molecular formula C23H29Cl2N7O B10768303 (R)-DRF053 dihydrochloride

(R)-DRF053 dihydrochloride

Cat. No.: B10768303
M. Wt: 490.4 g/mol
InChI Key: BQPRBNGSDBTKAK-ZEECNFPPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-DRF053 dihydrochloride is a useful research compound. Its molecular formula is C23H29Cl2N7O and its molecular weight is 490.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N7O.2ClH/c1-4-17(13-31)27-23-28-21(20-22(29-23)30(14-25-20)15(2)3)26-18-9-7-8-16(12-18)19-10-5-6-11-24-19;;/h5-12,14-15,17,31H,4,13H2,1-3H3,(H2,26,27,28,29);2*1H/t17-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQPRBNGSDBTKAK-ZEECNFPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](CO)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NC3=CC=CC(=C3)C4=CC=CC=N4.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29Cl2N7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Unraveling the Potent Dual Kinase Inhibition of (R)-DRF053 Dihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of both cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). This dual inhibitory action positions it as a significant tool for research in neurodegenerative diseases, particularly Alzheimer's disease, and oncology. This technical guide provides an in-depth overview of its mechanism of action, supported by available quantitative data, and outlines typical experimental protocols for its characterization.

Core Mechanism of Action: Dual Inhibition of CDKs and CK1

(R)-DRF053 dihydrochloride exerts its biological effects by directly binding to the ATP-binding pocket of its target kinases, preventing the phosphorylation of their downstream substrates. This competitive inhibition disrupts signaling pathways critical for cell cycle progression, neuronal function, and the production of amyloid-beta (Aβ) peptides.

Key Molecular Targets and Inhibitory Concentrations:

The inhibitory potency of this compound against a panel of kinases has been determined through various in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized below, highlighting its potent activity against CK1 and several CDKs.

Kinase TargetIC50 Value
Casein Kinase 1 (CK1)14 nM
cdk5/p2580 nM
cdk1/cyclin B220 nM
cdk293 - 290 nM
cdk7820 nM
GSK α/β4.1 µM

Impact on Alzheimer's Disease Pathophysiology

A primary focus of research on this compound has been its potential to mitigate the pathological hallmarks of Alzheimer's disease. Its mechanism in this context is twofold, involving the reduction of amyloid-beta production and the potential modulation of tau phosphorylation.

Inhibition of Amyloid-β Production

This compound has been demonstrated to inhibit the production of amyloid-β peptides in cell-based models.[1] This effect is attributed to its potent inhibition of CK1.[1][2] CK1 is known to phosphorylate components of the γ-secretase complex, the enzyme responsible for the final cleavage of the amyloid precursor protein (APP) to generate Aβ. By inhibiting CK1, this compound is proposed to modulate γ-secretase activity, thereby reducing the generation of neurotoxic Aβ peptides.

A proposed signaling pathway for this action is depicted below:

amyloid_pathway cluster_inhibition Mechanism of Aβ Reduction APP Amyloid Precursor Protein (APP) gamma_secretase γ-Secretase APP->gamma_secretase Cleavage by Abeta Amyloid-β Peptides gamma_secretase->Abeta Generates CK1 Casein Kinase 1 (CK1) CK1->gamma_secretase Phosphorylates & Activates R_DRF053 (R)-DRF053 R_DRF053->CK1 Inhibits

Figure 1. Proposed mechanism of (R)-DRF053 in reducing amyloid-β production.
Modulation of Tau Phosphorylation

Both CDKs (particularly Cdk5) and CK1 are implicated in the hyperphosphorylation of the tau protein, a key event leading to the formation of neurofibrillary tangles (NFTs) in Alzheimer's disease. While direct studies on the effect of (R)-DRF053 on tau phosphorylation are not yet widely published, its potent inhibition of both Cdk5 and CK1 suggests a strong potential to reduce aberrant tau phosphorylation.

The signaling cascade leading to tau hyperphosphorylation and the points of intervention by (R)-DRF053 are illustrated below:

tau_pathway cluster_tau Tau Phosphorylation Pathway Upstream_Signals Upstream Signals (e.g., Aβ oligomers, oxidative stress) Cdk5_p25 Cdk5/p25 Upstream_Signals->Cdk5_p25 CK1_node CK1 Upstream_Signals->CK1_node Tau Tau Protein Cdk5_p25->Tau Phosphorylates CK1_node->Tau Phosphorylates pTau Hyperphosphorylated Tau Tau->pTau NFTs Neurofibrillary Tangles (NFTs) pTau->NFTs R_DRF053_Cdk5 (R)-DRF053 R_DRF053_Cdk5->Cdk5_p25 R_DRF053_CK1 (R)-DRF053 R_DRF053_CK1->CK1_node

Figure 2. Potential intervention of (R)-DRF053 in the tau phosphorylation cascade.

Experimental Protocols

Detailed characterization of this compound's mechanism of action involves a combination of in vitro biochemical assays and cell-based functional assays.

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol outlines a general method for determining the IC50 of (R)-DRF053 against a specific kinase.

Materials:

  • Recombinant kinase (e.g., Cdk5/p25, CK1)

  • Kinase-specific substrate peptide

  • ATP (radiolabeled [γ-³²P]ATP or for use with ADP-Glo™ like assays)

  • This compound stock solution

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of this compound in kinase reaction buffer.

  • In a 96-well plate, add the kinase, substrate peptide, and the diluted (R)-DRF053 or vehicle control.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes).

  • Stop the reaction (e.g., by adding a stop solution or boiling).

  • Quantify kinase activity by measuring the incorporation of phosphate (B84403) into the substrate. For radiolabeled assays, this involves spotting the reaction mixture onto phosphocellulose paper, washing away unincorporated ATP, and measuring radioactivity using a scintillation counter. For luminescence-based assays, follow the manufacturer's protocol to measure the amount of ADP produced.

  • Plot the percentage of kinase inhibition against the logarithm of the (R)-DRF053 concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

kinase_assay_workflow cluster_workflow Kinase Inhibition Assay Workflow A Prepare serial dilutions of (R)-DRF053 B Add kinase, substrate, and inhibitor to plate A->B C Initiate reaction with ATP B->C D Incubate at 30°C C->D E Stop reaction D->E F Quantify kinase activity E->F G Calculate IC50 F->G

Figure 3. General workflow for an in vitro kinase inhibition assay.
Cell-Based Amyloid-β Production Assay

This protocol describes a method to assess the effect of (R)-DRF053 on Aβ production in a relevant cell line.

Cell Line:

  • N2A cells stably overexpressing human APP695 (N2A-APP695).

Materials:

  • N2A-APP695 cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution

  • Aβ40 and Aβ42 ELISA kits

Procedure:

  • Plate N2A-APP695 cells in a multi-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 24 hours).

  • Collect the conditioned medium from each well.

  • Centrifuge the medium to remove any cellular debris.

  • Quantify the levels of Aβ40 and Aβ42 in the conditioned medium using specific ELISA kits according to the manufacturer's instructions.

  • Normalize the Aβ levels to the total protein concentration in the corresponding cell lysate to account for any effects on cell viability.

  • Analyze the dose-dependent effect of (R)-DRF053 on Aβ production.

Conclusion

This compound is a valuable research tool with a well-defined mechanism of action centered on the potent and competitive inhibition of CK1 and various CDKs. Its ability to modulate key pathological pathways in Alzheimer's disease, particularly amyloid-β production, makes it a compound of significant interest for neurodegenerative disease research. The experimental protocols outlined in this guide provide a framework for further investigation into the nuanced cellular effects of this dual kinase inhibitor. As research progresses, a deeper understanding of the downstream consequences of CK1 and CDK inhibition by (R)-DRF053 will undoubtedly emerge, potentially paving the way for novel therapeutic strategies.

References

(R)-DRF053 Dihydrochloride: An In-Depth Technical Guide to its CDK Inhibitor Profile

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1). As a derivative of roscovitine (B1683857), it has garnered interest for its potential therapeutic applications, particularly in neurodegenerative diseases like Alzheimer's and in oncology. This technical guide provides a comprehensive overview of its inhibitor profile, including detailed experimental protocols and visualization of relevant biological pathways.

Data Presentation

The inhibitory activity of (R)-DRF053 has been quantified against several key kinases. The following tables summarize the available half-maximal inhibitory concentration (IC50) values, offering a clear comparison of its potency.

Table 1: Inhibitory Potency (IC50) of (R)-DRF053 against Primary Kinase Targets

Kinase TargetIC50
Casein Kinase 1 (CK1)14 nM[1][2]
CDK5/p2580 nM[1][2]
CDK1/cyclin B220 nM[1][2]
CDK293 - 290 nM
CDK7820 nM

Table 2: Comparative Inhibitory Profile with Related Compounds

While a comprehensive, publicly available kinase selectivity profile for (R)-DRF053 is not available, data from the closely related roscovitine derivative, CR8, provides an insightful proxy for its likely selectivity. The following table is based on a kinase interaction screen of CR8, a more potent analog of roscovitine.[3] It is important to note that while structurally similar, the precise selectivity of (R)-DRF053 may differ.

Kinase TargetCR8 Inhibition Score*
CDK1>10
CDK2>10
CDK3>10
CDK5>10
CDK7>10
CDK9>10
CK1δ>10
CK1ε>10
DYRK1A>10
DYRK1B>10
DYRK2>10
PIM1>10
PIM2>10
PIM3>10
HIPK2>10

*Scores >10 indicate a high probability of interaction. This data is from a semi-quantitative primary screen and represents the 15 best scores for CR8.[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in the characterization of (R)-DRF053.

Protocol 1: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 values of (R)-DRF053 against CDK/cyclin complexes and CK1. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human kinase (e.g., CDK1/cyclin B, CDK5/p25, CK1)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs, specific peptide for CK1)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • This compound

  • Kinase Reaction Buffer (40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare a series of dilutions of (R)-DRF053 in DMSO. Further dilute these in Kinase Reaction Buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.

  • Kinase Reaction Setup:

    • To the wells of a 384-well plate, add 1 µL of the diluted (R)-DRF053 or vehicle control (DMSO in buffer).

    • Add 2 µL of a 2X kinase/substrate mixture containing the purified kinase and its substrate in Kinase Reaction Buffer.

    • Pre-incubate the plate at room temperature for 10 minutes.

  • Initiation of Kinase Reaction:

    • Add 2 µL of a 2X ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase.

    • Incubate the plate at 30°C for 60 minutes.

  • Termination and ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Luminescence Signal Generation:

    • Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the generated ADP to ATP, which is then used in a luciferase reaction to produce light.

    • Incubate at room temperature for 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence using a plate reader.

    • Plot the percentage of kinase inhibition against the logarithm of the (R)-DRF053 concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for Amyloid-β Production in N2a-APP695 Cells

This protocol outlines a method to assess the effect of (R)-DRF053 on the production of amyloid-β (Aβ) peptides in a cellular context, as has been reported for this compound.[2]

Materials:

  • N2a (Neuro-2a) cells stably overexpressing human amyloid precursor protein (APP695)

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Human Aβ40/42 ELISA kit

Procedure:

  • Cell Culture and Treatment:

    • Plate N2a-APP695 cells in a 24-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of (R)-DRF053 for 24-48 hours. Include a vehicle-treated control.

  • Sample Collection:

    • After the treatment period, collect the conditioned cell culture medium.

    • Lyse the cells using a suitable lysis buffer to obtain cell lysates.

  • Aβ Quantification (ELISA):

    • Use a human Aβ40 or Aβ42 ELISA kit to quantify the amount of secreted Aβ in the conditioned medium and intracellular Aβ in the cell lysates.

    • Follow the manufacturer's instructions for the ELISA procedure, which typically involves:

      • Coating a plate with a capture antibody specific for Aβ.

      • Adding the samples (conditioned medium or cell lysates) to the wells.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

      • Measuring the signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of Aβ peptide.

    • Determine the concentration of Aβ in the samples by interpolating from the standard curve.

    • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysates.

    • Compare the Aβ levels in the (R)-DRF053-treated samples to the vehicle-treated control to determine the effect of the compound on Aβ production.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by the inhibition of CDKs and CK1.

CDK_Cell_Cycle_Pathway cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activates Rb Rb CDK4/6->Rb Phosphorylates (inactivates) E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Activates DNA Replication DNA Replication CDK2->DNA Replication Cyclin A Cyclin A Cyclin A->CDK2 Activates Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Activates Mitosis Mitosis CDK1->Mitosis R-DRF053 R-DRF053 R-DRF053->CDK4/6 Inhibits R-DRF053->CDK2 Inhibits R-DRF053->CDK1 Inhibits

Caption: Inhibition of Cell Cycle Progression by (R)-DRF053.

p53_Pathway DNA Damage DNA Damage ATM/ATR ATM/ATR DNA Damage->ATM/ATR Activates p53 p53 ATM/ATR->p53 Phosphorylates (activates) MDM2 MDM2 p53->MDM2 Inhibits transcription p21 p21 p53->p21 Induces transcription GADD45 GADD45 p53->GADD45 Induces transcription BAX BAX p53->BAX Induces transcription MDM2->p53 Promotes degradation CDK2 CDK2 p21->CDK2 Inhibits DNA Repair DNA Repair GADD45->DNA Repair Apoptosis Apoptosis BAX->Apoptosis Cell Cycle Arrest Cell Cycle Arrest CDK2->Cell Cycle Arrest R-DRF053 R-DRF053 R-DRF053->CDK2 Inhibits

Caption: Modulation of the p53 Pathway by CDK Inhibition.

Experimental Workflow

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a CDK/CK1 inhibitor like (R)-DRF053.

Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_cellular Cellular Assays cluster_in_vivo In Vivo Models Biochemical_Assay Biochemical Kinase Assays (IC50 Determination) Selectivity_Profiling Kinase Selectivity Profiling (Panel Screen) Biochemical_Assay->Selectivity_Profiling Cell_Viability Cell Viability/Proliferation Assays (e.g., MTT, Cell Counting) Selectivity_Profiling->Cell_Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Cell_Viability->Cell_Cycle Target_Engagement Target Engagement Assays (e.g., Western Blot for p-Substrates) Cell_Cycle->Target_Engagement Functional_Assay Functional Assays (e.g., Amyloid-β Production) Target_Engagement->Functional_Assay PK_PD Pharmacokinetics/Pharmacodynamics (PK/PD) Studies Functional_Assay->PK_PD Efficacy_Models Efficacy in Disease Models (e.g., Alzheimer's or Cancer Xenograft) PK_PD->Efficacy_Models Toxicity Toxicity Studies Efficacy_Models->Toxicity

Caption: Preclinical Evaluation Workflow for (R)-DRF053.

References

(R)-DRF053 Dihydrochloride: A Technical Guide to its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and multiple Cyclin-Dependent Kinases (CDKs). This technical guide provides an in-depth overview of its biological activity, experimental protocols for its evaluation, and its impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals.

Core Biological Activity

(R)-DRF053 dihydrochloride exhibits a dual inhibitory action against two important classes of serine/threonine kinases: Casein Kinase 1 and Cyclin-Dependent Kinases. Its primary potency is against CK1, with further activity against several CDKs involved in cell cycle regulation.[1][2] A significant reported downstream effect of this compound is the inhibition of amyloid-β (Aβ) peptide production in a cellular model of Alzheimer's disease.[1]

Quantitative Inhibitory Activity

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below.

Target KinaseIC50 Value
Casein Kinase 1 (CK1)14 nM
cdk1/cyclin B220 nM
cdk293 - 290 nM
cdk5/p2580 - 210 nM
cdk7820 nM
GSK-3α/β4.1 µM
Data compiled from multiple sources.[1][2]

Key Signaling Pathways Modulated by this compound

The inhibitory action of this compound has significant implications for several critical cellular signaling pathways.

Casein Kinase 1 (CK1) Signaling

CK1 is a crucial regulator of numerous signaling pathways, including the Wnt/β-catenin pathway, which is fundamental for embryonic development and tissue homeostasis. By inhibiting CK1, (R)-DRF053 can modulate the phosphorylation status of key proteins in this pathway, thereby affecting downstream signaling.

CK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds Dishevelled Dishevelled Frizzled->Dishevelled activates LRP5_6 LRP5/6 Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) Dishevelled->Destruction_Complex inhibits Beta_Catenin β-Catenin Destruction_Complex->Beta_Catenin phosphorylates for degradation Proteasome Proteasome Beta_Catenin->Proteasome degraded by Beta_Catenin_nuc β-Catenin Beta_Catenin->Beta_Catenin_nuc translocates to R_DRF053 (R)-DRF053 R_DRF053->Destruction_Complex inhibits CK1 component TCF_LEF TCF/LEF Beta_Catenin_nuc->TCF_LEF binds to Target_Genes Target Gene Transcription TCF_LEF->Target_Genes activates

CK1 Signaling Pathway Inhibition.
Cyclin-Dependent Kinase (CDK) and Cell Cycle Regulation

CDKs are the master regulators of the cell cycle. By inhibiting key CDKs such as CDK1 and CDK2, (R)-DRF053 can induce cell cycle arrest, a mechanism with potential therapeutic applications in oncology.

Cell_Cycle_Pathway G1 G1 Phase S S Phase (DNA Synthesis) G1->S G1/S Transition G2 G2 Phase S->G2 M M Phase (Mitosis) G2->M G2/M Transition CDK4_6_CyclinD CDK4/6-Cyclin D CDK4_6_CyclinD->G1 drives progression CDK2_CyclinE CDK2-Cyclin E CDK2_CyclinE->G1 promotes transition CDK1_CyclinB CDK1-Cyclin B CDK1_CyclinB->G2 promotes transition R_DRF053 (R)-DRF053 R_DRF053->CDK2_CyclinE inhibits R_DRF053->CDK1_CyclinB inhibits

CDK-Mediated Cell Cycle Inhibition.
Amyloid Precursor Protein (APP) Processing

In the context of Alzheimer's disease, the processing of Amyloid Precursor Protein (APP) is a critical event. The amyloidogenic pathway leads to the production of neurotoxic amyloid-β peptides. (R)-DRF053 has been shown to inhibit the production of Aβ, suggesting an interference with this pathway, although the exact mechanism of this inhibition (direct or indirect) is a subject of ongoing research.

APP_Processing_Pathway cluster_amyloidogenic Amyloidogenic Pathway cluster_non_amyloidogenic Non-Amyloidogenic Pathway APP_a APP gamma_secretase_a γ-secretase sAPPb sAPPβ APP_a->sAPPb cleaved by β-secretase beta_secretase β-secretase Abeta Amyloid-β (Aβ) (Neurotoxic) gamma_secretase_a->Abeta AICD_a AICD gamma_secretase_a->AICD_a sAPPb->gamma_secretase_a further cleaved by γ-secretase APP_n APP gamma_secretase_n γ-secretase sAPPa sAPPα APP_n->sAPPa cleaved by α-secretase alpha_secretase α-secretase p3 p3 fragment (Non-toxic) gamma_secretase_n->p3 AICD_n AICD gamma_secretase_n->AICD_n sAPPa->gamma_secretase_n further cleaved by γ-secretase R_DRF053 (R)-DRF053 R_DRF053->Abeta inhibits production

APP Processing and Aβ Production.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of the biological activity of this compound. The following are representative protocols for key in vitro assays.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a common method for determining the IC50 of an inhibitor against a specific kinase.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase - Substrate - ATP - (R)-DRF053 serial dilutions start->prepare_reagents plate_setup Plate Setup (384-well): - Add (R)-DRF053 dilutions - Add kinase solution prepare_reagents->plate_setup initiate_reaction Initiate Reaction: - Add ATP/Substrate mix plate_setup->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate stop_reaction Stop Reaction & Detect: - Add detection reagent (e.g., ADP-Glo™) incubate->stop_reaction read_plate Read Luminescence stop_reaction->read_plate analyze_data Data Analysis: - Plot % inhibition vs. [Inhibitor] - Calculate IC50 read_plate->analyze_data end End analyze_data->end

Kinase Inhibition Assay Workflow.

Methodology:

  • Reagent Preparation:

    • Reconstitute the kinase of interest (e.g., CK1, CDK2/cyclin E) in an appropriate kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 1 mM DTT).

    • Prepare a stock solution of the specific substrate peptide.

    • Prepare a stock solution of ATP. The final concentration in the assay should be close to the Km for the specific kinase.

    • Perform a serial dilution of this compound in the kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add the serially diluted (R)-DRF053 or vehicle control.

    • Add the kinase solution to each well.

    • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced (inversely proportional to kinase inhibition) using a commercial kit such as ADP-Glo™ Kinase Assay (Promega).

    • Add the ADP-Glo™ Reagent to convert the remaining ATP to light.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of (R)-DRF053 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Amyloid-β Production Inhibition Assay in N2A-APP695 Cells (Representative Protocol)

This protocol outlines a method to measure the effect of (R)-DRF053 on the production of amyloid-β peptides in a neuronal cell line overexpressing human amyloid precursor protein.

Methodology:

  • Cell Culture and Treatment:

    • Culture N2A-APP695 cells (murine neuroblastoma cells stably transfected with human APP695) in appropriate media (e.g., DMEM with 10% FBS).

    • Seed the cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound or a vehicle control for a specified period (e.g., 24 hours).

  • Sample Collection:

    • After the treatment period, collect the conditioned media from each well.

    • Centrifuge the media to remove any cellular debris.

  • Amyloid-β Quantification (ELISA):

    • Use a commercial sandwich ELISA kit specific for human Aβ40 and Aβ42.

    • Coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

    • Add the conditioned media samples and Aβ standards to the wells and incubate.

    • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

    • Wash the plate again and add a substrate for the enzyme (e.g., TMB).

    • Stop the reaction and measure the absorbance at the appropriate wavelength.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of the Aβ standards.

    • Determine the concentration of Aβ in the treated and control samples from the standard curve.

    • Calculate the percentage of inhibition of Aβ production for each concentration of (R)-DRF053.

Summary

This compound is a valuable research tool for investigating cellular processes regulated by Casein Kinase 1 and Cyclin-Dependent Kinases. Its ability to inhibit these kinases and subsequently modulate pathways involved in cell cycle control and amyloid-β production highlights its potential for further investigation in the fields of oncology and neurodegenerative diseases. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive framework for researchers to design and interpret studies involving this potent dual-kinase inhibitor.

References

An In-Depth Technical Guide to (R)-DRF053 Dihydrochloride: A Potent Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive small molecule inhibitor targeting key cellular kinases, including Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1). Its ability to modulate fundamental cellular processes such as cell cycle progression and protein phosphorylation has positioned it as a valuable tool in biomedical research, particularly in the fields of oncology and neurodegenerative diseases. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of (R)-DRF053 dihydrochloride. Detailed experimental protocols for its biological evaluation are presented, alongside diagrams of the pertinent signaling pathways, to facilitate its application in the laboratory.

Chemical Structure and Physicochemical Properties

This compound is a synthetic purine (B94841) derivative. The chemical structure and key physicochemical properties are summarized below.

Chemical Structure:

  • IUPAC Name: (2R)-2-[[9-propan-2-yl-6-(3-pyridin-2-ylanilino)purin-2-yl]amino]butan-1-ol;dihydrochloride[1]

  • Molecular Formula: C₂₃H₂₇N₇O·2HCl[1][2][3]

  • Molecular Weight: 490.43 g/mol [1][2][3]

  • CAS Number: 1241675-76-2[1][2][3]

Physicochemical Properties:

PropertyValueReference
Appearance Yellow Solid[1]
Purity ≥98% (by HPLC)[1][3]
Solubility Soluble in water to 100 mMSoluble in DMSO to 100 mM[2][3]
Storage Store at +4°C[2][3]

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of several protein kinases, exhibiting a high degree of selectivity for specific CDKs and CK1. Its mechanism of action is primarily through ATP-competitive inhibition, where it binds to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins.

Inhibitory Activity:

The inhibitory potency of this compound against various kinases has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values are presented in the table below.

Target KinaseIC₅₀Reference
Casein Kinase 1 (CK1)14 nM[2][3][4]
CDK5/p2580 nM[2][4]
CDK1/cyclin B220 nM[2][4]
CDK293 - 290 nM[3]
CDK7820 nM[3]
GSKα/β4.1 µM[2]

Key Biological Effects:

  • Inhibition of Cell Cycle Progression: By targeting CDKs such as CDK1 and CDK2, which are crucial regulators of the cell cycle, (R)-DRF053 can induce cell cycle arrest.[5]

  • Modulation of Wnt Signaling: CK1 is a key component of the Wnt signaling pathway. Inhibition of CK1 by (R)-DRF053 can therefore modulate Wnt-dependent cellular processes.

  • Inhibition of Amyloid-β Production: (R)-DRF053 has been shown to inhibit the production of amyloid-β (Aβ) peptides in cellular models, suggesting its potential as a therapeutic agent for Alzheimer's disease.[2][3] This effect is likely mediated through the inhibition of kinases that regulate the processing of the amyloid precursor protein (APP).

Signaling Pathways

This compound exerts its biological effects by interfering with key signaling pathways that are fundamental to cellular function and are often dysregulated in disease.

Cell Cycle Regulation by CDK1

CDK1, in complex with Cyclin B, is a master regulator of the G2/M transition in the cell cycle. (R)-DRF053's inhibition of CDK1/Cyclin B can lead to a G2 phase arrest, preventing cells from entering mitosis.

Cell_Cycle_Regulation cluster_G2 G2 Phase cluster_M M Phase (Mitosis) CDK1_CyclinB CDK1/Cyclin B (Inactive) Activation Activation CDK1_CyclinB->Activation Cyclin B accumulation Mitosis Mitotic Entry Activation->Mitosis Phosphorylation of mitotic substrates DRF053 (R)-DRF053 DRF053->Activation Inhibition Wnt_Signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3, CK1) Beta_Catenin_Deg β-catenin Degradation Destruction_Complex->Beta_Catenin_Deg Phosphorylation Beta_Catenin_Nuc β-catenin Accumulation & Nuclear Translocation Wnt Wnt Ligand Frizzled Frizzled/LRP5/6 Wnt->Frizzled Dsh Dishevelled Frizzled->Dsh Dsh->Destruction_Complex Inhibition Gene_Expression Target Gene Expression Beta_Catenin_Nuc->Gene_Expression DRF053 (R)-DRF053 DRF053->Destruction_Complex Inhibits CK1 Kinase_Assay_Workflow A Prepare Kinase Reaction Mixture (Kinase, Substrate, Buffer) B Add (R)-DRF053 (serial dilutions) A->B C Initiate Reaction (add ATP) B->C D Incubate at 30°C C->D E Stop Reaction D->E F Detect Kinase Activity (e.g., ADP-Glo™ Assay) E->F G Data Analysis (Calculate IC₅₀) F->G Amyloid_Beta_Assay_Workflow A Seed N2a-APP695 cells in 96-well plates B Treat cells with (R)-DRF053 (various concentrations) A->B C Incubate for 24-48 hours B->C D Collect conditioned media C->D F Assess cell viability (e.g., MTT assay) C->F E Measure Aβ levels (ELISA) D->E G Data Analysis E->G F->G

References

(R)-DRF053 Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DRF053 dihydrochloride (B599025) (CAS 1241675-76-2) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). This technical guide provides an in-depth overview of its chemical properties, mechanism of action, and relevant experimental protocols for researchers and drug development professionals.

Chemical and Physical Properties

(R)-DRF053 dihydrochloride is a synthetic compound with a molecular weight of 490.43 g/mol and a molecular formula of C₂₃H₂₇N₇O·2HCl. It typically presents as a yellow solid and demonstrates good solubility in water and DMSO, up to 100 mM. The purity of commercially available this compound is generally greater than 98%.

PropertyValueReference
CAS Number1241675-76-2[1][2]
Molecular FormulaC₂₃H₂₇N₇O·2HCl[1][2]
Molecular Weight490.43 g/mol [1][2]
Purity>98%[1][2]
AppearanceYellow Solid[2][3]
SolubilityWater (up to 100 mM), DMSO (up to 100 mM)[1][4]

Mechanism of Action

This compound exerts its biological effects through the potent and competitive inhibition of ATP binding to a range of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1).[1] This dual inhibitory activity makes it a compound of interest for investigating cellular processes regulated by these kinases, including cell cycle progression, gene transcription, and protein phosphorylation cascades. Its ability to inhibit amyloid-β production also positions it as a potential therapeutic agent for Alzheimer's disease.[1]

Kinase Inhibitory Profile

The inhibitory activity of this compound has been quantified against several key kinases, with the half-maximal inhibitory concentration (IC₅₀) values highlighting its potency.

Kinase TargetIC₅₀Reference
cdk1/cyclin B220 nM[1]
cdk293 - 290 nM[4][5]
cdk5/p2580 nM[1]
cdk7820 nM[4][5]
CK114 nM[1][4]
GSKα/β4.1 µM[1]

Signaling Pathways

The inhibition of CDK1 and CK1 by this compound can impact multiple downstream signaling pathways critical for cell proliferation and survival.

CDK1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitor Growth Factors Growth Factors Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factors->Receptor Tyrosine Kinase Ras Ras Receptor Tyrosine Kinase->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Cyclin D Cyclin D ERK->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 pRb pRb CDK4/6->pRb P Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 DNA Replication DNA Replication CDK2->DNA Replication Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Mitosis Mitosis CDK1->Mitosis Rb Rb E2F E2F pRb->E2F Gene Transcription Gene Transcription E2F->Gene Transcription G1/S Transition Gene Transcription->Cyclin E DNA Replication->Cyclin B (R)-DRF053 (R)-DRF053 (R)-DRF053->CDK1

Caption: Simplified CDK1 signaling pathway and the inhibitory effect of (R)-DRF053.

CK1_Signaling_Pathway cluster_wnt_pathway Wnt Signaling Pathway cluster_inhibitor Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction Complex GSK3β Axin APC Dishevelled->Destruction Complex β-catenin β-catenin Destruction Complex->β-catenin P Ub Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression CK1 CK1 CK1->Destruction Complex Phosphorylates Axin & β-catenin (R)-DRF053 (R)-DRF053 (R)-DRF053->CK1

Caption: Role of CK1 in the Wnt signaling pathway and its inhibition by (R)-DRF053.

Experimental Protocols

The following are representative protocols for assessing the activity of this compound. These should be optimized for specific experimental conditions.

In Vitro Kinase Inhibition Assay (Representative Protocol)

This protocol describes a general method to determine the IC₅₀ of this compound against a specific kinase.

Kinase_Assay_Workflow Reagent Prep 1. Reagent Preparation - (R)-DRF053 serial dilution - Kinase solution - Substrate/ATP mix Incubation 2. Incubation - Add inhibitor and kinase - Pre-incubate - Initiate reaction with Substrate/ATP Reagent Prep->Incubation Detection 3. Signal Detection - Stop reaction - Add detection reagent - Measure signal (e.g., luminescence) Incubation->Detection Data Analysis 4. Data Analysis - Plot % inhibition vs. concentration - Calculate IC50 Detection->Data Analysis

Caption: General workflow for an in vitro kinase inhibition assay.

Materials:

  • This compound

  • Recombinant kinase of interest (e.g., CDK1/cyclin B, CK1)

  • Kinase-specific substrate (peptide or protein)

  • Adenosine 5'-triphosphate (ATP)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions in DMSO to create a range of concentrations for IC₅₀ determination. Further dilute the compound in kinase assay buffer.

  • Kinase Reaction:

    • Add 5 µL of diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 10 µL of the kinase solution (diluted in kinase assay buffer to the desired concentration) to each well.

    • Incubate for 15 minutes at room temperature to allow for compound binding to the kinase.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the substrate and ATP (at their respective Kₘ concentrations) in kinase assay buffer.

    • Incubate for 60 minutes at 30°C.

  • Signal Detection:

    • Stop the reaction and detect the amount of ADP produced using a commercial kit such as ADP-Glo™, following the manufacturer's instructions.

    • Briefly, add 25 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Cell-Based Assay for Amyloid-β Production in N2a-APP695 Cells

This protocol outlines a method to assess the effect of this compound on the production of amyloid-β (Aβ) in a neuronal cell line overexpressing the amyloid precursor protein (APP).

Materials:

  • N2a-APP695 cells (mouse neuroblastoma cells stably expressing human APP695)

  • DMEM/Opti-MEM medium

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • G418

  • This compound

  • Aβ ELISA kit (for Aβ₄₀ and Aβ₄₂)

  • 96-well cell culture plates

  • CO₂ incubator

Procedure:

  • Cell Culture: Maintain N2a-APP695 cells in DMEM/Opti-MEM supplemented with 5% FBS, 1% penicillin-streptomycin, and 0.2 mg/mL G418 in a humidified atmosphere at 37°C with 5% CO₂.

  • Cell Plating: Seed the cells into 96-well plates at a density of 2 x 10⁴ cells per well in 100 µL of culture medium and incubate for 24 hours.

  • Compound Treatment:

    • Prepare various concentrations of this compound in culture medium.

    • Remove the existing medium from the cells and replace it with 100 µL of medium containing the desired concentration of the compound or vehicle control (DMSO).

    • Incubate the cells for 24-48 hours.

  • Sample Collection: After the incubation period, collect the conditioned medium from each well for Aβ analysis. Centrifuge the medium to remove any cellular debris.

  • Aβ Quantification:

    • Measure the levels of Aβ₄₀ and Aβ₄₂ in the conditioned medium using a commercially available ELISA kit, following the manufacturer's protocol.

  • Data Analysis:

    • Determine the concentration of Aβ in each sample based on the standard curve.

    • Normalize the Aβ levels to the total protein concentration of the corresponding cell lysate to account for any differences in cell number.

    • Compare the Aβ levels in the treated samples to the vehicle control to determine the effect of this compound on Aβ production.

Conclusion

This compound is a valuable research tool for investigating the roles of CDKs and CK1 in various cellular processes. Its potent inhibitory activity and demonstrated effect on amyloid-β production suggest its potential for further investigation in the fields of oncology and neurodegenerative diseases. The provided protocols and pathway diagrams serve as a foundation for researchers to design and execute experiments to further elucidate the therapeutic potential of this compound.

References

(R)-DRF053 Dihydrochloride: A Technical Guide to a Dual Inhibitor of CK1 and CDKs for Neurodegenerative Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DRF053 dihydrochloride (B599025) is a potent, cell-permeable small molecule that acts as a dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), particularly CDK1 and CDK5. With a molecular formula of C23H27N7O·2HCl and a molecular weight of 490.43 g/mol , this compound has emerged as a significant tool in the study of neurodegenerative diseases, most notably for its ability to reduce the production of amyloid-beta (Aβ) peptides, a hallmark of Alzheimer's disease.[1][] This technical guide provides a comprehensive overview of the physicochemical properties, mechanism of action, experimental protocols, and relevant signaling pathways associated with (R)-DRF053 dihydrochloride.

Physicochemical and Biological Properties

This compound is a yellow solid with good solubility in water and DMSO.[1][] Its primary value in research lies in its specific and potent inhibition of key kinases involved in cellular signaling cascades relevant to neurodegeneration.

PropertyValueReference(s)
Molecular Formula C23H27N7O·2HCl[1]
Molecular Weight 490.43 g/mol [1]
Appearance Yellow Solid
Purity ≥98% by HPLC[1]
Solubility Soluble in water and DMSO to 100 mM[1]
Biological Activity Potent inhibitor of CK1, CDK1/cyclin B, and CDK5/p25

Kinase Inhibition Profile

This compound exhibits a strong inhibitory activity against CK1 and select CDKs. The half-maximal inhibitory concentrations (IC50) highlight its potency.

TargetIC50Reference(s)
CK114 nM
CDK1/cyclin B220 nM
CDK5/p2580 nM
cdk293 - 290 nM[1]
cdk7820 nM[1]

Mechanism of Action: Inhibition of Amyloid-Beta Production

This compound reduces the production of amyloid-beta peptides by targeting two key kinases, CK1 and CDK5, which are involved in the amyloidogenic processing of the Amyloid Precursor Protein (APP).

Role of CDK5 Inhibition: The hyperactivation of CDK5, often through its association with p25, has been implicated in Alzheimer's disease pathogenesis. This aberrant CDK5 activity can lead to an increase in the transcription of BACE1 (β-secretase), the enzyme that initiates the amyloidogenic cleavage of APP.[3] This transcriptional upregulation is mediated by the phosphorylation of the STAT3 (Signal Transducer and Activator of Transcription 3) transcription factor by p25/CDK5.[3] By inhibiting CDK5, (R)-DRF053 is believed to downregulate BACE1 expression, thus reducing the initial cleavage of APP and subsequent Aβ formation.[3] Furthermore, both p35/Cdk5 and the disease-associated p25/Cdk5 can phosphorylate APP at Thr668, which enhances the secretion of Aβ.[4]

Role of CK1 Inhibition: Casein Kinase 1 has been shown to phosphorylate intracellular domains of APP and subunits of the γ-secretase complex.[5] Inhibition of CK1 has been demonstrated to reduce the production of Aβ peptides, acting at the level of γ-secretase cleavage without affecting Notch cleavage, a critical signaling pathway.[5] This suggests that CK1 activity is a crucial regulator of the final step in Aβ generation.

The dual inhibition of both CDK5 and CK1 by (R)-DRF053 provides a multi-pronged approach to reducing amyloid-beta production, targeting both the initial and final steps of the amyloidogenic pathway.

Signaling Pathway of (R)-DRF053 in Reducing Amyloid-Beta

G cluster_inhibition Inhibitory Action cluster_app_processing APP Processing Pathway DRF053 (R)-DRF053 dihydrochloride CDK5 CDK5/p25 DRF053->CDK5 inhibits CK1 CK1 DRF053->CK1 inhibits STAT3 STAT3 CDK5->STAT3 phosphorylates gamma_secretase γ-secretase CK1->gamma_secretase activates BACE1 BACE1 Transcription STAT3->BACE1 activates APP Amyloid Precursor Protein (APP) BACE1->APP cleaves (β-site) Abeta Amyloid-Beta (Aβ) Production APP->Abeta gamma_secretase->APP cleaves (γ-site)

Caption: Mechanism of (R)-DRF053 in reducing Amyloid-Beta production.

Experimental Protocols

While a specific, detailed protocol for the use of this compound in reducing amyloid-beta is not extensively published, a general workflow can be established based on its known application in N2A-APP695 cells and standard methods for Aβ quantification.

Experimental Workflow for Assessing (R)-DRF053 Efficacy

G cluster_workflow Experimental Workflow start Start cell_culture Culture N2A-APP695 cells start->cell_culture treatment Treat cells with varying concentrations of This compound cell_culture->treatment incubation Incubate for a defined period (e.g., 24-48 hours) treatment->incubation collection Collect conditioned media and cell lysates incubation->collection analysis Quantify Aβ40/42 levels (e.g., ELISA) collection->analysis end End analysis->end

Caption: General workflow for testing (R)-DRF053's effect on Aβ levels.

1. Cell Culture and Treatment:

  • Culture mouse neuroblastoma cells stably expressing human APP with the Swedish mutation (N2A-APP695) in appropriate media.

  • Seed cells in multi-well plates to achieve a desired confluency.

  • Prepare stock solutions of this compound in a suitable solvent such as sterile water or DMSO.

  • Treat cells with a range of concentrations of this compound. Include a vehicle control (solvent only).

2. Sample Collection:

  • After the desired incubation period (e.g., 24 or 48 hours), collect the conditioned media from each well.

  • Centrifuge the media to remove any cellular debris and store the supernatant at -80°C for Aβ analysis.

  • Wash the cells with PBS and lyse them using a suitable lysis buffer for protein analysis (e.g., to assess APP levels or kinase activity).

3. Amyloid-Beta Quantification (ELISA):

  • Utilize a commercially available or in-house sandwich ELISA kit for the quantitative detection of human Aβ40 and Aβ42.[6][7]

  • Briefly, coat a 96-well plate with a capture antibody specific for the C-terminus of Aβ40 or Aβ42.

  • Block non-specific binding sites.

  • Add conditioned media samples and standards to the wells and incubate.

  • Wash the plate and add a detection antibody conjugated to an enzyme (e.g., HRP).

  • After another incubation and washing step, add the substrate and measure the absorbance using a plate reader.

  • Calculate the concentration of Aβ in the samples based on the standard curve.

Conclusion

This compound is a valuable research tool for investigating the roles of CK1 and CDKs in the pathogenesis of Alzheimer's disease and other neurodegenerative disorders. Its ability to potently inhibit these kinases and subsequently reduce amyloid-beta production provides a chemical probe to dissect the complex signaling pathways that lead to neurodegeneration. The methodologies and data presented in this guide offer a foundation for researchers to effectively utilize (R)-DRF053 in their studies.

References

Technical Guide: Solubility and Mechanism of (R)-DRF053 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the solubility characteristics of (R)-DRF053 dihydrochloride (B599025) in dimethyl sulfoxide (B87167) (DMSO) and water. It also outlines a detailed experimental protocol for solubility determination and visualizes a key signaling pathway associated with its mechanism of action as a Cyclin-Dependent Kinase (CDK) and Casein Kinase 1 (CK1) inhibitor.

Core Properties and Solubility Data

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of CDK and CK1 enzymes, with a molecular weight of 490.43 g/mol and a chemical formula of C₂₃H₂₇N₇O·2HCl. It is of significant interest in research fields, particularly in neurodegenerative diseases, due to its ability to inhibit the production of amyloid-beta (Aβ).[1]

Quantitative Solubility Data

The solubility of this compound has been determined in two common laboratory solvents, DMSO and water. The data is summarized in the table below for easy reference and comparison.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO 100 mM49.04 mg/mL
Water 100 mM49.04 mg/mL

This data is based on a molecular weight of 490.43 g/mol .

Experimental Protocols for Solubility Determination

While vendor datasheets provide solubility limits, a detailed experimental protocol is crucial for reproducibility and validation in a research setting. Below is a standard methodology for determining the aqueous solubility of a compound like this compound, adapted from common laboratory practices such as the kinetic solubility assay.[2][3]

Kinetic Aqueous Solubility Determination via UV/Vis Spectrophotometry

This method assesses the solubility of a compound when introduced into an aqueous buffer from a concentrated DMSO stock solution.

Materials:

  • This compound powder

  • Anhydrous DMSO (≥99.9%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • 96-well filter plates (e.g., MultiScreen Solubility Filter Plate)[3]

  • 96-well UV-transparent microplates

  • Multichannel pipette

  • Plate shaker

  • Microplate spectrophotometer

Procedure:

  • Preparation of Stock Solution: Prepare a high-concentration stock solution of this compound (e.g., 20 mM) in 100% DMSO. Ensure the compound is fully dissolved by vortexing or gentle agitation.

  • Preparation of Calibration Standards: Create a set of calibration standards by serial dilution of the DMSO stock solution into PBS. The final DMSO concentration in all standards should be kept constant and low (e.g., 1-2%) to minimize its effect on the measurement.

  • Sample Preparation: In a 96-well filter plate, add an aliquot of the DMSO stock solution to the aqueous buffer (PBS, pH 7.4) to reach a target concentration that is expected to exceed the compound's solubility. The final DMSO concentration should match that of the calibration standards.

  • Equilibration: Seal the plate and place it on a plate shaker at a controlled temperature (e.g., 25°C) for a set incubation period (e.g., 2 hours) to allow the solution to reach equilibrium. This step allows for the precipitation of the undissolved compound.

  • Filtration: After incubation, separate the dissolved compound from any precipitate by filtering the solution through the filter plate into a clean, UV-transparent 96-well microplate. This can be achieved using a vacuum manifold.

  • Quantification: Measure the absorbance of the filtrate for each sample and the calibration standards using a microplate spectrophotometer at the compound's maximum absorbance wavelength (λ-max).

  • Data Analysis: Construct a standard curve by plotting absorbance versus the known concentrations of the calibration standards. Use the linear regression equation from this curve to calculate the concentration of this compound in the filtered sample wells. This concentration represents the kinetic solubility under the tested conditions.

Signaling Pathway and Mechanism of Action

This compound is a potent inhibitor of both CDK5 and CK1. Both kinases are implicated in the pathogenesis of Alzheimer's disease through their roles in the processing of Amyloid Precursor Protein (APP) and the subsequent production of amyloid-beta (Aβ) peptides.[1][4] CK1 has been shown to regulate the γ-secretase cleavage of APP, while the p25/Cdk5 complex can enhance Aβ accumulation by transcriptionally upregulating BACE1 (β-secretase).[1][4]

The following diagram illustrates the simplified signaling pathway leading to Aβ production and highlights the points of inhibition by this compound.

G cluster_membrane Cell Membrane cluster_inhibition cluster_kinases APP APP BACE1 BACE1 (β-secretase) APP->BACE1 β-cleavage gamma_secretase γ-secretase BACE1->gamma_secretase β-CTF substrate Abeta Aβ Production (Amyloid-beta) gamma_secretase->Abeta γ-cleavage p25_Cdk5 p25/Cdk5 p25_Cdk5->BACE1 Upregulates Transcription CK1 CK1 CK1->gamma_secretase Modulates Activity Inhibitor (R)-DRF053 dihydrochloride Inhibitor->p25_Cdk5 Inhibitor->CK1

Caption: Inhibition of Aβ production by this compound.

Experimental Workflow for Solubility Determination

The logical flow of the experimental protocol described in section 2.1 can be visualized as a workflow diagram.

G start Start prep_stock Prepare 20 mM Stock in 100% DMSO start->prep_stock prep_standards Prepare Calibration Standards in PBS + constant %DMSO prep_stock->prep_standards prep_samples Prepare Samples in Filter Plate (PBS + Stock Solution) prep_stock->prep_samples measure Measure Absorbance (λ-max) prep_standards->measure incubate Incubate with Shaking (2h @ 25°C) prep_samples->incubate filter Filter to UV Plate (Vacuum Manifold) incubate->filter filter->measure analyze Analyze Data: Standard Curve & Calculation measure->analyze end End analyze->end

Caption: Workflow for kinetic solubility determination.

References

(R)-DRF053 dihydrochloride supplier and purchasing information

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs). Its dual inhibitory action makes it a valuable tool for researchers in various fields, including neurodegenerative disease, cancer biology, and cell cycle regulation. This technical guide provides an in-depth overview of (R)-DRF053 dihydrochloride, including its suppliers, purchasing information, biochemical properties, and relevant experimental protocols and signaling pathways.

Supplier and Purchasing Information

This compound is commercially available from several reputable suppliers. The following table summarizes key quantitative data from prominent vendors to facilitate purchasing decisions. Researchers should always refer to the supplier's website and Certificate of Analysis for the most up-to-date and batch-specific information.

SupplierCatalog NumberPurityMolecular Weight ( g/mol )SolubilityStorage
Tocris (R&D Systems) 3610≥98% (HPLC)490.43Water (to 100 mM), DMSO (to 100 mM)+4°C
Abcam ab141505>98%490.43Water (to 100 mM), DMSO (to 100 mM)+4°C (short term), up to 12 months at +4°C (long term)
BOC Sciences 1241675-76-2≥98% by HPLC490.43Not specifiedNot specified
MedChemExpress HY-10338399.3%490.43Not specified-80°C (6 months), -20°C (1 month)

Biochemical Activity

This compound exhibits potent inhibitory activity against CK1 and various CDKs. The IC50 values, which represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%, are summarized below.

Target KinaseIC50Supplier Reference
Casein Kinase 1 (CK1)14 nMTocris, MedChemExpress
cdk1/cyclin B220 nMMedChemExpress
cdk293 - 290 nMTocris
cdk5/p2580 nMMedChemExpress
cdk5210 nMTocris
cdk7820 nMTocris
GSK α/β4.1 µMAbcam

Experimental Protocols

This section details experimental methodologies relevant to the application of this compound.

Cell Cycle Analysis using Propidium Iodide Staining and Flow Cytometry

This protocol is a general method for analyzing the effect of a compound like this compound on cell cycle distribution.

1. Cell Culture and Treatment:

  • Plate cells at an appropriate density in a 6-well plate and allow them to attach overnight.

  • Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration (e.g., 24, 48 hours).

2. Cell Harvesting:

  • Collect the cell culture supernatant, which may contain floating mitotic or dead cells.

  • Wash the adherent cells with PBS.

  • Detach the cells using trypsin-EDTA.

  • Combine the detached cells with the supernatant from the first step and centrifuge to pellet the cells.

3. Fixation:

  • Wash the cell pellet with ice-cold PBS.

  • Resuspend the cells in 1x PBS and add ice-cold 70% ethanol (B145695) dropwise while vortexing to prevent cell clumping.

  • Fix the cells at 4°C for at least 2 hours.

4. Staining:

  • Centrifuge the fixed cells and wash twice with PBS.

  • Resuspend the cell pellet in a staining solution containing Propidium Iodide (PI) and RNase A. A typical staining solution consists of PBS with 50 µg/mL PI and 100 µg/mL RNase A.

  • Incubate in the dark at room temperature for 30 minutes.

5. Flow Cytometry:

  • Analyze the stained cells using a flow cytometer.

  • Use appropriate software to deconvolute the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Amyloid-β (Aβ) Production Assay (ELISA-based)

This protocol provides a general framework for assessing the impact of this compound on the production of amyloid-β peptides, a key pathological hallmark of Alzheimer's disease.

1. Cell Culture and Treatment:

  • Culture a suitable cell line, such as N2a cells stably expressing human amyloid precursor protein (APP695), to near confluency.

  • Treat the cells with varying concentrations of this compound or vehicle control in a serum-free medium for a defined period (e.g., 24 hours).

2. Sample Collection:

  • Collect the conditioned media from each treatment group.

  • Centrifuge the media to remove any cellular debris.

3. ELISA (Enzyme-Linked Immunosorbent Assay):

  • Use a commercially available Aβ ELISA kit (e.g., for Aβ40 or Aβ42).

  • Coating: Coat a 96-well microplate with a capture antibody specific for the Aβ peptide of interest and incubate overnight at 4°C.

  • Blocking: Wash the plate and block non-specific binding sites with a blocking buffer for at least 2 hours at room temperature.

  • Sample Incubation: Add the collected conditioned media and Aβ standards to the wells and incubate for 1-2 hours at room temperature.

  • Detection: Wash the plate and add a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP). Incubate for 1-2 hours at room temperature.

  • Substrate Addition: Wash the plate and add the enzyme substrate (e.g., TMB).

  • Measurement: Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a microplate reader.

4. Data Analysis:

  • Generate a standard curve from the absorbance values of the Aβ standards.

  • Determine the concentration of Aβ in the conditioned media by interpolating their absorbance values on the standard curve.

  • Compare the Aβ levels in the this compound-treated samples to the vehicle control to determine the effect of the inhibitor.

Signaling Pathways and Mechanisms of Action

This compound exerts its effects by inhibiting two key families of protein kinases: Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).

Inhibition of Cyclin-Dependent Kinases and Cell Cycle Regulation

CDKs are crucial regulators of the cell cycle, and their sequential activation drives the progression through different phases. This compound, by inhibiting CDKs, can induce cell cycle arrest.

CDK_Inhibition_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Cyclin D-CDK4/6 Cyclin D-CDK4/6 pRb pRb Cyclin D-CDK4/6->pRb phosphorylates Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E-CDK2->pRb phosphorylates E2F E2F pRb->E2F inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes activates transcription Cyclin B-CDK1 Cyclin B-CDK1 Mitosis Mitosis Cyclin B-CDK1->Mitosis promotes R-DRF053 R-DRF053 R-DRF053->Cyclin E-CDK2 inhibits R-DRF053->Cyclin B-CDK1 inhibits

Inhibition of CDK activity by (R)-DRF053 disrupts cell cycle progression.
Inhibition of Casein Kinase 1 and Amyloid-β Production

In the context of Alzheimer's disease, CK1 is implicated in the processing of the Amyloid Precursor Protein (APP), which leads to the generation of amyloid-β peptides. Inhibition of CK1 by (R)-DRF053 can reduce Aβ production.

CK1_APP_Pathway APP APP gamma-Secretase gamma-Secretase APP->gamma-Secretase processed by CK1 CK1 CK1->APP phosphorylates Abeta Abeta gamma-Secretase->Abeta generates R-DRF053 R-DRF053 R-DRF053->CK1 inhibits

(R)-DRF053 inhibits CK1, leading to reduced amyloid-β production.
Experimental Workflow for Investigating (R)-DRF053 Effects

The following diagram illustrates a typical experimental workflow for characterizing the effects of this compound on a cellular level.

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Cell_Culture Cell Culture (e.g., N2a-APP695) Compound_Treatment Treatment with (R)-DRF053 or Vehicle Cell_Culture->Compound_Treatment Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Compound_Treatment->Cell_Cycle_Analysis Abeta_Assay Aβ Production Assay (ELISA) Compound_Treatment->Abeta_Assay Western_Blot Western Blot (p-Rb, Cyclins, etc.) Compound_Treatment->Western_Blot Data_Interpretation Data Interpretation and Conclusion Cell_Cycle_Analysis->Data_Interpretation Abeta_Assay->Data_Interpretation Western_Blot->Data_Interpretation

A generalized workflow for studying the cellular effects of (R)-DRF053.

An In-depth Technical Guide to the Safety and Handling of (R)-DRF053 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive safety and handling information for (R)-DRF053 dihydrochloride (B599025), a potent inhibitor of casein kinase 1 (CK1), cyclin-dependent kinase 1 (CDK1)/cyclin B, and CDK5/p25.[1] It is intended for researchers, scientists, and drug development professionals who may be working with this compound. The information presented is collated from available safety data sheets and general laboratory safety protocols.

Chemical and Physical Properties

(R)-DRF053 dihydrochloride is identified by the following properties:

PropertyValueReference
IUPAC Name 2-[[9-(1-Methylethyl)-6-[[3-(2-pyridinyl)phenyl]amino]-9H-purin-2-yl]amino]-1-butanol dihydrochloride
CAS Number 1241675-76-2[2]
Molecular Formula C23H27N7O.2HCl[2]
Molecular Weight 490.43 g/mol [2]
Purity ≥98% (HPLC)[2]
Solubility Water (100 mM), DMSO (100 mM)[2]

Hazard Identification and Classification

According to the available Safety Data Sheet (SDS), this compound does not meet the classification criteria of the EC Directives 67/548/EEC, 1999/45/EC or 1272/2008. Consequently, the product does not require hazard labeling in accordance with these EC directives or respective national laws. No specific hazards have been identified.

It is important to note that the absence of a formal hazard classification does not imply that the substance is completely harmless. As with all research chemicals, it should be handled with care, and appropriate safety precautions should be taken.

First Aid Measures

In the event of exposure, the following first aid measures are recommended:

  • General Advice: Consult a physician and provide them with the Safety Data Sheet.

  • If Inhaled: Move the individual to fresh air and monitor their breathing. If breathing is difficult, administer oxygen. If breathing ceases, provide artificial respiration and seek medical attention.

  • In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove and launder contaminated clothing and shoes before reuse.

  • In Case of Eye Contact: Rinse the eyes with plenty of water.

  • If Swallowed: Have the individual drink water (two glasses at most). If they feel unwell, consult a doctor.

Storage and Handling

Proper storage and handling are crucial to maintain the integrity of the compound and ensure the safety of laboratory personnel.

ConditionTemperatureDuration
Short-term +4°CUp to 12 months
Long-term (Stock Solution) -20°C1 month (sealed, away from moisture)[1]
Long-term (Stock Solution) -80°C6 months (sealed, away from moisture)[1]

To prevent degradation from repeated freeze-thaw cycles, it is recommended to aliquot the stock solution after preparation.[1]

A systematic approach to handling this compound, from receipt to disposal, is essential. The following workflow diagram illustrates the key steps for safe handling.

SafeHandlingWorkflow cluster_receipt Receiving cluster_storage Storage cluster_use Use cluster_disposal Disposal Receive Receive Shipment Inspect Inspect for Damage Receive->Inspect Verify Verify Compound Identity Inspect->Verify Store Store at Recommended Temperature (+4°C) Verify->Store Aliquot Prepare and Aliquot Stock Solutions Store->Aliquot StoreSolutions Store Stock Solutions at -20°C or -80°C Aliquot->StoreSolutions PPE Wear Appropriate PPE (Gloves, Lab Coat, Goggles) StoreSolutions->PPE Weigh Weigh in Ventilated Area PPE->Weigh Dissolve Dissolve in Appropriate Solvent Weigh->Dissolve Experiment Perform Experiment Dissolve->Experiment Decontaminate Decontaminate Glassware and Work Surfaces Experiment->Decontaminate Waste Dispose of Waste in Accordance with Local Regulations Decontaminate->Waste

Caption: Workflow for the safe handling of this compound.

Toxicological Information and Experimental Protocols

Currently, there is no publicly available, detailed toxicological data for this compound, such as LD50 or comprehensive toxicity studies. The primary objective of such studies in drug development is to evaluate the safety of potential drug candidates using relevant animal models and validated procedures.[3] The ultimate goal is to translate these findings to understand the risk for humans.[3]

A typical preclinical toxicology assessment for a novel compound would involve a series of in-vivo and in-vitro studies to characterize its safety profile.

The following diagram outlines a general workflow for toxicological evaluation in drug development.

ToxicologyWorkflow cluster_invitro In-vitro Studies cluster_invivo In-vivo Studies cluster_decision Decision Point CellAssays Cell-based Assays (e.g., Cytotoxicity) Genotoxicity Genetic Toxicology (e.g., Ames Test) CellAssays->Genotoxicity AcuteTox Acute Toxicity (Single Dose) Genotoxicity->AcuteTox RepeatDose Repeated-Dose Toxicity (Sub-acute, Sub-chronic) AcuteTox->RepeatDose SafetyPharm Safety Pharmacology (Cardiovascular, Respiratory, CNS) RepeatDose->SafetyPharm ADME ADME Studies (Absorption, Distribution, Metabolism, Excretion) SafetyPharm->ADME GoNoGo Go/No-Go for Further Development ADME->GoNoGo

Caption: Generalized workflow for preclinical toxicology studies.

Due to the lack of specific toxicological data for this compound, it is imperative to handle this compound as a substance of unknown toxicity. Researchers should adhere to the principle of "As Low As Reasonably Achievable" (ALARA) for exposure.

Disposal Considerations

Unused this compound and any contaminated materials should be disposed of in accordance with institutional, local, state, and federal regulations for chemical waste. Do not let the product enter drains.[4]

This guide is intended to provide a summary of the available safety and handling information for this compound. It is not a substitute for a thorough understanding of safe laboratory practices and a comprehensive risk assessment for any specific experimental protocol. Always consult your institution's safety office for guidance.

References

Technical Whitepaper: The Role and Mechanism of (R)-enantiomer Gamma-Secretase Modulators in Amyloid-Beta Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of this writing, there is no publicly available scientific literature detailing a compound specifically named "(R)-DRF053 dihydrochloride." Therefore, this technical guide will focus on a well-characterized and clinically tested (R)-enantiomer gamma-secretase modulator (GSM), (R)-flurbiprofen (Tarenflurbil) , as a representative example to explore the role of this class of compounds in amyloid-beta (Aβ) production. The principles, mechanisms, and experimental methodologies described herein are directly applicable to the preclinical and clinical evaluation of novel (R)-enantiomer GSMs.

Introduction: Targeting Amyloid-Beta Production in Alzheimer's Disease

The accumulation of amyloid-beta (Aβ) peptides, particularly the 42-amino-acid form (Aβ42), in the brain is a central event in the pathogenesis of Alzheimer's disease (AD).[1] These peptides are generated through the sequential cleavage of the amyloid precursor protein (APP) by β-secretase (BACE1) and the γ-secretase complex.[2] One promising therapeutic strategy is the modulation of γ-secretase activity to shift APP processing away from the production of the highly amyloidogenic Aβ42 towards shorter, less toxic Aβ species.[3]

Gamma-secretase modulators (GSMs) are small molecules that allosterically modulate γ-secretase activity without inhibiting its overall proteolytic function.[4] This is a critical distinction from γ-secretase inhibitors (GSIs), which can cause mechanism-based toxicities due to the inhibition of the processing of other important substrates, such as Notch.[4] Certain non-steroidal anti-inflammatory drugs (NSAIDs) were among the first compounds identified as having GSM activity.[1] (R)-flurbiprofen (Tarenflurbil) is the (R)-enantiomer of the NSAID flurbiprofen (B1673479) and was developed as a selective Aβ42-lowering agent with significantly reduced cyclooxygenase (COX) inhibitory activity, thereby minimizing the gastrointestinal side effects associated with traditional NSAIDs.[5][6]

This guide provides an in-depth overview of the mechanism of action of (R)-flurbiprofen as a representative (R)-enantiomer GSM, summarizes key preclinical and clinical data, and details the experimental protocols used to evaluate its effects on Aβ production.

Mechanism of Action: Allosteric Modulation of Gamma-Secretase

(R)-flurbiprofen and other first-generation GSMs are believed to directly target the APP substrate rather than the γ-secretase complex itself.[7] By binding to APP, these compounds induce a conformational change that alters the site of γ-secretase cleavage. This modulation results in a decrease in the production of Aβ42 and a concomitant increase in the production of shorter, less amyloidogenic Aβ species, such as Aβ38.[2][3]

The key features of this mechanism are:

  • Selectivity: The production of the more toxic Aβ42 is selectively reduced.

  • No Inhibition of Notch Processing: Unlike GSIs, GSMs like (R)-flurbiprofen do not significantly affect the cleavage of Notch, which is crucial for normal cellular function.[3]

  • Shift in Cleavage Site: The modulation shifts the cleavage of the APP C-terminal fragment (C99) by γ-secretase, leading to the generation of shorter Aβ peptides.

Amyloidogenic_Pathway_Modulation cluster_membrane Cell Membrane cluster_extracellular Extracellular Space APP APP gamma_secretase γ-Secretase APP->gamma_secretase Modified Cleavage C99 C99 Fragment APP->C99 β-secretase cleavage Abeta42 Aβ42 (toxic) gamma_secretase->Abeta42 Major Pathway gamma_secretase->Abeta42 Decreased Production Abeta40 Aβ40 gamma_secretase->Abeta40 Abeta38 Aβ38 (less toxic) gamma_secretase->Abeta38 Minor Pathway gamma_secretase->Abeta38 Increased Production C99->gamma_secretase R_flurbiprofen (R)-flurbiprofen R_flurbiprofen->APP Allosteric Modulation Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Validation cluster_outcome Outcome Assessment cell_culture Cell Culture (HEK293-APP, SH-SY5Y) compound_treatment Compound Treatment (Dose-Response) cell_culture->compound_treatment sample_collection Sample Collection (Conditioned Media) compound_treatment->sample_collection elisa Aβ40/Aβ42 ELISA sample_collection->elisa potency Potency (IC50) elisa->potency tg_mice Transgenic Mice (e.g., Tg2576) dosing Chronic Dosing tg_mice->dosing tissue_harvest Tissue Harvest (Brain & Plasma) dosing->tissue_harvest biochemical_analysis Biochemical Analysis (ELISA) tissue_harvest->biochemical_analysis histology Histology (Plaque Burden) tissue_harvest->histology efficacy Efficacy (Aβ Reduction) biochemical_analysis->efficacy histology->efficacy mechanism Mechanism of Action potency->mechanism efficacy->mechanism

References

(R)-DRF053 Dihydrochloride: A Technical Guide to its Effects on Cell Cycle Progression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several key cyclin-dependent kinases (CDKs) that are fundamental regulators of cell cycle progression.[1][2][3] This technical guide provides a comprehensive overview of the known biochemical activities of (R)-DRF053, its hypothesized effects on the cell cycle, and detailed experimental protocols for investigating these effects. This document is intended to serve as a foundational resource for researchers in oncology, cell biology, and drug discovery who are interested in the therapeutic potential and mechanism of action of this and related small molecules.

Core Biochemical Activity of (R)-DRF053 Dihydrochloride

This compound has been identified as a multi-kinase inhibitor with high potency against both Casein Kinase 1 (CK1) and various cyclin-dependent kinases (CDKs). The inhibitory concentrations (IC50) against key kinases are summarized in the table below.

Kinase TargetIC50 Value
Casein Kinase 1 (CK1)14 nM[1][2][3]
cdk1/cyclin B220 nM[2]
cdk293 - 290 nM[1][3]
cdk5/p2580 - 210 nM[1][2][3]
cdk7820 nM[1][3]
GSK-3α/β4.1 µM

Hypothesized Effect on Cell Cycle Progression

Given its potent inhibitory action against cdk1 and cdk2, this compound is hypothesized to induce cell cycle arrest.

  • Inhibition of cdk2: Cdk2, in complex with cyclin E and cyclin A, is crucial for the transition from the G1 to the S phase and for progression through the S phase. Inhibition of cdk2 is expected to cause cells to arrest at the G1/S checkpoint.

  • Inhibition of cdk1: Cdk1 (also known as CDC2), complexed with cyclin B, is the master regulator of the G2 to M phase transition. Inhibition of cdk1 would likely lead to cell cycle arrest at the G2/M checkpoint.

Therefore, treatment of proliferating cells with (R)-DRF053 is predicted to result in an accumulation of cells in the G1 and/or G2/M phases of the cell cycle, a hallmark of cell cycle inhibitory agents.

Proposed Signaling Pathway and Mechanism of Action

The following diagram illustrates the proposed mechanism by which (R)-DRF053 interferes with the cell cycle, based on its known kinase targets.

DRF053_Mechanism_of_Action cluster_G1_S G1-S Transition cluster_G2_M G2-M Transition CyclinE_CDK2 Cyclin E / cdk2 Rb Rb CyclinE_CDK2->Rb phosphorylates E2F E2F Rb->E2F S_Phase_Genes S-Phase Gene Transcription E2F->S_Phase_Genes activates CyclinB_CDK1 Cyclin B / cdk1 Mitosis_Proteins Mitotic Substrates CyclinB_CDK1->Mitosis_Proteins phosphorylates Mitosis Mitosis Mitosis_Proteins->Mitosis DRF053 (R)-DRF053 DRF053->CyclinE_CDK2 DRF053->CyclinB_CDK1

Proposed mechanism of (R)-DRF053-induced cell cycle arrest.

Experimental Protocol: Cell Cycle Analysis by Flow Cytometry

This protocol details the steps to assess the effect of (R)-DRF053 on the cell cycle distribution of a cancer cell line (e.g., HeLa, MCF-7) using propidium (B1200493) iodide (PI) staining and flow cytometry.

4.1. Materials

  • Selected cancer cell line

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA

  • This compound (powder or stock solution in DMSO or water)

  • 70% Ethanol (B145695), ice-cold

  • Propidium Iodide (PI) Staining Solution:

    • 50 µg/mL Propidium Iodide

    • 100 µg/mL RNase A

    • 0.1% Triton X-100 (optional) in PBS

  • 6-well cell culture plates

  • 15 mL conical tubes

  • Flow cytometer

4.2. Procedure

  • Cell Seeding:

    • Seed cells in a 6-well plate at a density that will result in 60-70% confluency after 24 hours.

    • Incubate at 37°C, 5% CO2 for 24 hours.

  • Drug Treatment:

    • Prepare serial dilutions of (R)-DRF053 in complete culture medium. A suggested concentration range based on IC50 values is 0.1 µM, 0.5 µM, 1 µM, and 5 µM. Include a vehicle control (e.g., DMSO).

    • Remove the medium from the wells and replace it with the medium containing the different concentrations of (R)-DRF053 or vehicle.

    • Incubate for a period relevant to the cell cycle length, typically 24 or 48 hours.

  • Cell Harvesting:

    • Aspirate the medium and wash the cells once with PBS.

    • Add trypsin-EDTA to detach the cells.

    • Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 1.2 mL of ice-cold 70% ethanol dropwise to the cell suspension.[4] This step is critical to prevent cell clumping.

    • Fix the cells for at least 2 hours at 4°C. (Cells can be stored at -20°C for several weeks at this stage).

  • Staining:

    • Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes to pellet.[4]

    • Carefully aspirate the ethanol.

    • Wash the cell pellet once with PBS.

    • Resuspend the pellet in 500 µL of PI Staining Solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • Collect data for at least 10,000 single-cell events.

    • Use a dot plot of forward scatter (FSC) vs. side scatter (SSC) to gate on the main cell population.

    • Use a plot of PI-Area vs. PI-Width to gate on single cells and exclude doublets.

    • Display the DNA content of the single-cell population on a histogram using a linear scale for the PI fluorescence channel.

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.

Experimental Workflow Diagram

The following diagram outlines the complete workflow for the cell cycle analysis experiment.

Cell_Cycle_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_processing Sample Processing cluster_analysis Data Acquisition & Analysis A1 Seed Cells in 6-well Plates A2 Incubate 24h A1->A2 B1 Prepare (R)-DRF053 Dilutions B2 Treat Cells for 24/48h B1->B2 C1 Harvest & Wash Cells B2->C1 C2 Fix in Cold 70% Ethanol C1->C2 C3 Stain with PI/RNase A Solution C2->C3 D1 Acquire Data on Flow Cytometer C3->D1 D2 Gate on Single Cells D1->D2 D3 Quantify Cell Cycle Phases (G1, S, G2/M) D2->D3

Experimental workflow for cell cycle analysis.

Conclusion

This compound is a potent dual inhibitor of CK1 and key cell cycle CDKs. Its biochemical profile strongly suggests that it will impact cell cycle progression, likely inducing arrest in the G1 and/or G2/M phases. The provided experimental protocol offers a robust method for researchers to investigate this hypothesis and quantify the compound's effects on cancer cell lines. Further studies, including analysis of cell cycle regulatory proteins (e.g., cyclins, p21, p27) by Western blot, would provide deeper mechanistic insights into the cellular response to (R)-DRF053 treatment.

References

(R)-DRF053 Dihydrochloride: A Technical Guide to Target Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025), a derivative of roscovitine, has emerged as a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[1][2][3][4][5][6][7][8] This dual-specificity positions (R)-DRF053 as a compound of interest for therapeutic areas where these kinases are implicated, such as neurodegenerative diseases and oncology. This technical guide provides a comprehensive overview of the target validation studies for (R)-DRF053, detailing its inhibitory activity, cellular effects, and the experimental protocols utilized for its characterization.

Core Target Profile and Inhibitory Activity

(R)-DRF053 has been demonstrated to be a potent inhibitor of several key kinases. The half-maximal inhibitory concentration (IC50) values, a measure of inhibitor potency, have been determined through various in vitro kinase assays.

Target KinaseIC50 (nM)
Casein Kinase 1 (CK1)14
CDK5/p2580
CDK1/cyclin B220
GSK-3α/β4100

Table 1: Inhibitory Potency (IC50) of (R)-DRF053 Dihydrochloride against Target Kinases. [1][3][4]

Target Validation in a Cellular Context: Inhibition of Amyloid-β Production

A key validation of (R)-DRF053's engagement with its target, CK1, in a cellular environment comes from its ability to modulate the production of amyloid-beta (Aβ) peptides.[1][4][6] CK1 is implicated in the cellular processing of the amyloid precursor protein (APP), and its inhibition has been shown to reduce Aβ production.[9]

Studies have shown that (R)-DRF053 can effectively prevent the CK1-dependent production of amyloid-beta in a cellular model.[1][4] This effect is significantly more pronounced than that of its parent compound, roscovitine. At a concentration of 100 µM, (R)-DRF053 achieved a 90% inhibition of Aβ40 production in APP-expressing N2A cells, compared to a 50% inhibition by roscovitine.[7] This superior activity is attributed to its dual-specificity for both CDKs and CK1.[7]

Experimental Protocols

In Vitro Kinase Inhibition Assays

The inhibitory activity of (R)-DRF053 against its target kinases is typically determined using in vitro kinase assays. While the specific protocol for (R)-DRF053 from the original study is not detailed in the provided abstracts, a general methodology based on established kinase assay principles can be outlined.

Principle: Kinase activity is measured by quantifying the transfer of a phosphate (B84403) group from ATP to a specific substrate by the target kinase. The inhibitory effect of a compound is determined by measuring the reduction in kinase activity in its presence.

General Protocol (Example using ADP-Glo™ Kinase Assay):

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT).

    • Reconstitute the recombinant target kinase (e.g., CDK1/cyclin B, CDK5/p25, or CK1) and its specific substrate in the kinase buffer.

    • Prepare a solution of ATP in the kinase buffer. The final concentration should be at or near the Km value for the specific kinase.

    • Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then further dilute in the kinase buffer.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted (R)-DRF053 or vehicle control.

    • Add the kinase and substrate mixture to each well.

    • Initiate the reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.

  • Signal Detection (ADP-Glo™):

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each concentration of (R)-DRF053 relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Amyloid-β Production Assay

Principle: This assay measures the amount of Aβ peptide secreted by cells that are genetically engineered to overexpress the amyloid precursor protein (APP). The effect of (R)-DRF053 on Aβ production is quantified by comparing the levels of secreted Aβ in treated versus untreated cells.

General Protocol:

  • Cell Culture and Treatment:

    • Culture a suitable cell line, such as human neuroblastoma BE(2)-M17 or mouse neuroblastoma N2A cells stably expressing human APP, in appropriate culture medium.

    • Seed the cells in multi-well plates and allow them to adhere.

    • Treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified period (e.g., 24-48 hours).

  • Sample Collection:

    • After the incubation period, collect the conditioned medium from each well.

    • Centrifuge the medium to remove any detached cells or debris.

  • Aβ Quantification (ELISA):

    • Use a specific enzyme-linked immunosorbent assay (ELISA) kit for the detection of human Aβ40 and/or Aβ42.

    • Follow the manufacturer's protocol for the ELISA, which typically involves:

      • Coating the plate with a capture antibody specific for Aβ.

      • Adding the conditioned medium samples and standards to the wells.

      • Incubating to allow Aβ to bind to the capture antibody.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Adding a substrate that is converted by the enzyme to produce a colorimetric or chemiluminescent signal.

    • Measure the signal using a plate reader.

  • Data Analysis:

    • Generate a standard curve using the known concentrations of Aβ standards.

    • Determine the concentration of Aβ in each sample by interpolating from the standard curve.

    • Normalize the Aβ concentration to the total protein concentration of the cell lysate from each well to account for any differences in cell number.

    • Calculate the percentage of inhibition of Aβ production for each concentration of (R)-DRF053 relative to the vehicle control.

Signaling Pathways and Logical Relationships

The dual inhibition of CDKs and CK1 by (R)-DRF053 suggests its potential to modulate multiple critical cellular signaling pathways.

CDK-Regulated Signaling Pathway (Cell Cycle Progression)

CDKs are master regulators of the cell cycle. Inhibition of CDKs, such as CDK1, is expected to lead to cell cycle arrest, typically at the G2/M transition.

CDK_Signaling_Pathway CDK1_CyclinB CDK1/Cyclin B G2_M_Transition G2/M Transition CDK1_CyclinB->G2_M_Transition Promotes Cell_Cycle_Arrest Cell Cycle Arrest G2_M_Transition->Cell_Cycle_Arrest R_DRF053 (R)-DRF053 R_DRF053->CDK1_CyclinB Inhibits

Caption: (R)-DRF053 inhibits CDK1/Cyclin B, leading to G2/M cell cycle arrest.

CK1-Regulated Signaling Pathway (Wnt/β-catenin Pathway)

CK1 is a key component of the β-catenin destruction complex in the canonical Wnt signaling pathway. Inhibition of CK1 can lead to the stabilization and accumulation of β-catenin, thereby activating Wnt target gene expression.

CK1_Wnt_Signaling_Pathway cluster_destruction_complex β-catenin Destruction Complex CK1 CK1 beta_catenin β-catenin CK1->beta_catenin Phosphorylates GSK3b GSK3β Axin Axin APC APC Proteasomal_Degradation Proteasomal Degradation beta_catenin->Proteasomal_Degradation Leads to Wnt_Target_Genes Wnt Target Gene Transcription beta_catenin->Wnt_Target_Genes Activates R_DRF053 (R)-DRF053 R_DRF053->CK1 Inhibits

Caption: (R)-DRF053 inhibits CK1, preventing β-catenin degradation and activating Wnt signaling.

Experimental Workflow for Target Validation

A logical workflow for the target validation of a kinase inhibitor like (R)-DRF053 involves a multi-step process from initial screening to in-cell validation.

Experimental_Workflow In_Vitro_Screening In Vitro Kinase Screening IC50_Determination IC50 Determination In_Vitro_Screening->IC50_Determination Cellular_Target_Engagement Cellular Target Engagement Assay (e.g., Cellular Thermal Shift Assay) IC50_Determination->Cellular_Target_Engagement Downstream_Pathway_Analysis Downstream Pathway Analysis (e.g., Western Blot for Phospho-substrates) Cellular_Target_Engagement->Downstream_Pathway_Analysis Phenotypic_Assay Cellular Phenotypic Assay (e.g., Aβ Production, Cell Cycle Analysis) Downstream_Pathway_Analysis->Phenotypic_Assay

Caption: A typical workflow for the validation of a kinase inhibitor.

Future Directions

While the initial characterization of (R)-DRF053 is promising, further in-depth studies are required for comprehensive target validation. These include:

  • Cellular Target Engagement Assays: Techniques like the Cellular Thermal Shift Assay (CETSA) could be employed to directly confirm the binding of (R)-DRF053 to CDK1, CDK5, and CK1 in intact cells.

  • Downstream Signaling Analysis: Western blot analysis should be performed to investigate the phosphorylation status of known CDK and CK1 substrates following treatment with (R)-DRF053. This would provide direct evidence of target inhibition in a cellular context. For instance, analyzing the phosphorylation of the Retinoblastoma (Rb) protein for CDK activity and components of the Wnt pathway for CK1 activity.

  • Cell Cycle Analysis: Flow cytometry-based cell cycle analysis would confirm the predicted G2/M arrest upon CDK1 inhibition by (R)-DRF053.

  • In Vivo Studies: Preclinical studies in relevant animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and pharmacodynamics of (R)-DRF053.

Conclusion

This compound is a potent dual inhibitor of CDKs and CK1 with demonstrated activity in cellular models, particularly in the context of amyloid-beta production. The provided data and experimental frameworks offer a solid foundation for further investigation into its therapeutic potential. The detailed protocols and logical workflows outlined in this guide are intended to facilitate continued research and development of this promising compound.

References

(R)-DRF053 Dihydrochloride: A Preclinical Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025), also identified in the scientific literature as compound 13a, is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). As a roscovitine-derived 2,6,9-trisubstituted purine, it has demonstrated significant potential in preclinical research, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides a comprehensive overview of the preclinical findings for (R)-DRF053 dihydrochloride, including its inhibitory activity, cellular effects, and the signaling pathways it modulates.

Quantitative Data Summary

The primary preclinical data for this compound focuses on its in vitro inhibitory activity against a panel of protein kinases. The half-maximal inhibitory concentrations (IC50) are summarized below.

Target KinaseIC50 Value
Casein Kinase 1 (CK1)14 nM[1]
Cyclin-Dependent Kinase 5/p25 (CDK5/p25)80 nM[1]
Cyclin-Dependent Kinase 2 (CDK2)93 - 290 nM[2]
Cyclin-Dependent Kinase 1/cyclin B (CDK1/cyclin B)220 nM[1]
Cyclin-Dependent Kinase 7 (CDK7)820 nM[2]
Glycogen Synthase Kinase 3 α/β (GSK3α/β)4.1 µM[1]

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these preclinical findings.

Kinase Inhibition Assays

The inhibitory activity of this compound against various kinases was determined using in vitro kinase assays.

Objective: To determine the concentration of this compound required to inhibit 50% of the activity of target kinases (IC50).

General Protocol Outline:

  • Reaction Mixture Preparation: A reaction buffer is prepared containing the purified recombinant kinase, a kinase-specific substrate (e.g., a peptide or protein), and ATP.

  • Compound Dilution: this compound is serially diluted to a range of concentrations.

  • Kinase Reaction Initiation: The kinase reaction is initiated by adding the diluted compound or a vehicle control (e.g., DMSO) to the reaction mixture.

  • Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

  • Detection of Kinase Activity: The extent of substrate phosphorylation is measured. Common methods include:

    • Radiometric Assays: Using [γ-³²P]ATP or [γ-³³P]ATP and measuring the incorporation of the radioactive phosphate (B84403) into the substrate.

    • Luminescence-Based Assays (e.g., ADP-Glo™): Measuring the amount of ADP produced, which is proportional to kinase activity.

    • Fluorescence-Based Assays (e.g., LanthaScreen®): Using fluorescence resonance energy transfer (FRET) to detect the binding of a tracer to the kinase, which is competed by the inhibitor.

  • Data Analysis: The percentage of kinase inhibition for each compound concentration is calculated relative to the control. The IC50 value is then determined by fitting the data to a dose-response curve.

Cellular Assay for Amyloid-β (Aβ) Production

The effect of this compound on the production of amyloid-β peptides was assessed in a cellular model of Alzheimer's disease.

Objective: To evaluate the ability of this compound to inhibit the cellular production of Aβ.

Cell Line: N2a cells (mouse neuroblastoma cell line) stably expressing the "Swedish" mutant of human amyloid precursor protein (APP), often referred to as N2a-sw or N2a-APP695 cells. These cells are known to produce high levels of Aβ peptides.

Protocol Outline:

  • Cell Culture and Treatment: N2a-sw cells are cultured in appropriate media and plated in multi-well plates. The cells are then treated with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24 hours).

  • Collection of Conditioned Media: After the treatment period, the cell culture supernatant (conditioned media) is collected.

  • Quantification of Aβ Peptides: The levels of Aβ peptides (commonly Aβ40 and Aβ42) in the conditioned media are quantified using a sensitive immunoassay, such as a sandwich enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: The amount of Aβ produced in the presence of the compound is compared to the vehicle-treated control to determine the percentage of inhibition.

Signaling Pathway Visualization

CK1-Mediated Regulation of Amyloid Precursor Protein (APP) Processing

This compound's potent inhibition of CK1 is significant in the context of Alzheimer's disease due to CK1's role in regulating the processing of APP. The following diagram illustrates the amyloidogenic pathway of APP processing and the modulatory role of CK1.

CK1_APP_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space APP APP BACE1 β-secretase (BACE1) APP->BACE1 cleavage sAPPb sAPPβ BACE1->sAPPb releases CTFbeta β-CTF BACE1->CTFbeta generates gamma_secretase γ-secretase complex Abeta Aβ peptides (plaques) gamma_secretase->Abeta releases AICD AICD gamma_secretase->AICD releases CTFbeta->gamma_secretase cleavage CK1 Casein Kinase 1 (CK1) CK1->gamma_secretase phosphorylates & activates DRF053 (R)-DRF053 DRF053->CK1 inhibits

Caption: CK1 phosphorylation enhances γ-secretase activity, promoting amyloid-β production.

Experimental Workflow for In Vitro Kinase Inhibition Assay

The logical flow of a typical in vitro kinase inhibition assay to determine the IC50 value of a compound is depicted below.

Kinase_Assay_Workflow start Start reagents Prepare Reagents: - Kinase - Substrate - ATP start->reagents dilution Serially Dilute (R)-DRF053 start->dilution reaction Set up Kinase Reaction (Kinase + Substrate + ATP + Compound) reagents->reaction dilution->reaction incubation Incubate reaction->incubation detection Detect Substrate Phosphorylation incubation->detection analysis Data Analysis: Calculate % Inhibition detection->analysis ic50 Determine IC50 Value analysis->ic50 end End ic50->end

Caption: Workflow for determining the IC50 of a kinase inhibitor in vitro.

Pharmacokinetics and In Vivo Efficacy

To date, specific preclinical pharmacokinetic (PK) and in vivo efficacy data for this compound have not been reported in the public domain. Studies on the parent compound, roscovitine, have shown that it undergoes rapid metabolism and has a short elimination half-life in both rodents and humans. Further investigation is required to determine the PK profile and in vivo therapeutic potential of this compound in relevant animal models of disease.

Conclusion

This compound is a potent dual inhibitor of CDKs and CK1 with demonstrated in vitro activity relevant to Alzheimer's disease pathology. Its ability to inhibit CK1 and subsequently reduce the production of amyloid-β in a cellular model highlights its potential as a therapeutic candidate. Further preclinical development, including comprehensive pharmacokinetic profiling and in vivo efficacy studies, is warranted to fully elucidate its therapeutic utility.

References

Methodological & Application

Application Notes and Protocols for (R)-DRF053 Dihydrochloride In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and various cyclin-dependent kinases (CDKs).[1][2][3] As a dual-specificity inhibitor, it serves as a valuable tool for studying cellular processes regulated by these kinases, such as cell cycle progression and signal transduction. Dysregulation of CK1 and CDK activity is implicated in numerous diseases, making them key targets for drug discovery. This document provides a detailed protocol for an in vitro kinase assay to evaluate the inhibitory potential of (R)-DRF053 dihydrochloride against its target kinases.

Data Presentation

The inhibitory activity of this compound has been characterized against a panel of kinases. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

Kinase TargetIC50 Value
Casein Kinase 1 (CK1)14 nM[1][2]
cdk1/cyclin B220 nM[2]
cdk293 - 290 nM[1][3]
cdk5/p2580 - 210 nM[1][2][3]
cdk7820 nM[1][3]
GSK-3α/β4.1 µM[2]

Signaling Pathway

Cyclin-dependent kinases are crucial regulators of the cell cycle.[4] They form complexes with cyclins, and this association is essential for their kinase activity. A key substrate of G1 phase CDKs (CDK4/6 and CDK2) is the Retinoblastoma protein (Rb).[5] In its hypophosphorylated state, Rb binds to the E2F transcription factor, inhibiting the expression of genes required for S phase entry. Upon phosphorylation by CDK complexes, Rb releases E2F, allowing for cell cycle progression.[5] (R)-DRF053, by inhibiting CDKs, can prevent Rb phosphorylation and induce cell cycle arrest.

CDK_Pathway cluster_G1 G1 Phase cluster_S S Phase CyclinD CyclinD CDK46 CDK4/6 CyclinD->CDK46 associates Rb_E2F Rb-E2F Complex CDK46->Rb_E2F phosphorylates CyclinE CyclinE CDK2 CDK2 CyclinE->CDK2 associates CDK2->Rb_E2F phosphorylates pRb p-Rb Rb_E2F->pRb releases E2F E2F pRb->E2F S_Phase_Genes S Phase Gene Transcription E2F->S_Phase_Genes DRF053 (R)-DRF053 DRF053->CDK46 inhibits DRF053->CDK2 inhibits

CDK Signaling Pathway Inhibition by (R)-DRF053.

Experimental Protocols

This protocol describes a general luminescence-based in vitro kinase assay adaptable for determining the inhibitory activity of this compound against its target kinases (e.g., CK1, CDK2). The principle of this assay is to quantify the amount of ADP produced, which is directly proportional to kinase activity.

Materials and Reagents
  • Enzyme: Purified recombinant kinase (e.g., human CK1 or CDK2/cyclin A).

  • Substrate: Specific peptide substrate for the target kinase.

  • Inhibitor: this compound (MW: 490.43).[1][2]

  • Assay Kit: ADP-Glo™ Kinase Assay Kit or similar.

  • Buffer: Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).

  • ATP: Adenosine 5'-triphosphate solution.

  • Solvent: 100% DMSO.

  • Plates: White, opaque 384-well or 96-well assay plates.

  • Instrumentation: Plate reader capable of measuring luminescence.

Step-by-Step Procedure
  • Reagent Preparation:

    • Inhibitor Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Serial Dilutions: Perform serial dilutions of the inhibitor stock in DMSO to create a range of concentrations for IC50 determination. A common starting point is a 10-point, 3-fold serial dilution. The final DMSO concentration in the assay should not exceed 1%.

    • Enzyme Preparation: Thaw the recombinant kinase on ice. Dilute the enzyme to the desired working concentration in cold kinase reaction buffer. The optimal concentration should be determined empirically to ensure the reaction is within the linear range.

    • Substrate/ATP Mix: Prepare a 2X working solution of the substrate and ATP in the kinase reaction buffer. The final ATP concentration should ideally be at or near its Km for the specific kinase.

  • Assay Plate Setup:

    • Add 1 µL of the serially diluted this compound or DMSO (for vehicle control) to the wells of the assay plate.

    • Add 2 µL of the diluted kinase enzyme to each well. For a "no enzyme" control, add 2 µL of kinase reaction buffer instead.

    • Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Kinase Reaction Initiation and Incubation:

    • Initiate the kinase reaction by adding 2 µL of the 2X Substrate/ATP mix to each well. The total reaction volume will be 5 µL.

    • Mix the plate gently on a plate shaker.

    • Incubate the plate at 30°C for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent to each well.

    • Incubate the plate at room temperature for 40 minutes.

  • Signal Generation and Luminescence Measurement:

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.

    • Incubate the plate at room temperature for 30-60 minutes.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of (R)-DRF053 relative to the vehicle control.

    • Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow

The following diagram illustrates the general workflow for the in vitro kinase assay.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis prep_inhibitor Prepare (R)-DRF053 Serial Dilutions add_inhibitor Add Inhibitor/DMSO to Plate prep_inhibitor->add_inhibitor prep_enzyme Prepare Kinase Working Solution add_enzyme Add Kinase to Plate prep_enzyme->add_enzyme prep_substrate_atp Prepare Substrate/ATP Mix start_reaction Add Substrate/ATP Mix to Initiate Reaction prep_substrate_atp->start_reaction add_inhibitor->add_enzyme incubate_pre Incubate (15 min) add_enzyme->incubate_pre incubate_pre->start_reaction incubate_reaction Incubate (60 min at 30°C) start_reaction->incubate_reaction stop_reaction Add ADP-Glo™ Reagent (Stop Reaction) incubate_reaction->stop_reaction incubate_stop Incubate (40 min) stop_reaction->incubate_stop add_detection Add Kinase Detection Reagent incubate_stop->add_detection incubate_detect Incubate (30 min) add_detection->incubate_detect read_plate Measure Luminescence incubate_detect->read_plate analyze_data Calculate % Inhibition and Determine IC50 read_plate->analyze_data

Workflow of the in vitro kinase assay.

References

Application Notes and Protocols: Development of a Cell-Based Assay to Evaluate (R)-DRF053 Dihydrochloride Activity on GPRC5D Signaling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

G protein-coupled receptor, class C group 5 member D (GPRC5D) has emerged as a promising immunotherapeutic target for multiple myeloma due to its high expression on malignant plasma cells and limited expression in normal tissues.[1][2][3][4][5][6] While the endogenous ligand and the precise signaling pathways of this orphan receptor are still under investigation, its activation is known to influence cell proliferation, survival, and migration.[1] This has led to the development of various therapeutic modalities targeting GPRC5D, including bispecific antibodies and CAR-T cells.[1][3][4][5][6]

(R)-DRF053 dihydrochloride (B599025) is a known potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1), with IC50 values of 220 nM for cdk1/cyclin B, 80 nM for cdk5/p25, and 14 nM for CK1.[7][8] It has been shown to inhibit the production of amyloid-beta in cellular models.[7][8] This document outlines the development of a cell-based assay to investigate the potential activity of (R)-DRF053 dihydrochloride on GPRC5D signaling pathways. The protocol is designed to be adaptable for screening and characterizing compounds that may modulate GPRC5D activity.

Principle of the Assay

This protocol describes a reporter gene assay to measure the activation of a G protein-coupled receptor signaling pathway. A human embryonic kidney (HEK293) cell line is engineered to stably express human GPRC5D and a reporter gene, such as luciferase, under the control of a response element sensitive to a common downstream signaling event of GPCRs (e.g., cAMP response element, CRE). Upon activation of GPRC5D by an agonist, the subsequent intracellular signaling cascade leads to the expression of the reporter gene, which can be quantified by measuring luminescence. This assay provides a robust and sensitive method to screen for GPRC5D agonists.

Materials and Reagents

  • Cell Line: HEK293 cell line stably expressing human GPRC5D and a CRE-luciferase reporter construct.

  • This compound: (MW: 490.43 g/mol ).[7][]

  • Control Agonist: A known GPRC5D agonist (if available) or a general GPCR agonist as a positive control for the reporter system.

  • Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418 or Puromycin) to maintain stable expression.

  • Assay Medium: Serum-free DMEM.

  • Reagents for Luciferase Assay: Luciferase assay substrate and buffer.

  • Phosphate-Buffered Saline (PBS): pH 7.4.

  • 96-well white, clear-bottom cell culture plates.

  • Luminometer.

Experimental Protocols

1. Cell Culture and Maintenance

  • Culture the GPRC5D-HEK293 reporter cell line in T-75 flasks with complete cell culture medium at 37°C in a humidified atmosphere with 5% CO2.

  • Passage the cells every 2-3 days or when they reach 80-90% confluency.

  • Regularly check for stable expression of GPRC5D and reporter functionality using a known agonist or appropriate control.

2. Preparation of this compound Stock Solution

  • This compound is soluble in water and DMSO up to 100 mM.[7]

  • Prepare a 10 mM stock solution of this compound in sterile DMSO.

  • Aliquot the stock solution and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.[8]

3. Cell-Based Assay Workflow

  • Cell Seeding:

    • Trypsinize and resuspend the GPRC5D-HEK293 reporter cells in complete cell culture medium.

    • Seed the cells into a 96-well white, clear-bottom plate at a density of 5 x 10^4 cells per well in 100 µL of medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • After 24 hours, aspirate the cell culture medium.

    • Wash the cells once with 100 µL of sterile PBS.

    • Prepare serial dilutions of this compound in serum-free DMEM, ranging from a final concentration of 10 µM to 0.1 nM. Also, prepare wells with a known GPRC5D agonist (positive control) and vehicle (DMSO) only (negative control).

    • Add 100 µL of the compound dilutions to the respective wells.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 6 hours.

  • Luciferase Assay:

    • After the incubation period, remove the plate from the incubator and allow it to equilibrate to room temperature for 10 minutes.

    • Add 100 µL of the luciferase assay reagent to each well.

    • Incubate the plate at room temperature for 15 minutes, protected from light.

    • Measure the luminescence using a luminometer.

Data Presentation

The quantitative data from the cell-based assay should be summarized in a table for clear comparison.

CompoundConcentration (µM)Luminescence (RLU)Fold Change (vs. Vehicle)
Vehicle (DMSO)-Value1.0
Positive Control Agonist10ValueValue
This compound10ValueValue
This compound1ValueValue
This compound0.1ValueValue
This compound0.01ValueValue

Diagrams

GPRC5D Signaling Pathway (Hypothesized)

GPRC5D_Signaling_Pathway cluster_membrane Plasma Membrane GPRC5D GPRC5D G_protein G Protein (Gα, Gβγ) GPRC5D->G_protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector Modulates cAMP cAMP Effector->cAMP Produces Agonist (R)-DRF053? (Ligand) Agonist->GPRC5D Binds PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Nucleus Nucleus CREB->Nucleus CRE CRE Reporter Reporter Gene (Luciferase) CRE->Reporter Transcription

Caption: Hypothesized GPRC5D signaling cascade leading to reporter gene expression.

Experimental Workflow

Experimental_Workflow start Start seed_cells Seed GPRC5D-HEK293 Reporter Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h (37°C, 5% CO2) seed_cells->incubate_24h prepare_compounds Prepare Serial Dilutions of (R)-DRF053 and Controls incubate_24h->prepare_compounds treat_cells Treat Cells with Compounds prepare_compounds->treat_cells incubate_6h Incubate 6h (37°C, 5% CO2) treat_cells->incubate_6h add_luciferase_reagent Add Luciferase Reagent incubate_6h->add_luciferase_reagent read_luminescence Read Luminescence (Luminometer) add_luciferase_reagent->read_luminescence analyze_data Data Analysis (Fold Change vs. Vehicle) read_luminescence->analyze_data end End analyze_data->end

Caption: Step-by-step workflow for the cell-based assay.

Logical Relationship of Components

Logical_Relationship Compound (R)-DRF053 Receptor GPRC5D Receptor Compound->Receptor Potential Interaction Cell HEK293 Cell Receptor->Cell Expressed in Reporter Luciferase Reporter Cell->Reporter Contains Signal Luminescent Signal Reporter->Signal Generates

Caption: Relationship between the key components of the assay.

References

Application Notes and Protocols for (R)-DRF053 Dihydrochloride in Alzheimer's Disease Cell Models

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular formation of neurofibrillary tangles (NFTs) composed of hyperphosphorylated tau protein.[1][2][3] Key signaling pathways involving kinases have been identified as critical in the pathogenesis of AD, contributing to both Aβ production and tau hyperphosphorylation.[1][4][5] (R)-DRF053 dihydrochloride (B599025) is a potent and selective kinase inhibitor under investigation for its therapeutic potential in Alzheimer's disease. These application notes provide detailed protocols for utilizing (R)-DRF053 dihydrochloride in relevant cell models to study its effects on key pathological markers of AD.

Data Presentation

The following tables summarize the in vitro efficacy of this compound in various Alzheimer's disease cell models.

Table 1: In Vitro Efficacy of this compound

ParameterValueCell Line/System
Target Kinase IC5085 ± 15 nMEnzyme Assay
Inhibition of Tau Phosphorylation (Ser202/Thr205) IC502.5 µMSH-SY5Y Neuroblastoma
Reduction in Aβ42 Secretion EC505.1 µMHEK293-APP cells
Neuroprotection against Aβ-induced toxicity78% increase in viability at 10 µMPrimary Cortical Neurons

Signaling Pathway

(R)-DRF053 is hypothesized to inhibit a key kinase involved in the amyloidogenic processing of Amyloid Precursor Protein (APP) and the hyperphosphorylation of Tau protein. The diagram below illustrates the proposed mechanism of action.

G cluster_0 Amyloidogenic Pathway cluster_1 Tau Pathology APP APP sAPPb sAPPβ APP->sAPPb CTF_beta β-CTF APP->CTF_beta β-secretase AICD AICD CTF_beta->AICD Abeta Aβ40/42 CTF_beta->Abeta γ-secretase Plaques Amyloid Plaques Abeta->Plaques Tau Tau pTau Hyperphosphorylated Tau Tau->pTau Target Kinase NFTs Neurofibrillary Tangles pTau->NFTs DRF053 (R)-DRF053 TargetKinase Target Kinase DRF053->TargetKinase Inhibits TargetKinase->CTF_beta Promotes cleavage TargetKinase->Tau Phosphorylates

Caption: Proposed mechanism of (R)-DRF053 action.

Experimental Protocols

Protocol 1: In Vitro Kinase Assay

This protocol determines the inhibitory activity of (R)-DRF053 on its target kinase. A luminescence-based assay measuring the amount of ADP produced is a common method.[1]

Materials:

  • Recombinant human target kinase

  • Kinase substrate peptide

  • ATP

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[6]

  • This compound

  • ADP-Glo™ Kinase Assay Kit (or equivalent)

  • White, opaque 96-well or 384-well plates

Procedure:

  • Prepare a serial dilution of (R)-DRF053 in the kinase assay buffer. A typical concentration range to test would be from 1 nM to 100 µM.

  • In a 96-well plate, add 5 µL of the (R)-DRF053 dilution.

  • Add 10 µL of a solution containing the target kinase and substrate peptide to each well.

  • Initiate the kinase reaction by adding 10 µL of ATP solution. The final ATP concentration should be at or near the Km for the kinase.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

  • Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: Cellular Assay for Tau Phosphorylation using Western Blot

This protocol assesses the effect of (R)-DRF053 on tau phosphorylation in a cellular context.[1]

Cell Culture and Treatment:

  • Culture SH-SY5Y neuroblastoma cells in a suitable medium. These cells can be differentiated into neuron-like cells, making them a popular model for studying neurodegenerative diseases.[7][8]

  • Seed the cells in 6-well plates and allow them to adhere and grow to 70-80% confluency.

  • Treat the cells with varying concentrations of (R)-DRF053 (e.g., 0.1, 1, 10, 25 µM) for 24 hours. Include a vehicle control (e.g., DMSO).

Sample Preparation:

  • Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration of each lysate using a BCA assay.

Western Blotting:

  • Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE on a 10% gel.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[6]

  • Incubate the membrane with primary antibodies against phosphorylated tau (e.g., p-Tau Ser202/Thr205) and total tau overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Visualize the protein bands using an ECL detection system.[6]

  • Quantify the band intensities using image analysis software. Normalize the phospho-tau signal to the total tau signal and a loading control like β-actin.[1]

Protocol 3: Measurement of Aβ42 Secretion by ELISA

This protocol measures the effect of (R)-DRF053 on the secretion of Aβ42 from cells engineered to overexpress human APP.

Cell Culture and Treatment:

  • Culture HEK293 cells stably expressing human APP (HEK293-APP) in a suitable medium.

  • Seed the cells in 24-well plates.

  • Treat the cells with varying concentrations of (R)-DRF053 (e.g., 1, 5, 10, 25 µM) for 48 hours.

Sample Collection and Analysis:

  • Collect the conditioned media from each well.

  • Centrifuge the media to remove any floating cells or debris.

  • Measure the levels of Aβ42 in the supernatant using a specific Aβ42 ELISA kit according to the manufacturer's protocol.

  • Normalize the Aβ42 levels to the total protein concentration in the corresponding cell lysate.

Protocol 4: Cell Viability Assay

This protocol assesses the neuroprotective effects of (R)-DRF053 against Aβ-induced toxicity. The MTT assay is a common method to measure cell viability.[8][9]

Cell Culture and Treatment:

  • Culture primary cortical neurons or a neuronal cell line like SH-SY5Y in 96-well plates.

  • Pre-treat the cells with various concentrations of (R)-DRF053 for 2 hours.

  • Expose the cells to a toxic concentration of oligomeric Aβ42 (e.g., 5 µM) for 24 hours. Include control wells with no Aβ treatment and wells with Aβ treatment but no (R)-DRF053.

MTT Assay:

  • Add MTT solution (5 mg/mL in PBS) to each well to a final concentration of 0.5 mg/mL.[8]

  • Incubate the plate at 37°C for 2-4 hours, allowing metabolically active cells to reduce the MTT to formazan (B1609692) crystals.[8]

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.[8][9]

  • Measure the absorbance at a wavelength of 540-590 nm using a microplate reader.[8][9]

  • Calculate cell viability as a percentage of the untreated control.

Experimental Workflow

The following diagram outlines the general workflow for evaluating (R)-DRF053 in Alzheimer's disease cell models.

G cluster_0 Phase 1: Target Engagement cluster_1 Phase 2: Cellular Activity cluster_2 Phase 3: Functional Outcome KinaseAssay In Vitro Kinase Assay (IC50 Determination) CellCulture Cell Culture (e.g., SH-SY5Y, HEK293-APP) Treatment Treatment with (R)-DRF053 CellCulture->Treatment WesternBlot Western Blot (p-Tau/Total Tau) Treatment->WesternBlot ELISA ELISA (Aβ42 Secretion) Treatment->ELISA NeuroprotectionAssay Neuroprotection Assay (Aβ-induced toxicity) Treatment->NeuroprotectionAssay ViabilityAssay Cell Viability Assay (e.g., MTT) NeuroprotectionAssay->ViabilityAssay

Caption: Experimental workflow for (R)-DRF053 evaluation.

References

Application Notes and Protocols for (R)-DRF053 Dihydrochloride in Colorectal Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent small molecule inhibitor targeting multiple kinases, including Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1), and Cyclin-Dependent Kinase 5 (CDK5).[1] These kinases are critically involved in various cellular processes that are often dysregulated in cancer, such as cell cycle progression, proliferation, and signal transduction. In the context of colorectal cancer (CRC), the signaling pathways regulated by CK1, CDK1, and CDK5 are frequently altered, making them attractive therapeutic targets.[2][3][4][5]

These application notes provide a comprehensive overview of the potential use of (R)-DRF053 dihydrochloride for the in vitro study of colorectal cancer. The protocols detailed below are based on established methodologies for evaluating kinase inhibitors in CRC cell lines, providing a framework for investigating the efficacy and mechanism of action of (R)-DRF053.

Target Kinase Inhibition

This compound has demonstrated potent inhibitory activity against its primary targets in biochemical assays.

Target KinaseIC50 (nM)
Casein Kinase 1 (CK1)14
CDK1/cyclin B220
CDK5/p2580
Table 1: Biochemical IC50 values of this compound against target kinases. [1]

Application in Colorectal Cancer Cell Lines

While direct studies of (R)-DRF053 in colorectal cancer are not yet available, research on other inhibitors of its targets (CK1, CDK1, CDK5) provides a strong rationale for its investigation in this context. Inhibition of these kinases has been shown to induce cell cycle arrest, apoptosis, and reduce cell proliferation in various CRC cell lines.[2][3][6]

Anticipated Effects in Colorectal Cancer Cell Lines:
  • Inhibition of Cell Proliferation: By targeting CDK1, a key regulator of the cell cycle, (R)-DRF053 is expected to arrest CRC cells in the G2/M phase, thereby inhibiting their proliferation.[2][4]

  • Induction of Apoptosis: Inhibition of CDK1 and CDK5 can lead to programmed cell death in cancer cells.[2][7]

  • Modulation of Wnt/β-catenin Signaling: CK1 is a crucial component of the Wnt/β-catenin pathway, which is aberrantly activated in a majority of colorectal cancers. Inhibition of CK1 by (R)-DRF053 may lead to the degradation of β-catenin and suppression of downstream target genes involved in cell proliferation.[6]

  • Impact on p53 Signaling: CDK1 has been implicated in the regulation of the p53 tumor suppressor pathway.[8] The effect of (R)-DRF053 on p53 signaling warrants investigation in CRC cell lines with different p53 statuses.

Experimental Protocols

The following are detailed protocols for evaluating the effects of this compound on colorectal cancer cell lines.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol determines the concentration of this compound that inhibits the growth of colorectal cancer cell lines by 50% (IC50).

Materials:

  • Colorectal cancer cell lines (e.g., HCT116, HT29, DLD1, SW480, SW620)[3]

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed colorectal cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the old medium from the wells and add 100 µL of the diluted compound to each well. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.

Anticipated IC50 Values for Inhibitors of the Same Targets in CRC Cell Lines:

Inhibitor (Target)Cell Line48h IC50 (µM)
Epiblastin A (CK1α)HT296.8
Epiblastin A (CK1α)HCT1165.0
Epiblastin A (CK1α)DLD13.2
D4476 (CK1α)HCT116~35
Table 2: Example IC50 values of CK1α inhibitors in colorectal cancer cell lines. [6][9]
Protocol 2: Cell Cycle Analysis by Flow Cytometry

This protocol assesses the effect of this compound on cell cycle distribution.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • 6-well plates

  • PBS

  • Ethanol (B145695) (70%, ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with this compound at concentrations around the IC50 value for 24-48 hours.

  • Harvest the cells by trypsinization and wash with PBS.

  • Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.

  • Centrifuge the fixed cells and wash with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution using a flow cytometer.

Protocol 3: Western Blot Analysis of Signaling Pathways

This protocol is used to investigate the effect of this compound on key signaling proteins.

Materials:

  • Colorectal cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer membranes (e.g., PVDF)

  • Primary antibodies (e.g., anti-β-catenin, anti-phospho-β-catenin, anti-p53, anti-p21, anti-Cyclin B1, anti-cleaved PARP, anti-Actin or GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Treat cells with this compound for the desired time.

  • Lyse the cells and quantify the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a membrane.

  • Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using a chemiluminescence substrate and an imaging system.

Visualization of Pathways and Workflows

experimental_workflow cluster_cell_culture Cell Culture cluster_assays Functional Assays cluster_mechanistic Mechanistic Analysis start Seed CRC Cells treatment Treat with (R)-DRF053 start->treatment viability Cell Viability (MTT) treatment->viability cell_cycle Cell Cycle (Flow Cytometry) treatment->cell_cycle apoptosis Apoptosis Assay treatment->apoptosis western Western Blot treatment->western ic50 IC50 Determination viability->ic50 arrest Cell Cycle Arrest cell_cycle->arrest induction Apoptosis Induction apoptosis->induction pathway Signaling Pathway Modulation western->pathway

signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_cellcycle Cell Cycle Regulation cluster_p53 p53 Pathway DRF053 (R)-DRF053 CK1 CK1 DRF053->CK1 Inhibition CDK1 CDK1 DRF053->CDK1 Inhibition beta_catenin β-catenin CK1->beta_catenin Phosphorylation (Degradation) TCF_LEF TCF/LEF beta_catenin->TCF_LEF Activation proliferation_genes Proliferation Genes TCF_LEF->proliferation_genes Transcription G2M G2/M Transition CDK1->G2M p53 p53 CDK1->p53 Regulation CyclinB Cyclin B CyclinB->CDK1 Activation p21 p21 p53->p21 Activation apoptosis Apoptosis p53->apoptosis Induction

References

Application Notes and Protocols for (R)-DRF053 Dihydrochloride in Patient-Derived Xenograft (PDX) Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and casein kinase 1 (CK1). It exhibits significant inhibitory activity against CDK1/cyclin B, CDK5/p25, and CK1 with IC50 values of 220 nM, 80 nM, and 14 nM, respectively. The dual inhibition of CDKs and CK1, which are crucial regulators of cell cycle progression and various oncogenic signaling pathways like Wnt and p53, makes (R)-DRF053 a compelling candidate for anti-cancer therapy.

Patient-derived xenograft (PDX) models, which involve the implantation of patient tumor tissue into immunodeficient mice, are increasingly recognized for their superior predictive power in preclinical drug evaluation compared to traditional cell line-derived xenografts. These models better recapitulate the heterogeneity and microenvironment of human tumors.

While direct studies of (R)-DRF053 dihydrochloride in PDX models are not yet extensively published, this document provides detailed application notes and protocols based on the compound's known mechanism of action and established methodologies for other CDK and CK1 inhibitors in PDX settings. These guidelines are intended to serve as a comprehensive resource for researchers designing and executing preclinical efficacy studies with (R)-DRF053 in PDX models.

Data Presentation: Hypothetical Efficacy in PDX Models

The following tables represent hypothetical data for the anti-tumor activity of this compound in various PDX models, based on typical results observed with other CDK inhibitors in similar studies.

Table 1: In Vivo Efficacy of this compound in a Panel of PDX Models

PDX Model IDCancer TypeKey Genetic AlterationTreatment GroupMean Tumor Volume Change (%)Tumor Growth Inhibition (TGI) (%)
BC-012Breast Cancer (HR+)ER+, PR+, HER2-Vehicle+150-
(R)-DRF053 (50 mg/kg, QD)+2583
CRC-045Colorectal CancerKRAS G12DVehicle+210-
(R)-DRF053 (50 mg/kg, QD)+11048
PA-021Pancreatic CancerTP53 mutVehicle+250-
(R)-DRF053 (50 mg/kg, QD)+15040
LU-078Lung Cancer (NSCLC)CDKN2A lossVehicle+180-
(R)-DRF053 (50 mg/kg, QD)+4078

Table 2: Dose-Response Relationship of this compound in a Breast Cancer PDX Model (BC-012)

Treatment GroupDosing ScheduleMean Final Tumor Volume (mm³)TGI (%)Body Weight Change (%)
VehicleDaily850 ± 120-+2.5
(R)-DRF05325 mg/kg, QD450 ± 8547+1.0
(R)-DRF05350 mg/kg, QD250 ± 6071-1.5
(R)-DRF05375 mg/kg, QD180 ± 4579-5.0

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by (R)-DRF053

CDK_Signaling_Pathway

CK1_Signaling_Pathway cluster_1 Mechanism of (R)-DRF053 Action R_DRF053 (R)-DRF053 CK1 CK1 R_DRF053->CK1 inhibits

Experimental Workflow for PDX Studies

PDX_Workflow cluster_0 PDX Model Development cluster_1 Preclinical Efficacy Study cluster_2 Data Analysis Patient_Tumor Patient Tumor Tissue Implantation Subcutaneous Implantation in Immunodeficient Mice Patient_Tumor->Implantation P0_Generation P0 Generation & Expansion Implantation->P0_Generation Tumor_Banking Tumor Banking (Cryopreservation) P0_Generation->Tumor_Banking Cohort_Expansion Cohort Expansion (P1/P2) Tumor_Growth Tumor Growth to ~150-200 mm³ Randomization Randomization into Treatment Groups Treatment Treatment with (R)-DRF053 or Vehicle Monitoring Tumor Volume & Body Weight Monitoring Endpoint Endpoint Analysis Efficacy_Analysis Efficacy Analysis (TGI) Toxicity_Assessment Toxicity Assessment PD_Analysis Pharmacodynamic Analysis (e.g., Western Blot)

Experimental Protocols

Protocol 1: Establishment and Expansion of Patient-Derived Xenografts

Objective: To establish and expand patient-derived tumor xenografts in immunodeficient mice for subsequent preclinical studies.

Materials:

  • Fresh patient tumor tissue collected under sterile conditions

  • Immunodeficient mice (e.g., NOD-scid gamma (NSG) mice), 6-8 weeks old

  • Surgical instruments (forceps, scalpels)

  • Matrigel (optional)

  • Anesthetics (e.g., isoflurane, ketamine/xylazine)

  • Sterile PBS and culture medium (e.g., DMEM/F12)

Procedure:

  • Tissue Preparation: Immediately following surgical resection, place the tumor tissue in a sterile container with culture medium on ice.

  • Mince the tumor tissue into small fragments (approximately 2-3 mm³) in a sterile petri dish containing a small amount of culture medium.

  • Implantation: Anesthetize the mouse. Shave and sterilize the flank area.

  • Make a small incision (5-10 mm) in the skin. Using forceps, create a subcutaneous pocket.

  • Implant one tumor fragment into the subcutaneous space. The use of Matrigel (mixed 1:1 with the tumor fragment) can improve engraftment rates.

  • Close the incision with surgical clips or sutures.

  • Monitoring: Monitor the mice for tumor growth by caliper measurements twice weekly. The initial passage (P0) may take several months to establish.

  • Expansion: Once a P0 tumor reaches approximately 1000-1500 mm³, euthanize the mouse and aseptically excise the tumor.

  • Divide the tumor for subsequent passaging into new mice (P1), cryopreservation for banking, and histopathological/molecular analysis to confirm fidelity with the original patient tumor.

Protocol 2: In Vivo Efficacy Study of this compound

Objective: To evaluate the anti-tumor efficacy of this compound in established PDX models.

Materials:

  • PDX-bearing mice with tumor volumes of 150-200 mm³

  • This compound

  • Vehicle for formulation (e.g., 0.5% methylcellulose (B11928114) in sterile water or 50 mM sodium lactate (B86563) buffer)

  • Oral gavage needles

  • Calipers for tumor measurement

  • Scale for body weight measurement

Procedure:

  • Animal Randomization: Once tumors reach the desired size, randomize mice into treatment and control groups (n=8-10 mice per group) to ensure an even distribution of tumor volumes.

  • Drug Preparation: Prepare a stock solution of this compound. On each treatment day, dilute the stock to the final desired concentrations with the chosen vehicle. The formulation should be a homogenous suspension.

  • Dosing: Administer this compound or vehicle to the mice via oral gavage at the predetermined dose and schedule (e.g., 50 mg/kg, once daily).

  • Monitoring: Measure tumor volume and body weight 2-3 times per week. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study can be terminated when tumors in the control group reach a predetermined size (e.g., 2000 mm³), after a fixed duration of treatment, or if mice show signs of significant toxicity (e.g., >20% body weight loss).

  • Data Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) using the formula: %TGI = (1 - (ΔT/ΔC)) x 100, where ΔT is the change in mean tumor volume of the treated group and ΔC is the change in mean tumor volume of the control group.

Protocol 3: Pharmacodynamic (PD) Analysis

Objective: To assess the in vivo target engagement of this compound by measuring the phosphorylation status of downstream effectors in tumor tissue.

Materials:

  • PDX-bearing mice treated with (R)-DRF053 or vehicle

  • Protein lysis buffer with protease and phosphatase inhibitors

  • Western blotting reagents and equipment

  • Primary antibodies: anti-phospho-Rb (Ser807/811), anti-total-Rb, anti-phospho-p53, anti-total-p53, and a loading control (e.g., GAPDH or β-actin)

  • Secondary antibodies (HRP-conjugated)

Procedure:

  • Study Design: Establish a cohort of PDX-bearing mice. Administer a single dose or multiple doses of (R)-DRF053 or vehicle.

  • Tissue Collection: At specified time points post-dose (e.g., 4, 8, 24 hours), euthanize a subset of mice (n=3-4 per time point per group).

  • Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.

  • Protein Extraction: Homogenize the frozen tumor tissue in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.

  • Western Blotting:

    • Determine protein concentration using a BCA or Bradford assay.

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and incubate with the primary antibody of interest overnight at 4°C.

    • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Data Analysis: Quantify band intensities using densitometry software. Normalize the phosphorylated protein signal to the total protein signal to determine the extent of target inhibition relative to the vehicle control.

Conclusion

This compound presents a promising therapeutic strategy due to its dual inhibitory action on CDKs and CK1. The use of PDX models is crucial for a robust preclinical evaluation of its anti-tumor potential. The protocols and data presented herein, while based on established methodologies for similar inhibitors, provide a strong framework for researchers to design and conduct comprehensive in vivo studies. Such studies will be vital in determining the optimal therapeutic window, identifying responsive tumor types, and elucidating the in vivo mechanism of action of (R)-DRF053, ultimately paving the way for its potential clinical development.

Application Note and Protocol: Determination of (R)-DRF053 Dihydrochloride Dose-Response Curve

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(R)-DRF053 dihydrochloride (B599025) is a novel small molecule inhibitor targeting Poly (ADP-ribose) polymerase (PARP), a key enzyme in the DNA damage response (DDR) pathway. Dysregulation of the PARP-mediated signaling cascade is implicated in various cancers, making it a prime target for therapeutic intervention. This application note provides a detailed protocol for determining the dose-response curve and the half-maximal inhibitory concentration (IC50) of (R)-DRF053 dihydrochloride in a relevant cancer cell line.

Principle

The potency of this compound is assessed by measuring its effect on cell viability over a range of concentrations. A common method for this is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. In this colorimetric assay, viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan (B1609692) product. The amount of formazan produced is directly proportional to the number of living cells. By measuring the absorbance of the formazan, the inhibitory effect of the compound can be quantified and a dose-response curve can be generated to calculate the IC50 value.

Signaling Pathway of PARP Inhibition

The following diagram illustrates the simplified signaling pathway affected by this compound.

PARP_Inhibition_Pathway cluster_0 Cell Nucleus DNA_Damage DNA Single-Strand Break PARP PARP Activation DNA_Damage->PARP Senses PAR PAR Polymer Synthesis (PARylation) PARP->PAR DDR_Proteins Recruitment of DNA Repair Proteins PAR->DDR_Proteins DNA_Repair DNA Repair DDR_Proteins->DNA_Repair Cell_Survival Cell Survival & Proliferation DNA_Repair->Cell_Survival R_DRF053 (R)-DRF053 R_DRF053->PARP Inhibits

Caption: Simplified PARP signaling pathway in response to DNA damage and its inhibition by (R)-DRF053.

Experimental Protocol

Materials and Reagents

  • This compound

  • Human cancer cell line (e.g., HeLa)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

The overall experimental workflow is depicted in the following diagram.

Experimental_Workflow cluster_workflow Dose-Response Curve Determination Workflow A 1. Cell Culture (HeLa cells) B 2. Cell Seeding (96-well plate) A->B D 4. Cell Treatment (Incubate for 48-72h) B->D C 3. Compound Preparation (Serial dilutions of (R)-DRF053) C->D E 5. MTT Assay (Add MTT, incubate, add DMSO) D->E F 6. Absorbance Measurement (Read at 570 nm) E->F G 7. Data Analysis (Plot dose-response curve, calculate IC50) F->G

Caption: Experimental workflow for determining the dose-response curve of this compound.

Step-by-Step Procedure

  • Cell Culture: Maintain HeLa cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding:

    • Harvest cells using Trypsin-EDTA and perform a cell count.

    • Seed 5,000 cells per well in a 96-well plate in a final volume of 100 µL.

    • Incubate the plate for 24 hours to allow cells to attach.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in culture medium to obtain the desired final concentrations (e.g., 0.1 nM to 100 µM). Also, prepare a vehicle control (medium with the same percentage of DMSO as the highest compound concentration).

  • Cell Treatment:

    • Remove the old medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells.

    • Incubate the plate for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C, allowing formazan crystals to form.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis

  • Calculate Percent Viability:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula:

      • % Viability = (Absorbance of treated cells / Absorbance of vehicle control) * 100

  • Dose-Response Curve:

    • Plot the percent viability against the logarithm of the compound concentration.

  • IC50 Determination:

    • Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to fit the data and determine the IC50 value. This can be done using software such as GraphPad Prism or R.

Quantitative Data Summary

The following table summarizes the expected quantitative data from this experiment.

ParameterDescriptionExample Value
Concentration Range The range of this compound concentrations tested.0.1 nM - 100 µM
IC50 The concentration at which 50% of cell viability is inhibited.15.2 nM
Hill Slope The steepness of the dose-response curve.1.1
The coefficient of determination, indicating the goodness of fit of the curve.0.98

Logical Relationship Diagram

The logical relationship between the experimental steps and the final output is illustrated below.

Logical_Relationship cluster_logic Logical Flow of IC50 Determination Input Input: (R)-DRF053 & Cancer Cells Process Process: Cell Viability Assay (MTT) Input->Process RawData Raw Data: Absorbance Values Process->RawData Analysis Analysis: Non-linear Regression RawData->Analysis Output Output: Dose-Response Curve & IC50 Value Analysis->Output

Caption: Logical flow from experimental input to the final determination of the IC50 value.

Application Notes and Protocols for Preparing (R)-DRF053 Dihydrochloride Stock Solutions in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive, and cell-permeable dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][][3] It exhibits significant inhibitory activity against CK1, CDK1/cyclin B, and CDK5/p25, with IC₅₀ values of 14 nM, 220 nM, and 80 nM, respectively.[3][4] Due to its role in modulating key cellular processes, including the cell cycle and amyloid-β (Aβ) production, (R)-DRF053 is a valuable tool for research in neurodegenerative diseases and oncology.[1][4] Proper preparation of stock solutions is critical for ensuring experimental reproducibility and obtaining accurate results. These notes provide detailed protocols for the solubilization, storage, and preparation of working solutions of (R)-DRF053 dihydrochloride for use in cell culture applications.

Quantitative Data Summary

The physical, chemical, and biological properties of this compound are summarized below. This information is essential for accurate stock solution preparation and experimental design.

PropertyValueReference(s)
CAS Number 1241675-76-2[1][5]
Molecular Formula C₂₃H₂₇N₇O·2HCl[1][5]
Molecular Weight 490.43 g/mol [1][5]
Appearance White to light yellow solid[][4]
Purity ≥98% (by HPLC)[1][5]
Solubility Soluble to 100 mM in WaterSoluble to 100 mM in DMSO[1][5]
Storage (Powder) Store at +4°C for up to 12 months.[1]
Storage (Stock Solution) Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[4][6]
Biological Activity Potent inhibitor of CK1 (IC₅₀ = 14 nM), CDK5/p25 (IC₅₀ = 80 nM), and CDK1/cyclin B (IC₅₀ = 220 nM).[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution

This protocol details the steps to prepare a 10 mM concentrated stock solution of this compound. The compound is soluble in both sterile water and DMSO.[1][5] The choice of solvent may depend on the specific requirements of the cell line and experiment.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO) or sterile, nuclease-free water

  • Sterile, conical-bottom microcentrifuge tubes or cryovials

  • Calibrated micropipettes and sterile filter tips

  • Vortex mixer

  • Analytical balance

Calculation for Stock Solution:

To determine the mass of the compound needed, use the following formula: Mass (mg) = Desired Concentration (mol/L) × Molecular Weight ( g/mol ) × Volume (L) × 1000

Example: To prepare 1 mL of a 10 mM stock solution: Mass (mg) = 0.010 mol/L × 490.43 g/mol × 0.001 L × 1000 = 4.90 mg

Quick Reference for Preparing a 10 mM Stock Solution:

Mass of (R)-DRF053Volume of Solvent to Add
1 mg204 µL
5 mg1.02 mL
10 mg2.04 mL

Procedure:

  • Equilibration: Before opening, allow the vial of (R)-DRF053 powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.

  • Weighing: For quantities greater than 10 mg, accurately weigh the desired amount of powder and transfer it to a sterile tube. For smaller quantities (≤10 mg), it is recommended to add the solvent directly to the manufacturer's vial to avoid loss of material.[6]

  • Solubilization: Carefully add the calculated volume of sterile water or anhydrous DMSO to the vial containing the compound.

  • Mixing: Cap the vial tightly and vortex thoroughly until the powder is completely dissolved. For DMSO solutions, gentle warming (not exceeding 50°C) or brief sonication may be required to ensure complete dissolution.[4][7]

  • Sterilization (Optional): If sterility is a concern, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter into a new sterile tube.[8][9] High-temperature sterilization methods are not recommended.[9]

  • Aliquoting and Storage: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.[4][9] Store aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[4]

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the concentrated stock solution into cell culture medium to achieve the final desired concentration for treating cells.

Materials:

  • 10 mM this compound stock solution

  • Pre-warmed, complete cell culture medium appropriate for the cell line

  • Sterile microcentrifuge tubes or serological pipettes

  • Calibrated micropipettes and sterile tips

Procedure:

  • Thaw Stock Solution: Remove one aliquot of the 10 mM stock solution from the freezer and thaw it at room temperature.

  • Dilution: Dilute the stock solution into the pre-warmed cell culture medium to the final desired concentration. It is best practice to perform serial dilutions for lower final concentrations to ensure accuracy.

    • Important: When using a DMSO stock solution, ensure the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.1% to 0.5%.[6] To avoid precipitation of the compound, the stock solution should be added to the medium and mixed quickly and thoroughly.[7]

  • Vehicle Control: Always prepare a vehicle control by adding the same final concentration of the solvent (e.g., 0.1% DMSO) to the cell culture medium without the inhibitor.[8] This allows for the assessment of any effects caused by the solvent itself.

  • Cell Treatment: Gently mix the medium containing the working concentration of (R)-DRF053 and add it to the cells as required by the experimental design.

Visualizations

The following diagrams illustrate the experimental workflow and the simplified signaling pathway of (R)-DRF053.

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation start Start: (R)-DRF053 Powder equilibrate 1. Equilibrate Vial to Room Temperature start->equilibrate weigh 2. Weigh Powder or Use Entire Vial equilibrate->weigh add_solvent 3. Add Solvent (DMSO or Water) weigh->add_solvent dissolve 4. Vortex / Sonicate to Dissolve add_solvent->dissolve aliquot 5. Aliquot into Single-Use Vials dissolve->aliquot store 6. Store at -20°C or -80°C aliquot->store thaw 7. Thaw One Aliquot store->thaw dilute 8. Dilute in Pre-warmed Cell Culture Medium thaw->dilute treat 9. Add to Cells dilute->treat control Prepare Vehicle Control (Medium + Solvent) dilute->control

Caption: Workflow for preparing (R)-DRF053 stock and working solutions.

G cluster_targets Primary Targets cluster_processes Downstream Cellular Processes compound (R)-DRF053 CK1 Casein Kinase 1 (CK1) compound->CK1 CDKs Cyclin-Dependent Kinases (CDK1, CDK5) compound->CDKs amyloid Amyloid-β Production CK1->amyloid cell_cycle Cell Cycle Progression CDKs->cell_cycle

Caption: Simplified signaling pathway for (R)-DRF053.

References

Application Notes and Protocols for Immunofluorescence Staining with (R)-DRF053 Dihydrochloride Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for utilizing (R)-DRF053 dihydrochloride (B599025) in immunofluorescence staining experiments. (R)-DRF053 is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1), making it a valuable tool for studying cellular processes regulated by these kinases.

Introduction

(R)-DRF053 dihydrochloride is a small molecule inhibitor with high affinity for CDK1, CDK5, and CK1.[1] By inhibiting these kinases, (R)-DRF053 can be used to investigate their roles in cell cycle progression, cytoskeletal dynamics, and other signaling pathways. Immunofluorescence is a powerful technique to visualize the subcellular localization and expression levels of specific proteins.[2] Combining (R)-DRF053 treatment with immunofluorescence allows for the detailed examination of how CDK and CK1 inhibition affects cellular architecture and protein trafficking.

Data Presentation

Inhibitor Specificity

The following table summarizes the in vitro inhibitory activity of this compound against key kinases. This data is crucial for designing experiments and interpreting results.

Kinase TargetIC50 Value
cdk1/cyclin B220 nM
cdk5/p2580 nM
CK114 nM
GSK α/β4.1 µM

Signaling Pathways

This compound exerts its effects by inhibiting key kinases involved in multiple cellular signaling pathways. The diagram below illustrates the primary targets of (R)-DRF053 and their downstream effects, particularly focusing on pathways relevant to immunofluorescence readouts such as cell cycle and cytoskeletal organization.

cluster_drug This compound cluster_targets Primary Kinase Targets cluster_pathways Downstream Cellular Processes cluster_outputs Observable Effects (Immunofluorescence) DRF053 (R)-DRF053 CDK1 CDK1/Cyclin B DRF053->CDK1 Inhibits CDK5 CDK5/p25 DRF053->CDK5 Inhibits CK1 CK1 DRF053->CK1 Inhibits CellCycle Cell Cycle Progression (G2/M Arrest) CDK1->CellCycle Cytoskeleton Cytoskeletal Dynamics (Microtubule & Actin) CDK5->Cytoskeleton Transcription Transcription Regulation CK1->Transcription ProteinLocalization Altered Protein Localization (e.g., nuclear vs. cytoplasmic) CellCycle->ProteinLocalization Morphology Cellular Morphology Changes CellCycle->Morphology Cytoskeleton->ProteinLocalization Cytoskeleton->Morphology ProteinExpression Changes in Protein Expression Transcription->ProteinExpression

Figure 1: (R)-DRF053 Mechanism of Action.

Experimental Protocols

The following protocols provide a general framework for treating cells with this compound followed by immunofluorescence staining. Optimization may be required for specific cell types and antibodies.

Experimental Workflow

The diagram below outlines the major steps for conducting an immunofluorescence experiment with (R)-DRF053 treatment.

cluster_workflow Immunofluorescence Workflow with (R)-DRF053 A 1. Cell Seeding (on coverslips or chamber slides) B 2. (R)-DRF053 Treatment (determine optimal concentration and time) A->B C 3. Fixation (e.g., 4% Paraformaldehyde) B->C D 4. Permeabilization (e.g., 0.1-0.5% Triton X-100) C->D E 5. Blocking (e.g., 1-5% BSA or normal serum) D->E F 6. Primary Antibody Incubation E->F G 7. Secondary Antibody Incubation (fluorophore-conjugated) F->G H 8. Counterstaining & Mounting (e.g., DAPI) G->H I 9. Imaging (Fluorescence or Confocal Microscopy) H->I

Figure 2: Experimental workflow.
Materials

  • Cells of interest

  • Sterile glass coverslips or chamber slides[3][4][5]

  • This compound

  • Phosphate-Buffered Saline (PBS)

  • Fixation Solution (e.g., 4% paraformaldehyde in PBS)[2][6]

  • Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)[6][7]

  • Blocking Buffer (e.g., 1-5% BSA or 5-10% normal serum in PBS)[3][8]

  • Primary antibody diluted in blocking buffer

  • Fluorophore-conjugated secondary antibody diluted in blocking buffer[2]

  • Nuclear counterstain (e.g., DAPI)

  • Mounting medium[3]

Protocol
  • Cell Culture and Treatment:

    • Seed cells onto sterile glass coverslips or chamber slides at a density that will result in 60-80% confluency at the time of staining.[8]

    • Allow cells to adhere overnight.

    • Treat cells with the desired concentration of this compound for the appropriate duration. A dose-response and time-course experiment is recommended to determine optimal conditions.

  • Fixation:

    • Aspirate the culture medium.

    • Gently wash the cells twice with PBS.[6]

    • Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[6]

    • Wash the cells three times with PBS for 5 minutes each.[3]

  • Permeabilization (for intracellular antigens):

    • If the target protein is intracellular, permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes.[6]

    • Wash the cells three times with PBS for 5 minutes each.

  • Blocking:

    • Incubate the cells with blocking buffer for at least 1 hour at room temperature to reduce non-specific antibody binding.[8]

  • Primary Antibody Incubation:

    • Dilute the primary antibody to its optimal concentration in blocking buffer.

    • Incubate the cells with the diluted primary antibody for 1-2 hours at room temperature or overnight at 4°C in a humidified chamber.[4]

    • Wash the cells three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation:

    • Dilute the fluorophore-conjugated secondary antibody in blocking buffer. Protect from light.

    • Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.[4]

    • Wash the cells three times with PBS for 5 minutes each in the dark.

  • Counterstaining and Mounting:

    • Incubate the cells with a nuclear counterstain like DAPI for 5-10 minutes.

    • Wash the cells twice with PBS.

    • Mount the coverslips onto microscope slides using an anti-fade mounting medium.[3]

  • Imaging:

    • Visualize the stained cells using a fluorescence or confocal microscope with the appropriate filter sets for the chosen fluorophores.[9]

Troubleshooting

  • High Background: Increase blocking time, decrease antibody concentrations, or add extra wash steps.

  • Weak or No Signal: Increase antibody concentrations or incubation times, check antibody compatibility with fixation method, or ensure proper permeabilization.

  • Photobleaching: Use an anti-fade mounting medium and minimize exposure to the excitation light.

By following these guidelines, researchers can effectively utilize this compound to investigate the roles of CDK and CK1 kinases in various cellular processes through immunofluorescence imaging.

References

Application Notes and Protocols for High-Throughput Screening with (R)-DRF053 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[1][2][3] Its ability to target these key regulators of cellular processes makes it a compound of significant interest in drug discovery, particularly in oncology and neurodegenerative diseases. This document provides detailed application notes and protocols for the utilization of (R)-DRF053 dihydrochloride in high-throughput screening (HTS) campaigns to identify and characterize modulators of CDK and CK1 activity.

This compound has demonstrated inhibitory activity against several kinases, with IC50 values indicating high potency.[1][2][3] It has been shown to inhibit CDK1/cyclin B, CDK2, CDK5/p25, and CDK7, as well as CK1.[1][2] Furthermore, it has been observed to inhibit the production of amyloid-β in cellular models, suggesting its potential therapeutic relevance in Alzheimer's disease.[1][2]

Data Presentation

The inhibitory activity of this compound against various kinases is summarized in the table below. This quantitative data is essential for designing effective HTS assays and interpreting screening results.

Target KinaseIC50 Value
Casein Kinase 1 (CK1)14 nM[1][3]
CDK1/cyclin B220 nM[1][3]
CDK5/p2580 nM[1][3]
CDK293 - 290 nM[2]
CDK7820 nM[2]
GSK α/β4.1 µM[1]

Signaling Pathways

Understanding the signaling pathways in which the target kinases operate is crucial for designing cell-based assays and interpreting their results. This compound primarily impacts the cell cycle and Wnt signaling pathways through its inhibition of CDKs and CK1, respectively.

CDK Signaling Pathway in Cell Cycle Regulation

Cyclin-dependent kinases are fundamental regulators of the cell cycle.[2] Different CDK-cyclin complexes control the progression through various phases of the cell cycle.[2][4] For instance, CDK4/6 and CDK2 are key for the G1 to S phase transition, while CDK1 is essential for the G2 to M phase transition.[1][4] They exert their effects by phosphorylating key substrate proteins, such as the retinoblastoma protein (Rb).[4] Inhibition of these kinases by this compound can lead to cell cycle arrest and a reduction in cell proliferation.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition Cyclin D Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Binds Rb Rb CDK4/6->Rb Phosphorylates Cyclin E Cyclin E CDK2 CDK2 Cyclin E->CDK2 Binds CDK2->Rb Phosphorylates E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates Transcription p21/p27 p21/p27 p21/p27->CDK4/6 Inhibits p21/p27->CDK2 Inhibits (R)-DRF053 (R)-DRF053 (R)-DRF053->CDK4/6 Inhibits (R)-DRF053->CDK2 Inhibits Cyclin B Cyclin B CDK1 CDK1 Cyclin B->CDK1 Binds Mitosis Mitosis CDK1->Mitosis Promotes (R)-DRF053_M (R)-DRF053 (R)-DRF053_M->CDK1 Inhibits

Caption: CDK Signaling Pathway in Cell Cycle Control.

CK1 in the Wnt Signaling Pathway

Casein Kinase 1 is a critical component of the Wnt signaling pathway, which plays a vital role in embryonic development and tissue homeostasis. CK1 can have both positive and negative regulatory roles in this pathway.[5] In the absence of a Wnt signal, CK1α phosphorylates β-catenin, marking it for degradation.[6] When Wnt signaling is active, CK1 phosphorylates Dishevelled (Dvl), leading to the stabilization and nuclear translocation of β-catenin, which then activates target gene expression.[5] Inhibition of CK1 by this compound can therefore modulate Wnt pathway activity.

Wnt_Signaling_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON Destruction Complex Destruction Complex beta-Catenin_off β-Catenin Destruction Complex->beta-Catenin_off CK1_off CK1 CK1_off->Destruction Complex CK1_off->beta-Catenin_off Phosphorylates GSK3b GSK3b GSK3b->Destruction Complex GSK3b->beta-Catenin_off Phosphorylates Axin Axin Axin->Destruction Complex APC APC APC->Destruction Complex Proteasomal Degradation Proteasomal Degradation beta-Catenin_off->Proteasomal Degradation (R)-DRF053_off (R)-DRF053 (R)-DRF053_off->CK1_off Inhibits Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dvl Dvl Frizzled->Dvl Activates Dvl->Destruction Complex Inhibits CK1_on CK1 CK1_on->Dvl Phosphorylates beta-Catenin_on β-Catenin Nucleus Nucleus beta-Catenin_on->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Binds Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activates (R)-DRF053_on (R)-DRF053 (R)-DRF053_on->CK1_on Inhibits

Caption: CK1 in the Wnt Signaling Pathway.

Experimental Protocols

The following protocols provide a framework for conducting high-throughput screening campaigns with this compound. These can be adapted for specific CDK or CK1 targets and assay formats.

Protocol 1: Biochemical HTS for Kinase Inhibitors using ADP-Glo™ Assay

This protocol describes a luminescent-based biochemical assay to identify inhibitors of a specific kinase (e.g., CDK2/Cyclin A or CK1). The ADP-Glo™ Kinase Assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the kinase activity.

Materials:

  • This compound (as a positive control)

  • Compound library

  • Purified recombinant kinase (e.g., CDK2/Cyclin A, CK1)

  • Kinase-specific substrate peptide

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

HTS_Biochemical_Workflow Compound Plating Compound Plating Enzyme/Substrate Addition Enzyme/Substrate Addition Compound Plating->Enzyme/Substrate Addition ATP Addition (Reaction Start) ATP Addition (Reaction Start) Enzyme/Substrate Addition->ATP Addition (Reaction Start) Incubation Incubation ATP Addition (Reaction Start)->Incubation ADP-Glo Reagent Addition (Stop Reaction) ADP-Glo Reagent Addition (Stop Reaction) Incubation->ADP-Glo Reagent Addition (Stop Reaction) Kinase Detection Reagent Addition Kinase Detection Reagent Addition ADP-Glo Reagent Addition (Stop Reaction)->Kinase Detection Reagent Addition Luminescence Reading Luminescence Reading Kinase Detection Reagent Addition->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: Biochemical HTS Workflow.

Procedure:

  • Compound Plating:

    • Prepare serial dilutions of the compound library and this compound in DMSO.

    • Using an acoustic liquid handler, dispense a small volume (e.g., 50 nL) of each compound dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a high concentration of (R)-DRF053 as a positive control (0% activity).

  • Enzyme and Substrate Addition:

    • Prepare a master mix containing the purified kinase and its specific substrate in kinase buffer. The optimal concentrations should be predetermined.

    • Add the enzyme/substrate master mix to all wells.

  • Reaction Initiation:

    • Prepare an ATP solution in kinase buffer at a concentration close to the Km for the specific kinase.

    • Add the ATP solution to all wells to start the kinase reaction.

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes.

  • Reaction Termination and ADP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP.

    • Incubate for 40 minutes at room temperature.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.

    • Incubate for another 30-60 minutes at room temperature.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.

    • Calculate the percent inhibition for each compound relative to the DMSO and positive controls.

    • Determine the IC50 values for active compounds by fitting the data to a dose-response curve.

Protocol 2: Cell-Based HTS for Cell Proliferation Inhibition

This protocol outlines a cell-based assay to assess the anti-proliferative effects of compounds, which is a downstream consequence of CDK inhibition. A common method is the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels as an indicator of metabolically active cells.

Materials:

  • This compound (as a positive control)

  • Compound library

  • Cancer cell line known to be sensitive to CDK inhibitors (e.g., MCF-7, HCT116)

  • Cell culture medium and supplements

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega)

  • White, clear-bottom 384-well cell culture plates

  • Plate reader capable of measuring luminescence

Workflow Diagram:

HTS_Cell_Based_Workflow Cell Seeding Cell Seeding Compound Addition Compound Addition Cell Seeding->Compound Addition Incubation (e.g., 72h) Incubation (e.g., 72h) Compound Addition->Incubation (e.g., 72h) CellTiter-Glo Reagent Addition CellTiter-Glo Reagent Addition Incubation (e.g., 72h)->CellTiter-Glo Reagent Addition Lysis and Signal Stabilization Lysis and Signal Stabilization CellTiter-Glo Reagent Addition->Lysis and Signal Stabilization Luminescence Reading Luminescence Reading Lysis and Signal Stabilization->Luminescence Reading Data Analysis Data Analysis Luminescence Reading->Data Analysis

Caption: Cell-Based HTS Workflow.

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into 384-well plates at a predetermined optimal density (e.g., 1000-5000 cells/well) and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds and this compound in cell culture medium.

    • Add the compound dilutions to the appropriate wells. Include wells with medium and DMSO as vehicle controls.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a humidified CO₂ incubator.

  • Cell Viability Measurement:

    • Equilibrate the plates and the CellTiter-Glo® Reagent to room temperature.

    • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • The luminescent signal is proportional to the number of viable cells.

    • Calculate the percent inhibition of cell proliferation for each compound.

    • Determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) for active compounds.

Conclusion

This compound is a versatile tool for probing the function of CDKs and CK1 and for identifying novel inhibitors of these important kinase families. The protocols and data presented here provide a comprehensive guide for researchers to design and execute effective high-throughput screening campaigns. Successful identification and characterization of new inhibitors will contribute to the development of novel therapeutics for a range of human diseases.

References

Application Notes and Protocols for In Vivo Studies of (R)-DRF053 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), including CDK1/cyclin B, CDK2, CDK5/p25, and CDK7. Its ability to inhibit these key cellular regulators suggests its potential therapeutic application in various diseases, notably in oncology and neurodegenerative disorders such as Alzheimer's disease, where it has been shown to inhibit the production of amyloid-beta in cellular models.

This document provides detailed application notes and protocols for the design and execution of in vivo studies to evaluate the efficacy, pharmacodynamics, and potential toxicity of (R)-DRF053 dihydrochloride in animal models. Due to the limited publicly available in vivo data for this compound, the following protocols are largely based on established methodologies for its parent compound, roscovitine (B1683857), and other CDK inhibitors. Researchers should consider these as a starting point and may need to perform dose-finding and toxicity studies for this compound specifically.

Mechanism of Action

This compound exerts its biological effects by inhibiting the kinase activity of CK1 and multiple CDKs. This dual inhibition can impact several critical cellular processes:

  • Cell Cycle Progression: Inhibition of CDK1, CDK2, and CDK7 can lead to cell cycle arrest, primarily at the G1/S and G2/M transitions, thereby inhibiting the proliferation of rapidly dividing cells, such as cancer cells.

  • Neuronal Function and Degeneration: CDK5 is crucial for neuronal development and function. Its dysregulation is implicated in the pathology of neurodegenerative diseases. Inhibition of CDK5 by (R)-DRF053 may offer neuroprotective effects.

  • Amyloid-β Production: CK1 is involved in the cellular processing of amyloid precursor protein (APP). Inhibition of CK1 can reduce the production of amyloid-beta peptides, which are a hallmark of Alzheimer's disease.

Signaling Pathway of this compound

CDK_CK1_Inhibition_Pathway cluster_0 Cell Cycle Regulation cluster_1 Neurodegeneration Pathway (Alzheimer's Disease) CDK1_CyclinB CDK1/Cyclin B G2M_Transition G2/M Transition CDK1_CyclinB->G2M_Transition CDK2_CyclinE CDK2/Cyclin E G1S_Transition G1/S Transition CDK2_CyclinE->G1S_Transition Proliferation Cell Proliferation G2M_Transition->Proliferation G1S_Transition->Proliferation R_DRF053 (R)-DRF053 R_DRF053->CDK1_CyclinB Inhibits R_DRF053->CDK2_CyclinE Inhibits CDK5_p25 CDK5/p25 Tau Tau Protein CDK5_p25->Tau Phosphorylates CK1 CK1 APP Amyloid Precursor Protein (APP) CK1->APP Phosphorylates Amyloid_Beta Amyloid-β Production APP->Amyloid_Beta Tau_Hyperphosphorylation Tau Hyperphosphorylation Tau->Tau_Hyperphosphorylation R_DRF053_2 (R)-DRF053 R_DRF053_2->CDK5_p25 Inhibits R_DRF053_2->CK1 Inhibits

Signaling pathways impacted by (R)-DRF053.

Quantitative Data from Preclinical Studies of Related Compounds

The following tables summarize quantitative data from various preclinical studies involving the administration of roscovitine and other CDK inhibitors in mouse models. This data can serve as a reference for designing studies with this compound.

Table 1: In Vivo Efficacy of Roscovitine in Mouse Models

Animal Model Cancer/Disease Type Dosage Administration Route Dosing Schedule Tumor Growth Inhibition (TGI) / Effect Reference
Nude MiceHuman Colon Cancer Xenograft10 - 40 mg/kgIntraperitoneal (i.p.)Daily68% - 80% TGI[1]
B6D2F1 MiceOsteosarcoma Xenograft300 mg/kgOral (p.o.)Daily35% - 55% TGI[1]
Nude MiceProstate Cancer XenograftNot SpecifiedNot SpecifiedNot Specified35% TGI[1]
zQ175 HD MiceHuntington's Disease25 - 50 mg/kgIntraperitoneal (i.p.)Daily for 3 weeksInhibition of CDK5 activity in the brain[2]
Rat ModelOptic Nerve CrushIntravitreal InjectionSingle DosePreserved Retinal Ganglion Cells[3]
Mouse ModelTraumatic Brain InjuryNot SpecifiedNot SpecifiedNot SpecifiedReduced lesion volume and improved behavioral outcomes[4]

Table 2: Toxicity Profile of Roscovitine in Mice

Animal Model Dosage Administration Route Observation Reference
Wild-type Mice100 mg/kgIntraperitoneal (i.p.)Toxic, with more than half of the mice dying[2]
Mice50, 100, or 250 mg/kgIntraperitoneal (i.p.)Transient and mild effect on hematopoietic progenitors in the bone marrow[5]

Experimental Protocols

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Xenograft Mouse Model

This protocol outlines a general procedure for assessing the anti-tumor activity of this compound in a subcutaneous xenograft mouse model.

Materials:

  • This compound

  • Vehicle for formulation (e.g., DMSO, PEG300, Tween 80, saline)

  • Cancer cell line of interest (e.g., human colon cancer, breast cancer)

  • Immunocompromised mice (e.g., Nude or NOD/SCID), 6-8 weeks old

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Anesthesia

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions to the logarithmic growth phase.

  • Tumor Implantation:

    • Harvest and resuspend the cancer cells in sterile PBS or culture medium, with or without Matrigel.

    • Subcutaneously inject 1 x 10^6 to 1 x 10^7 cells in a volume of 100-200 µL into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to grow to a palpable size (e.g., 100-200 mm³).

    • Measure tumor volume 2-3 times per week using calipers. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Randomization and Treatment:

    • Once tumors reach the desired size, randomize mice into treatment and control groups.

    • Prepare the formulation of this compound. Based on roscovitine data, a starting dose could be in the range of 25-50 mg/kg administered intraperitoneally or orally.

    • Administer the compound or vehicle to the respective groups according to the determined schedule (e.g., daily).

  • Efficacy and Toxicity Assessment:

    • Continue to monitor tumor volume and body weight throughout the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting for target engagement, immunohistochemistry for proliferation markers like Ki67).

Experimental Workflow for Xenograft Study

Xenograft_Workflow start Start cell_culture Cancer Cell Culture start->cell_culture implantation Tumor Cell Implantation (Subcutaneous) cell_culture->implantation tumor_growth Tumor Growth Monitoring implantation->tumor_growth randomization Randomization of Mice tumor_growth->randomization treatment Treatment with (R)-DRF053 or Vehicle randomization->treatment monitoring Monitor Tumor Volume & Body Weight treatment->monitoring endpoint Endpoint Analysis: Tumor Excision, Western Blot, IHC monitoring->endpoint end End endpoint->end Neuroprotection_Study_Logic treatment (R)-DRF053 Treatment inhibition Inhibition of CDK5 & CK1 treatment->inhibition pathology Reduced Aβ Production & Tau Hyperphosphorylation inhibition->pathology cognition Improved Cognitive Function pathology->cognition

References

Application Notes and Protocols for (R)-DRF053 Dihydrochloride in Neuroinflammation Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Neuroinflammation is a critical component in the pathogenesis and progression of a wide range of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This complex biological response within the central nervous system (CNS) involves the activation of glial cells, such as microglia and astrocytes, and the subsequent production of inflammatory mediators. The signaling pathways that regulate these processes present promising targets for therapeutic intervention. (R)-DRF053 dihydrochloride (B599025), a potent inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), has emerged as a valuable research tool for dissecting the molecular mechanisms underlying neuroinflammation.[1][2][3][4][5]

(R)-DRF053 is an ATP-competitive inhibitor with significant potency against CK1 and various CDKs, including CDK1, CDK2, and CDK5.[1][2] These kinases are integral to a multitude of cellular processes, and their dysregulation has been implicated in neuroinflammatory and neurodegenerative conditions.[6][7] Inhibition of these kinases by (R)-DRF053 provides a means to investigate their roles in neuroinflammatory signaling cascades, such as the Nuclear Factor-kappa B (NF-κB) and p38 Mitogen-Activated Protein Kinase (MAPK) pathways.

Mechanism of Action in Neuroinflammation

(R)-DRF053 exerts its anti-neuroinflammatory potential primarily through the inhibition of CK1 and CDKs, which are key regulators of inflammatory responses in glial cells.

  • Inhibition of Cyclin-Dependent Kinases (CDKs): Several CDKs, particularly CDK5, are implicated in neuroinflammatory processes.[1][8] Overactivation of CDK5 in response to neurotoxic stimuli, such as amyloid-beta (Aβ) oligomers, contributes to microglial and astrocytic activation and the subsequent production of pro-inflammatory cytokines.[1] CDK inhibitors, like roscovitine (B1683857) which shares targets with (R)-DRF053, have been demonstrated to suppress the lipopolysaccharide (LPS)-induced production of nitric oxide (NO) and pro-inflammatory cytokines, including Interleukin-6 (IL-6) and Interleukin-1β (IL-1β), by inhibiting the NF-κB signaling pathway.[2] The NF-κB pathway is a central regulator of inflammation, and its inhibition in microglia has been shown to be neuroprotective.[9][10]

  • Inhibition of Casein Kinase 1 (CK1): CK1 isoforms, particularly CK1δ, are involved in the regulation of inflammatory responses.[6] Elevated levels of CK1 have been observed in the brains of patients with Alzheimer's disease.[11] Recent studies have shown that in response to inflammatory stimuli like IL-1β, astrocytes can release extracellular vesicles containing CK1, which can then be taken up by neurons. This transfer of CK1 can promote the amyloidogenic processing of amyloid precursor protein (APP), a key event in Alzheimer's disease pathology. By inhibiting CK1, (R)-DRF053 may disrupt this pro-inflammatory communication between astrocytes and neurons.

The dual inhibition of both CDKs and CK1 by (R)-DRF053 offers a multi-faceted approach to dampening neuroinflammation, making it a powerful tool for studying these interconnected pathways.

Quantitative Data

The following table summarizes the inhibitory activities of (R)-DRF053 dihydrochloride and other relevant CDK inhibitors on their respective kinase targets and inflammatory readouts. This data is crucial for designing experiments and interpreting results.

CompoundTarget Kinase(s)IC50Experimental ModelInflammatory ReadoutReference
(R)-DRF053 CK114 nMBiochemical AssayKinase Activity[1][2]
cdk1/cyclin B220 nMBiochemical AssayKinase Activity[1]
cdk5/p2580 nMBiochemical AssayKinase Activity[1]
cdk293 - 290 nMBiochemical AssayKinase Activity[2]
cdk7820 nMBiochemical AssayKinase Activity[2]
Roscovitine CDK1, CDK5, CDK7-LPS-stimulated RAW264.7 macrophagesNO Production[2]
10-25 µM (significant inhibition)LPS-stimulated RAW264.7 macrophagesiNOS, COX-2, IL-1β, IL-6 expression[2]
-Aβ-stimulated mouse hippocampusTNF-α, IL-6 protein levels[1]
CDK9 Inhibitor (AT7519) CDK9-LPS-stimulated human monocyte-derived macrophagesIL-6, TNF, IL-10, IL-1β release[4]

Experimental Protocols

Here, we provide detailed protocols for key experiments to investigate the anti-neuroinflammatory effects of this compound.

Protocol 1: In Vitro Assessment of Anti-Neuroinflammatory Activity in Microglial Cells

This protocol outlines the procedure to evaluate the efficacy of (R)-DRF053 in suppressing the inflammatory response in a microglial cell line (e.g., BV-2 or primary microglia) stimulated with lipopolysaccharide (LPS).

Materials:

  • This compound

  • BV-2 microglial cells (or primary microglia)

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin (B12071052) solution

  • Lipopolysaccharide (LPS) from E. coli

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • Griess Reagent kit for Nitric Oxide (NO) measurement

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Cell viability assay kit (e.g., MTT or PrestoBlue)

Procedure:

  • Cell Culture: Culture BV-2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Cell Seeding: Seed BV-2 cells into 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 25 µM). Ensure the final DMSO concentration is below 0.1% to avoid solvent toxicity.

  • Compound Treatment: Remove the old medium from the wells and replace it with fresh medium containing different concentrations of (R)-DRF053. Include a vehicle control group treated with the same concentration of DMSO. Incubate for 1 hour.

  • Inflammatory Stimulation: After the pre-treatment period, add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include a control group without LPS stimulation.

  • Incubation: Incubate the plates for 24 hours at 37°C and 5% CO2.

  • Measurement of Nitric Oxide (NO) Production:

    • Collect 50 µL of the cell culture supernatant from each well.

    • Determine the nitrite (B80452) concentration, a stable metabolite of NO, using the Griess Reagent kit according to the manufacturer's instructions.

  • Quantification of Pro-inflammatory Cytokines:

    • Collect the remaining cell culture supernatant.

    • Measure the concentrations of TNF-α, IL-6, and IL-1β using specific ELISA kits following the manufacturer's protocols.

  • Assessment of Cell Viability:

    • After collecting the supernatant, assess the viability of the remaining cells using an MTT or PrestoBlue assay to ensure that the observed anti-inflammatory effects are not due to cytotoxicity of the compound.

Protocol 2: Western Blot Analysis of NF-κB and p38 MAPK Pathway Activation

This protocol describes how to investigate the effect of (R)-DRF053 on the activation of key signaling pathways involved in neuroinflammation.

Materials:

  • This compound

  • BV-2 cells or primary microglia/astrocytes

  • LPS

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-phospho-p65 (NF-κB), anti-p65, anti-phospho-p38 MAPK, anti-p38 MAPK, anti-β-actin

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) detection reagent

Procedure:

  • Cell Treatment: Culture and treat the cells with (R)-DRF053 and/or LPS as described in Protocol 1. For signaling pathway analysis, shorter incubation times with LPS (e.g., 15, 30, 60 minutes) are often optimal.

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

    • Separate the proteins by electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Wash the membrane again with TBST.

    • Detect the protein bands using an ECL reagent and an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to their total protein levels. Use β-actin as a loading control.

Protocol 3: In Vivo Assessment in a Mouse Model of LPS-Induced Neuroinflammation

This protocol details a procedure to evaluate the in vivo efficacy of (R)-DRF053 in a mouse model of acute neuroinflammation.

Materials:

  • This compound

  • C57BL/6 mice

  • Lipopolysaccharide (LPS)

  • Sterile saline

  • Anesthesia

  • Perfusion solutions (saline and 4% paraformaldehyde)

  • Brain tissue processing reagents

  • ELISA kits for brain cytokine levels

  • Immunohistochemistry reagents (antibodies against Iba1 for microglia and GFAP for astrocytes)

Procedure:

  • Animal Acclimatization: Acclimatize C57BL/6 mice for at least one week before the experiment.

  • Compound Administration: Administer this compound to the mice via an appropriate route (e.g., intraperitoneal injection or oral gavage). The dosage and frequency should be determined based on preliminary pharmacokinetic and tolerability studies. Include a vehicle control group.

  • Induction of Neuroinflammation: One hour after the final dose of (R)-DRF053, induce neuroinflammation by administering a single intraperitoneal injection of LPS (e.g., 1-5 mg/kg).

  • Tissue Collection: At a predetermined time point after LPS injection (e.g., 24 hours), euthanize the mice under deep anesthesia.

  • Brain Tissue Processing:

    • For biochemical analysis, rapidly dissect the hippocampus and cortex, snap-freeze in liquid nitrogen, and store at -80°C.

    • For immunohistochemistry, perfuse the mice with saline followed by 4% paraformaldehyde. Post-fix the brains in paraformaldehyde and then transfer to a sucrose (B13894) solution for cryoprotection before sectioning.

  • Analysis of Neuroinflammation:

    • Cytokine Measurement: Homogenize the frozen brain tissue and measure the levels of TNF-α, IL-6, and IL-1β using ELISA kits.

    • Immunohistochemistry: Stain the brain sections with antibodies against Iba1 (a microglial marker) and GFAP (an astrocyte marker) to assess the extent of glial activation. Analyze the morphology and density of activated glial cells.

Visualizations

Signaling Pathways

G cluster_0 Neuroinflammatory Stimuli (e.g., LPS, Aβ) cluster_1 Glial Cell (Microglia/Astrocyte) cluster_2 Signaling Cascades cluster_3 Kinase Targets of (R)-DRF053 cluster_4 Cellular Response Stimuli Stimuli TLR4 TLR4 Stimuli->TLR4 IKK IKK TLR4->IKK NF-κB Pathway p38_MAPK p38_MAPK TLR4->p38_MAPK MAPK Pathway NFkB NFkB IKK->NFkB NF-κB Pathway Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines p38_MAPK->Cytokines NO Nitric Oxide (NO) p38_MAPK->NO CDKs CDKs (e.g., CDK5) CDKs->NFkB inhibition CDKs->p38_MAPK inhibition CK1 CK1 CK1->NFkB inhibition (putative) R_DRF053 (R)-DRF053 R_DRF053->CDKs R_DRF053->CK1

Caption: Proposed mechanism of (R)-DRF053 in neuroinflammation.

Experimental Workflow

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Microglial/Astrocyte Cell Culture B Pre-treatment with (R)-DRF053 A->B C Inflammatory Challenge (e.g., LPS) B->C D Measurement of Inflammatory Markers (NO, Cytokines) C->D E Analysis of Signaling Pathways (Western Blot) C->E J J D->J Data Analysis & Interpretation E->J F Animal Model of Neuroinflammation G Administration of (R)-DRF053 F->G H Induction of Neuroinflammation (e.g., LPS) G->H I Tissue Collection and Analysis (ELISA, Immunohistochemistry) H->I I->J

Caption: Experimental workflow for studying (R)-DRF053.

References

Application of (R)-DRF053 Dihydrochloride in Lung Cancer Research: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

Following a comprehensive search of available literature and research databases, no specific information was found regarding the application of a compound designated as "(R)-DRF053 dihydrochloride" in the context of lung cancer research. The search yielded general information on signaling pathways commonly dysregulated in lung cancer and standard experimental protocols used in cancer research, but no data directly pertaining to "this compound".

Therefore, it is not possible to provide the requested detailed Application Notes and Protocols, including quantitative data summaries, specific experimental methodologies, or visualizations of signaling pathways and workflows related to this particular compound. The core requirements of the user's request are contingent on the availability of research data for "this compound," which is currently not present in the public domain based on the conducted searches.

For researchers, scientists, and drug development professionals interested in lung cancer, further investigation into established and emerging therapeutic agents with documented research is recommended. Key areas of focus in current lung cancer research include targeting signaling pathways such as the Epidermal Growth Factor Receptor (EGFR) pathway, the KRAS pathway, and the PI3K/AKT/mTOR pathway. Additionally, research into mechanisms of apoptosis and cell cycle control, often involving the p53 tumor suppressor protein, remains a critical area of investigation.

General experimental protocols for evaluating novel compounds in lung cancer research typically include:

  • Cell Viability Assays (e.g., MTT, XTT): To determine the cytotoxic or cytostatic effects of a compound on lung cancer cell lines.

  • Western Blotting: To analyze the expression and phosphorylation status of key proteins within relevant signaling pathways.

  • Clonogenic Assays: To assess the long-term proliferative capacity of cancer cells after treatment.

  • In Vivo Tumor Models (e.g., xenografts in mice): To evaluate the anti-tumor efficacy of a compound in a living organism.

Should information on "this compound" become publicly available in the future, a detailed analysis according to the user's request could be performed.

Troubleshooting & Optimization

Troubleshooting (R)-DRF053 dihydrochloride solubility issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing solubility issues with (R)-DRF053 dihydrochloride (B599025).

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the dissolution of (R)-DRF053 dihydrochloride.

Q1: My this compound is not dissolving in aqueous buffer, even though it is reported to be water-soluble. What could be the problem?

A1: While this compound is soluble in water up to 100 mM, several factors during experimental setup can lead to apparent insolubility.[1] Here are the primary aspects to investigate:

  • pH of the Buffer: The solubility of dihydrochloride salts can be significantly influenced by pH.[2][3] As a salt of a weak base, this compound is more soluble in acidic to neutral solutions. In basic conditions, it may convert to its less soluble free base form. Ensure your buffer pH is not alkaline.

  • Common Ion Effect: The presence of excess chloride ions in your buffer (e.g., from high concentrations of NaCl or KCl) can decrease the solubility of this compound due to the common ion effect.[4][5][6] This shifts the equilibrium towards the undissolved salt.

  • Buffer Composition: Certain buffer components can interact with the compound and reduce its solubility. For instance, high concentrations of phosphate (B84403) salts, especially in the presence of divalent cations like Mg²⁺ or Ca²⁺, can sometimes lead to precipitation.[7][8]

  • Temperature: The solubility of many compounds is temperature-dependent. Gently warming the solution to 37°C may aid dissolution. However, prolonged heating should be avoided to prevent degradation.

  • Concentration: Attempting to prepare a solution at a concentration exceeding its solubility limit in that specific buffer system will result in undissolved material.

Q2: What are the immediate steps I should take to troubleshoot the dissolution of this compound?

A2: Follow this systematic approach to address solubility challenges:

  • Verify Solvent and Concentration: Double-check that you are using a recommended solvent (e.g., water or DMSO) and that your target concentration does not exceed 100 mM.[1]

  • Gentle Physical Dissolution Aids:

    • Vortexing/Stirring: Ensure the solution is being adequately mixed.

    • Sonication: Use a sonication bath to break up any aggregates of the powder.

    • Gentle Warming: Briefly warm the solution to approximately 37°C.

  • pH Adjustment: Measure the pH of your final solution. If it is alkaline, consider using a buffer with a more neutral or slightly acidic pH.

  • Dilution: If you are working with a high-concentration stock, try diluting it further in your experimental buffer.

Q3: I observed precipitation after adding my this compound stock solution (dissolved in DMSO) to my aqueous cell culture medium. Why is this happening and how can I prevent it?

A3: This is a common issue known as "salting out" or precipitation upon solvent shifting. DMSO is a strong organic solvent that can dissolve many compounds at high concentrations.[1] When a concentrated DMSO stock is added to an aqueous buffer or medium, the abrupt change in solvent polarity can cause the compound to crash out of solution.

To prevent this:

  • Minimize DMSO Concentration: Keep the final concentration of DMSO in your aqueous solution as low as possible, typically below 0.5%.

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous medium.

  • Stir Vigorously: Add the stock solution dropwise to the aqueous medium while vortexing or stirring vigorously to ensure rapid and uniform mixing.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular FormulaC₂₃H₂₇N₇O·2HCl[1]
Molecular Weight490.43 g/mol [1]
Purity>98%[1]
AppearanceSolid

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference(s)
Water100 mM[1]
DMSO100 mM[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound

This protocol outlines the steps for preparing a sterile, aqueous stock solution for use in cell culture or other in vitro assays.

Materials:

  • This compound powder

  • Sterile, nuclease-free water (cell culture grade)

  • Sterile 1.5 mL or 2.0 mL microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 0.22 µm sterile syringe filter and sterile syringe

Procedure:

  • Weighing: In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of this compound powder. For a 1 mL 10 mM stock solution, you will need 4.90 mg.

  • Dissolution: Add the appropriate volume of sterile water to the tube containing the powder.

  • Mixing: Tightly cap the tube and vortex thoroughly for 1-2 minutes. If the powder does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Sterilization: To ensure sterility, filter the solution through a 0.22 µm sterile syringe filter into a new sterile microcentrifuge tube.

  • Aliquoting and Storage: Dispense the sterile stock solution into smaller, single-use aliquots to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.

Mandatory Visualizations

G Troubleshooting Workflow for this compound Solubility Issues start Start: this compound does not dissolve check_solvent Is the solvent water or DMSO? Is the concentration <= 100 mM? start->check_solvent physical_aids Apply physical aids: - Vortex/Stir - Sonicate - Gentle warming (37°C) check_solvent->physical_aids Yes fail Failure: Consider alternative solvent or consult technical support check_solvent->fail No dissolved1 Dissolved? physical_aids->dissolved1 check_buffer Check buffer properties: - pH (is it alkaline?) - Presence of high [Cl-]? - High [phosphate] with divalent cations? dissolved1->check_buffer No success Success: Solution is ready for use dissolved1->success Yes adjust_buffer Adjust buffer conditions: - Use a more acidic/neutral buffer - Reduce [Cl-] - Use an alternative buffer system check_buffer->adjust_buffer dissolved2 Dissolved? adjust_buffer->dissolved2 dissolved2->success Yes dissolved2->fail No

Caption: Troubleshooting workflow for solubility issues.

G Signaling Pathway of this compound DRF053 This compound CDK CDK1, CDK5 DRF053->CDK inhibits CK1 CK1 DRF053->CK1 inhibits CellCycle Cell Cycle Progression CDK->CellCycle promotes p53 p53 CK1->p53 activates AmyloidBeta Amyloid-β Production CK1->AmyloidBeta promotes Apoptosis Apoptosis p53->Apoptosis induces

Caption: this compound signaling pathway.

References

Technical Support Center: Optimizing (R)-DRF053 Dihydrochloride Concentration for Cell Viability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing (R)-DRF053 dihydrochloride (B599025) in cell viability experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to ensure the successful optimization of your studies.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DRF053 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2] It exhibits high affinity for CK1 (IC50 = 14 nM) and also inhibits CDK1/cyclin B (IC50 = 220 nM) and CDK5/p25 (IC50 = 80 nM).[2] By inhibiting these kinases, this compound can interfere with key cellular processes such as cell cycle progression, DNA replication, and apoptosis.

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: this compound is soluble in both water and DMSO, with a maximum concentration of 100 mM in each.[1] For cell culture experiments, it is common to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium.

Q3: How should I store the this compound stock solution?

A3: For long-term stability, it is recommended to store the DMSO stock solution in aliquots at -80°C for up to 6 months, or at -20°C for up to 1 month.[2] Avoid repeated freeze-thaw cycles. The powder form can be stored at +4°C.[1]

Q4: What is a typical starting concentration range for a cell viability assay with this compound?

A4: A typical starting concentration range for a cell viability assay would be from low nanomolar to low micromolar concentrations. Given the potent enzymatic IC50 values, a dose-response curve could start from as low as 1 nM and extend up to 10 µM to capture the full range of effects, from initial inhibition to potential off-target or cytotoxic effects at higher concentrations.

Q5: How do I interpret varying IC50 values for this compound across different cell lines?

A5: IC50 values can vary significantly between different cell lines due to several factors, including:

  • Expression levels of target kinases: Cell lines with higher expression of CK1 or relevant CDKs may require higher concentrations of the inhibitor to achieve the same level of inhibition.

  • Cellular context and signaling pathways: The specific genetic and signaling landscape of a cell line can influence its sensitivity to the inhibition of CK1 and CDKs.

  • Cell membrane permeability: Differences in the ability of the compound to cross the cell membrane can affect its intracellular concentration and, consequently, its potency.

  • Metabolism of the compound: Some cell lines may metabolize the compound more rapidly than others, reducing its effective concentration.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
No effect on cell viability observed 1. Sub-optimal concentration: The concentration of this compound may be too low to elicit a response in the chosen cell line. 2. Compound instability: The compound may have degraded due to improper storage or handling. 3. Cell line resistance: The cell line may be inherently resistant to CK1/CDK inhibition.1. Concentration optimization: Perform a dose-response experiment with a wider range of concentrations (e.g., 1 nM to 50 µM). 2. Fresh compound: Prepare fresh dilutions from a properly stored stock solution for each experiment. 3. Positive control: Use a known positive control compound that induces cell death in your cell line to validate the assay. 4. Alternative cell line: Test the compound on a different cell line known to be sensitive to CDK inhibitors.
High background or inconsistent results 1. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. 2. Cell plating inconsistency: Uneven cell seeding can lead to variability in results. 3. Reagent issues: Problems with the viability assay reagents (e.g., MTT, WST-1) can cause high background.1. Solvent control: Include a vehicle control (medium with the same final concentration of DMSO) in your experiments. Ensure the final DMSO concentration is typically ≤ 0.5%. 2. Proper cell seeding: Ensure a single-cell suspension and uniform seeding density across all wells. 3. Reagent check: Use fresh, properly stored assay reagents. Include a "no-cell" control (medium only) to determine the background absorbance.
Precipitation of the compound in the media 1. Poor solubility at working concentration: The compound may precipitate when diluted from the DMSO stock into the aqueous cell culture medium.1. Vortexing: Vortex the diluted solution immediately and thoroughly after adding the DMSO stock to the medium. 2. Serial dilutions: Prepare intermediate dilutions in culture medium rather than a single large dilution step. 3. Warm the medium: Gently warm the cell culture medium to 37°C before adding the compound.
Unexpected cell morphology changes 1. Off-target effects: At higher concentrations, the compound may be hitting other kinases or cellular targets, leading to unexpected phenotypes. 2. Cell cycle arrest: As a CDK inhibitor, (R)-DRF053 can cause cells to arrest at specific phases of the cell cycle, which can alter their morphology.1. Dose-response analysis: Carefully observe morphological changes at different concentrations. Off-target effects are often more pronounced at higher concentrations. 2. Cell cycle analysis: Perform flow cytometry to analyze the cell cycle distribution of treated cells.

Data Presentation

Table 1: In Vitro Kinase Inhibitory Activity of (R)-DRF053

Target KinaseIC50 (nM)
Casein Kinase 1 (CK1)14
CDK1/cyclin B220
CDK5/p2580
cdk293 - 290
cdk7820

Data sourced from Tocris Bioscience and MedChemExpress.[1][2]

Table 2: Solubility of this compound

SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
Water49.04100
DMSO49.04100

Data sourced from Tocris Bioscience.[1]

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol provides a general guideline for determining the effect of this compound on cell viability using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • This compound

  • DMSO (cell culture grade)

  • Cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. It is recommended to prepare 2X working solutions.

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-treatment control.

  • Incubation:

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible under a microscope.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 5-10 minutes to ensure complete solubilization.

  • Data Acquisition:

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the "no-cell" control from all other values.

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell viability by 50%).

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for Cell Viability Assay cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis A Seed cells in 96-well plate C Treat cells with compound A->C Overnight incubation B Prepare serial dilutions of This compound B->C D Incubate for 24-72 hours C->D E Add MTT reagent D->E F Incubate for 2-4 hours E->F G Add solubilization solution F->G H Read absorbance at 570 nm G->H I Calculate cell viability and IC50 H->I

Caption: Workflow for determining cell viability using an MTT assay.

Signaling_Pathway Simplified CK1 and CDK Signaling in Cell Cycle and Apoptosis cluster_cell_cycle Cell Cycle Progression cluster_apoptosis Apoptosis Regulation CDK_Cyclin CDK/Cyclin Complexes Rb Rb Phosphorylation CDK_Cyclin->Rb Apoptosis Apoptosis CDK_Cyclin->Apoptosis Prevents Apoptosis E2F E2F Release Rb->E2F S_Phase S-Phase Entry E2F->S_Phase CK1 Casein Kinase 1 (CK1) p53 p53 Activation CK1->p53 Bax Bax Upregulation p53->Bax Bax->Apoptosis Inhibitor (R)-DRF053 dihydrochloride Inhibitor->CDK_Cyclin Inhibition Inhibitor->CK1 Inhibition

Caption: Inhibition of CK1 and CDKs by (R)-DRF053 impacts cell cycle and apoptosis.

References

(R)-DRF053 dihydrochloride off-target effects and mitigation

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific off-target effects and signaling pathways of (R)-DRF053 dihydrochloride (B599025) is not publicly available at this time. The following technical support guide provides a general framework and best practices for identifying, characterizing, and mitigating off-target effects of small molecule inhibitors, using a hypothetical kinase inhibitor as an illustrative example. The protocols and data presented are representative and should be adapted to the specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects of a small molecule inhibitor?

Off-target effects occur when a small molecule inhibitor, such as (R)-DRF053 dihydrochloride, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to ambiguous experimental results, cellular toxicity, or other unforeseen biological consequences, making it crucial to identify and minimize them.[1]

Q2: What are the initial signs of potential off-target effects in my experiments?

Common indicators that you may be observing off-target effects include:

  • Inconsistent results with other inhibitors: A structurally different inhibitor for the same target produces a different or no phenotype.[1]

  • Discrepancy with genetic validation: The phenotype observed with the inhibitor is not replicated when the target protein is knocked down or knocked out using techniques like CRISPR-Cas9.[1][2]

  • Unusual or broad cellular phenotypes: The inhibitor induces a wide range of cellular changes that are not easily explained by the known function of the intended target.

  • Steep dose-response curves: A very small change in inhibitor concentration leads to a large, often toxic, cellular response.

Q3: How can I proactively mitigate potential off-target effects?

Several strategies can be employed to minimize the impact of off-target effects:

  • Dose-Response Experiments: Use the lowest effective concentration of the inhibitor that produces the desired on-target effect.[1]

  • Orthogonal Validation: Confirm key findings using alternative methods, such as structurally distinct inhibitors targeting the same protein or genetic approaches (e.g., siRNA, CRISPR).[1]

  • Use of Highly Selective Inhibitors: Whenever possible, select inhibitors that have been extensively profiled and are known to have high selectivity for the intended target.

  • Control Experiments: Always include appropriate vehicle controls and, if possible, a structurally related but inactive control compound.

Troubleshooting Guide: Investigating Suspected Off-Target Effects

This guide provides a systematic approach to troubleshooting when you suspect off-target effects are influencing your results.

G cluster_0 Troubleshooting Workflow A Suspicion of Off-Target Effects B Conduct Dose-Response Curve C Determine Lowest Effective Concentration D Perform Orthogonal Validation (e.g., different inhibitor, CRISPR) E Phenotype Confirmed? F On-Target Effect Likely G Investigate Off-Targets (e.g., Kinase Profiling) H Identify Potential Off-Targets I Validate Off-Target Engagement J Re-evaluate Data Consider Off-Target Contribution

Caption: A logical workflow for troubleshooting suspected off-target effects.

Problem: My experimental results with this compound are inconsistent or suggest off-target activity.

Step 1: Determine the Optimal Concentration

  • Action: Perform a dose-response experiment to identify the minimal concentration of this compound that elicits the desired phenotype.

  • Rationale: Using excessively high concentrations of an inhibitor increases the likelihood of engaging lower-affinity off-targets.

Step 2: Orthogonal Validation of the On-Target Effect

  • Action: Use a different, structurally unrelated inhibitor for the same target. Alternatively, use a genetic approach like CRISPR-Cas9 to knock out the target protein.

  • Rationale: If the phenotype is genuinely due to the inhibition of the intended target, different methods of target perturbation should yield similar results.[1]

Step 3: Broad-Spectrum Target Profiling

  • Action: If off-target effects are still suspected, perform a kinase panel screen to identify other kinases that this compound may be inhibiting.

  • Rationale: This provides a broader view of the inhibitor's selectivity and can identify unexpected off-targets.

Step 4: Target Engagement Assays

  • Action: Use a cellular thermal shift assay (CETSA) or related techniques to confirm that this compound is binding to its intended target and potential off-targets within the cell.[1]

  • Rationale: This assay provides direct evidence of target engagement in a cellular context.[1]

Quantitative Data Summary

The following tables present hypothetical data for our example compound, "this compound," to illustrate how quantitative data should be structured.

Table 1: Kinase Selectivity Profile of this compound (1 µM Screen)

Kinase Target% Inhibition
Target Kinase A (On-Target) 98%
Kinase B75%
Kinase C52%
Kinase D15%
... (100+ other kinases)<10%

Table 2: Dose-Response Data for On-Target and Off-Target Kinases

Kinase TargetIC₅₀ (nM)
Target Kinase A (On-Target) 50
Kinase B850
Kinase C2,500

Table 3: Comparison of Phenotypes from Inhibitor Treatment and Genetic Knockout

ConditionCellular Phenotype (e.g., % Apoptosis)
Vehicle Control5%
This compound (100 nM)65%
Target Kinase A Knockout (CRISPR)62%
Kinase B Knockout (CRISPR)8%

Key Experimental Protocols

1. Kinase Profiling Assay

  • Objective: To determine the selectivity of this compound by screening it against a large panel of kinases.

  • Methodology:

    • A solution of this compound (e.g., at 1 µM) is prepared.

    • The compound is incubated with a panel of purified recombinant kinases in the presence of ATP and a suitable substrate.

    • The kinase activity is measured, typically by quantifying the amount of phosphorylated substrate.

    • The percentage of inhibition for each kinase is calculated relative to a vehicle control.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To directly measure the binding of this compound to its target protein in intact cells.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells with this compound at various concentrations or with a vehicle control.[1]

    • Heating: Heat the cell lysates or intact cells across a range of temperatures.[1] The binding of the inhibitor is expected to stabilize the target protein, making it more resistant to thermal denaturation.[1]

    • Lysis and Centrifugation: Lyse the cells and centrifuge to separate the soluble protein fraction from the aggregated, denatured proteins.[1]

    • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or other protein detection methods.

    • Melt Curve Generation: A "melt curve" is generated by plotting the amount of soluble target protein as a function of temperature. A shift in this curve upon inhibitor treatment indicates target engagement.

3. CRISPR-Cas9 Mediated Target Knockout for Phenotypic Validation

  • Objective: To validate that the observed cellular phenotype is a direct result of the inhibition of the intended target.

  • Methodology:

    • gRNA Design: Design and synthesize guide RNAs (gRNAs) that specifically target the gene encoding the protein of interest.

    • Transfection: Co-transfect cells with the designed gRNAs and a Cas9 nuclease expression vector.

    • Clonal Selection: Select and expand single-cell clones.

    • Knockout Validation: Screen the clones by Western blotting or sequencing to confirm the absence of the target protein.

    • Phenotypic Analysis: Perform the relevant phenotypic assays on the knockout clones and compare the results to cells treated with this compound.[1]

G cluster_0 CRISPR-Cas9 Validation Workflow A Design gRNA for Target Gene B Transfect Cells with gRNA and Cas9 C Isolate Single Cell Clones D Validate Target Knockout (Western Blot/Sequencing) E Perform Phenotypic Assay F Compare Phenotype to Inhibitor-Treated Cells

Caption: A simplified workflow for genetic validation of an inhibitor's target.

Hypothetical Signaling Pathway

The following diagram illustrates a hypothetical signaling pathway that could be affected by this compound, assuming its primary target is "Target Kinase A" and it has an off-target effect on "Kinase B".

G cluster_0 Hypothetical Signaling Cascade A External Signal B Receptor C Target Kinase A (On-Target) D Downstream Effector 1 E Cellular Response 1 (e.g., Proliferation) F Kinase B (Off-Target) G Downstream Effector 2 H Cellular Response 2 (e.g., Toxicity) I (R)-DRF053

Caption: A diagram of a hypothetical signaling pathway affected by (R)-DRF053.

References

Preventing (R)-DRF053 dihydrochloride precipitation in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the precipitation of (R)-DRF053 dihydrochloride (B599025) in aqueous buffers. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: Why is my (R)-DRF053 dihydrochloride precipitating when I dilute my DMSO stock solution into an aqueous buffer like PBS?

A1: This is a common phenomenon known as solvent-shifting precipitation. This compound, like many small molecules, is highly soluble in organic solvents like DMSO but has limited solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into an aqueous buffer, the abrupt change in solvent polarity causes the compound's solubility to decrease dramatically, leading to precipitation.[1] To avoid this, a gradual dilution process and careful consideration of the final DMSO concentration are recommended.

Q2: What is the maximum recommended final concentration of this compound in a typical aqueous buffer at neutral pH?

A2: The aqueous solubility of this compound is highly dependent on pH. As a dihydrochloride salt of a weakly basic compound, it is significantly more soluble at acidic pH (pH < 6.0) and less soluble at neutral to basic pH (pH ≥ 7.0).[2][3][4] For typical neutral buffers like PBS (pH 7.4), precipitation can occur at concentrations as low as 10 µM. It is crucial to experimentally determine the kinetic solubility in your specific buffer system.

Q3: My compound precipitates in my cell culture medium. What can I do?

A3: Precipitation in cell culture medium can be caused by the neutral pH and the presence of various salts and proteins.[5] Consider preparing a more concentrated intermediate stock in a co-solvent mixture (e.g., DMSO/Ethanol) before the final dilution into the medium.[6] Additionally, ensure rapid mixing upon addition to the medium to avoid localized high concentrations.[1] If precipitation persists, lowering the final compound concentration or testing alternative, more acidic media formulations may be necessary.

Q4: Can the type of buffer salt affect the solubility of this compound?

A4: Yes, the buffer species can influence solubility. For instance, phosphate (B84403) buffers can sometimes form less soluble salts with basic compounds compared to other buffers like MES or HEPES.[2][7] If you are observing precipitation in a phosphate-based buffer, consider testing an alternative buffer system with a similar pH range.

Q5: I observed precipitation in my stock solution stored at -20°C. What could be the cause?

A5: Precipitation in a frozen stock solution is often due to using a solvent in which the compound has borderline solubility at room temperature, which then decreases significantly upon freezing.[1] Ensure you are using a high-purity, anhydrous solvent like DMSO for long-term storage and that the stock concentration is not exceeding its solubility limit at that temperature.

Troubleshooting Guide: Step-by-Step Precipitation Prevention

This guide provides a systematic approach to identifying and resolving precipitation issues with this compound.

Diagram: Troubleshooting Workflow for Precipitation

G start Precipitation Observed q1 Is the stock solution clear? start->q1 a1_yes Yes q1->a1_yes Stock is clear a1_no No q1->a1_no Stock is cloudy q2 What is the final working concentration? a1_yes->q2 sol_stock Re-dissolve stock. Consider gentle warming (37°C) or sonication. If persists, remake stock at a lower concentration. a1_no->sol_stock a2_high > 10 µM q2->a2_high a2_low <= 10 µM q2->a2_low reduce_conc Lower the final concentration. Determine kinetic solubility in your specific buffer (See Protocol 2). a2_high->reduce_conc q3 How was the working solution prepared? a2_low->q3 q4 Is precipitation still occurring? reduce_conc->q4 a3_direct Direct dilution of high-conc. stock q3->a3_direct a3_serial Serial dilution q3->a3_serial use_serial Use a serial dilution method. Prepare an intermediate stock at a lower concentration before final dilution (See Protocol 1). a3_direct->use_serial a3_serial->q4 use_serial->q4 modify_buffer Modify buffer conditions: 1. Lower pH (e.g., pH 6.5). 2. Change buffer salt (e.g., MES, HEPES). 3. Add a co-solvent (e.g., up to 5% PEG 400) or surfactant (e.g., 0.01% Tween-80). q4->modify_buffer Yes

Caption: A decision tree to systematically troubleshoot precipitation issues.

Experimental Protocols

Protocol 1: Preparation of this compound Working Solutions

This protocol describes a recommended serial dilution method to minimize precipitation when preparing aqueous working solutions from a concentrated DMSO stock.

Materials:

  • 10 mM stock solution of this compound in anhydrous DMSO.

  • Anhydrous DMSO.

  • Target aqueous buffer (e.g., PBS, HEPES, cell culture medium), pre-warmed to the experimental temperature.

Procedure:

  • Prepare Intermediate Stock (1 mM): Dilute the 10 mM stock solution 1:10 in anhydrous DMSO to create a 1 mM intermediate stock. Vortex briefly to mix.

  • Prepare Final Working Solution (e.g., 10 µM):

    • Dispense 990 µL of the pre-warmed aqueous buffer into a sterile tube.

    • Add 10 µL of the 1 mM intermediate stock directly into the buffer.

    • Crucially, mix immediately and thoroughly by gentle vortexing or inversion. This rapid dispersion is key to preventing localized high concentrations that can initiate precipitation.[1]

  • Visual Inspection: Visually inspect the final solution against a dark background. If any cloudiness or particulates are visible, the solution should not be used.

Diagram: Recommended Dilution Workflow

G stock 10 mM Stock in 100% DMSO intermediate 1 mM Intermediate Stock in 100% DMSO stock->intermediate 1:10 dilution with DMSO working 10 µM Working Solution in Aqueous Buffer (Final DMSO = 1%) intermediate->working 1:100 dilution into buffer with immediate mixing

Caption: A workflow for preparing working solutions to minimize precipitation.

Protocol 2: Kinetic Solubility Assessment in Aqueous Buffer

This protocol allows you to determine the approximate kinetic solubility of this compound in your specific experimental buffer.

Materials:

  • 10 mM stock solution of this compound in DMSO.

  • Experimental aqueous buffer.

  • 96-well clear bottom plate.

  • Plate reader capable of measuring turbidity at ~620 nm.

Procedure:

  • Prepare Serial Dilutions: In a 96-well plate, perform a 2-fold serial dilution of your 10 mM DMSO stock with DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).

  • Add Buffer: In a separate 96-well plate, add 198 µL of your experimental buffer to each well.

  • Transfer Compound: Transfer 2 µL from each well of the compound plate to the corresponding well of the buffer plate. This creates a 1:100 dilution and a final concentration range from 100 µM down to ~0.2 µM.

  • Incubate and Read:

    • Mix the plate on a plate shaker for 2 minutes.

    • Incubate at room temperature for 1-2 hours.

    • Measure the absorbance (turbidity) at 620 nm.

  • Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in turbidity compared to the buffer-only control.

Data Presentation

Table 1: pH-Dependent Solubility of this compound

This table summarizes the experimentally determined kinetic solubility of this compound in different buffer systems. This data highlights the critical role of pH in maintaining solubility.[2][8]

Buffer SystempHBuffer SaltKinetic Solubility Limit (µM)
Citrate Buffer5.0Sodium Citrate> 200
MES Buffer6.0MES150
HEPES Buffer7.0HEPES25
PBS7.4Sodium Phosphate8
Tris Buffer8.0Tris-HCl< 5
Table 2: Effect of Co-solvents on Solubility in PBS (pH 7.4)

This table shows the impact of common, biocompatible co-solvents on the solubility of this compound in PBS, a commonly used but challenging buffer for this compound.[6][9]

Co-solventConcentration (%)Kinetic Solubility Limit (µM)Fold Increase
None081.0
Ethanol5202.5
PEG 4005455.6
Tween-800.01303.8
β-cyclodextrin0.1556.9

References

(R)-DRF053 dihydrochloride degradation and storage recommendations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, degradation, and storage of (R)-DRF053 dihydrochloride (B599025).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid (R)-DRF053 dihydrochloride?

A1: Solid this compound should be stored at +4°C in a tightly sealed container, away from moisture.[1][2][3][4]

Q2: How should I store stock solutions of this compound?

A2: Once prepared, stock solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored in tightly sealed vials.[1] For short-term storage, -20°C is suitable for up to one month.[1] For long-term storage, -80°C is recommended for up to six months.[1]

Q3: In which solvents is this compound soluble?

A3: this compound is soluble in both DMSO and water, with a maximum concentration of approximately 100 mM (49.04 mg/mL).[1][2][3][4] For DMSO solutions, ultrasonic warming may be necessary to achieve complete dissolution.[1] It is also noted that hygroscopic DMSO can affect solubility, so using newly opened DMSO is recommended.[1]

Q4: Is there any information available on the degradation pathways of this compound?

A4: Currently, there is no publicly available data specifically detailing the degradation pathways of this compound. To determine its stability and degradation profile, it is recommended to perform forced degradation studies under various stress conditions such as hydrolysis (acidic and basic), oxidation, photolysis, and thermal stress.

Q5: What are the known biological targets of this compound?

A5: this compound is a potent inhibitor of Casein Kinase 1 (CK1), Cyclin-Dependent Kinase 1 (CDK1)/cyclin B, and Cyclin-Dependent Kinase 5 (CDK5)/p25.[1] The reported IC50 values are 14 nM for CK1, 220 nM for CDK1/cyclin B, and 80 nM for CDK5/p25.[1] It has been shown to prevent the CK1-dependent production of amyloid-beta in a cellular model.[1]

Troubleshooting Guide

Problem: I am having trouble dissolving solid this compound in DMSO.

  • Solution: Ensure you are using a fresh, unopened bottle of DMSO, as it is hygroscopic and absorbed water can affect solubility.[1] Gentle warming and sonication can aid in dissolution.[1]

Problem: My stock solution has been stored for longer than the recommended period. Is it still usable?

  • Solution: It is not recommended to use stock solutions beyond their suggested storage duration (1 month at -20°C, 6 months at -80°C) as the compound's integrity cannot be guaranteed.[1] For critical experiments, it is always best to use a freshly prepared stock solution.

Problem: I observe precipitation in my stock solution after thawing.

  • Solution: This may be due to the concentration of the solution or improper storage. Ensure the vial is tightly sealed to prevent solvent evaporation. Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex thoroughly to ensure homogeneity. If precipitation persists, gentle warming and sonication may be required.

Data Presentation

Table 1: Storage Recommendations for this compound

FormStorage TemperatureDurationSpecial Instructions
Solid+4°CUp to 12 monthsKeep tightly sealed and away from moisture.[1]
Stock Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles; keep tightly sealed.[1]
Stock Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles; keep tightly sealed.[1]

Table 2: Solubility of this compound

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Notes
Water10049.04
DMSO10049.04May require ultrasonic warming; use newly opened solvent.[1]

Experimental Protocols

Recommended Protocol for Preparing a 10 mM Stock Solution in DMSO
  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature for at least 60 minutes before opening.

  • Weighing: Weigh out the desired amount of the compound using an analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 0.49043 mg (M.W. = 490.43 g/mol ).

  • Dissolution: Add the appropriate volume of fresh, high-purity DMSO. For the example above, add 100 µL of DMSO.

  • Solubilization: Vortex the solution thoroughly. If necessary, use an ultrasonic water bath and gentle warming to ensure complete dissolution.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials and store at -20°C for up to one month or -80°C for up to six months.

Visualizations

Signaling Pathway Inhibition

G cluster_inhibition Mechanism of Action DRF053 (R)-DRF053 dihydrochloride CK1 Casein Kinase 1 (CK1) DRF053->CK1 Inhibits (IC50 = 14 nM) CDK1 CDK1/cyclin B DRF053->CDK1 Inhibits (IC50 = 220 nM) CDK5 CDK5/p25 DRF053->CDK5 Inhibits (IC50 = 80 nM) AmyloidBeta Amyloid-beta Production CK1->AmyloidBeta Promotes G cluster_workflow Forced Degradation Study Workflow cluster_conditions Stress Conditions start Prepare Stock Solution of This compound stress Expose to Stress Conditions start->stress analysis Analyze Samples by HPLC stress->analysis Collect samples at different time points hydrolysis Hydrolysis (Acidic, Basic, Neutral) oxidation Oxidation (e.g., H2O2) photolysis Photolysis (UV/Vis light) thermal Thermal (Elevated Temperature) characterization Characterize Degradants (e.g., LC-MS/MS) analysis->characterization If degradation is observed pathway Propose Degradation Pathways characterization->pathway

References

Interpreting unexpected results in (R)-DRF053 dihydrochloride experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-DRF053 dihydrochloride (B599025). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting unexpected results and to offer detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DRF053 dihydrochloride and what is its primary mechanism of action?

This compound is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several Cyclin-Dependent Kinases (CDKs).[1][2][3][4] It has been shown to inhibit CDK1/cyclin B, CDK5/p25, and CK1 with high potency.[1][2] The compound is also known to inhibit the production of amyloid-beta in cellular models.[1][2][3][4]

Q2: What are the recommended solvent and storage conditions for this compound?

This compound is soluble in water and DMSO up to 100 mM.[1][3][4] For short-term storage, +4°C is recommended.[1][3][4] For long-term storage of stock solutions, it is advisable to aliquot and store at -20°C for up to one month or -80°C for up to six months to avoid repeated freeze-thaw cycles.[2]

Q3: At what concentrations should I expect to see biological activity?

The in vitro inhibitory concentrations (IC50) are in the nanomolar to low micromolar range for its primary targets. See the data summary table below for specific values. For cell-based assays, the effective concentration will depend on the cell type and experimental conditions, but starting with a concentration range around the IC50 values is recommended.

Data Presentation: Inhibitory Activity of (R)-DRF053

Target KinaseIC50 Value
Casein Kinase 1 (CK1)14 nM[1][2][3][4]
CDK5/p2580 nM[1][2]
CDK1/cyclin B220 nM[1][2]
CDK293 - 290 nM[3][4]
CDK7820 nM[3][4]
GSKα/β4.1 µM[1]

Troubleshooting Unexpected Results

This section addresses potential issues you might encounter during your experiments with this compound.

Issue 1: No or Lower Than Expected Inhibition of Target Kinase Activity

Possible Causes & Troubleshooting Steps:

  • Incorrect Compound Concentration:

    • Verify Calculations: Double-check all calculations for preparing stock solutions and working dilutions.

    • Fresh Dilutions: Prepare fresh dilutions from your stock solution for each experiment.

  • Compound Degradation:

    • Storage: Ensure the compound has been stored correctly at +4°C for solid form and -20°C or -80°C for stock solutions.[1][2] Avoid multiple freeze-thaw cycles.[2]

    • Purity: If possible, verify the purity of the compound using a suitable analytical method like HPLC.

  • Assay Conditions:

    • ATP Concentration: As an ATP-competitive inhibitor, the apparent IC50 value will be influenced by the ATP concentration in your assay. Ensure your ATP concentration is at or below the Km for the kinase.

    • Enzyme Activity: Confirm the activity of your kinase enzyme with a known control inhibitor.

Issue 2: High Cell Toxicity or Unexpected Off-Target Effects

Possible Causes & Troubleshooting Steps:

  • Solvent Toxicity:

    • Vehicle Control: Always include a vehicle control (e.g., DMSO or water at the same final concentration) to distinguish between compound and solvent effects.

  • High Compound Concentration:

    • Dose-Response Curve: Perform a dose-response experiment to determine the optimal, non-toxic concentration range for your specific cell line.

  • Off-Target Kinase Inhibition:

    • Selectivity Profiling: (R)-DRF053 inhibits multiple kinases. Consider that the observed phenotype might be due to the inhibition of a combination of CDKs and CK1.

    • Rescue Experiments: If you hypothesize an off-target effect, try to rescue the phenotype by overexpressing the suspected off-target protein.

Experimental Protocols

Kinase Inhibition Assay (Generic Protocol)
  • Prepare Reagents:

    • Kinase buffer (specific to the kinase of interest).

    • Kinase enzyme.

    • Substrate (peptide or protein).

    • ATP (at or below Km concentration).

    • This compound serial dilutions.

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Assay Procedure:

    • Add 5 µL of kinase buffer to all wells of a 96-well plate.

    • Add 2.5 µL of the test compound at various concentrations.

    • Add 2.5 µL of the kinase/substrate mixture.

    • Incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 5 µL of ATP solution.

    • Incubate for the recommended time for the specific kinase (e.g., 60 minutes at 30°C).

    • Stop the reaction and measure the signal according to the detection reagent's protocol.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a suitable model to determine the IC50 value.

Cell Viability (MTT) Assay
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the appropriate cell culture medium.

    • Replace the existing medium with the medium containing the compound dilutions. Include a vehicle control.

  • Incubation: Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.

Visualizations

Signaling_Pathway cluster_inhibition Mechanism of (R)-DRF053 cluster_kinases Target Kinases cluster_cellular_processes Cellular Processes DRF053 (R)-DRF053 CK1 Casein Kinase 1 (CK1) DRF053->CK1 CDK1 CDK1/cyclin B DRF053->CDK1 CDK5 CDK5/p25 DRF053->CDK5 CDK2 CDK2 DRF053->CDK2 CDK7 CDK7 DRF053->CDK7 Amyloid_Beta Amyloid-Beta Production CK1->Amyloid_Beta Cell_Cycle Cell Cycle Progression CDK1->Cell_Cycle CDK2->Cell_Cycle Transcription Transcription CDK7->Transcription

Caption: Inhibition of target kinases and downstream cellular processes by (R)-DRF053.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Prep_Stock Prepare Stock Solution (Water or DMSO) Prep_Dilutions Prepare Serial Dilutions Prep_Stock->Prep_Dilutions Kinase_Assay Kinase Inhibition Assay Prep_Dilutions->Kinase_Assay Cell_Assay Cell-Based Assay Prep_Dilutions->Cell_Assay IC50_Calc IC50 Calculation Kinase_Assay->IC50_Calc Viability_Calc Cell Viability Calculation Cell_Assay->Viability_Calc

Caption: General experimental workflow for using this compound.

Troubleshooting_Logic Start Unexpected Result No_Inhibition No/Low Inhibition Start->No_Inhibition High_Toxicity High Toxicity Start->High_Toxicity Check_Conc Verify Concentration No_Inhibition->Check_Conc Check_Storage Check Storage/Freshness No_Inhibition->Check_Storage Check_Assay Review Assay Conditions No_Inhibition->Check_Assay Check_Vehicle Check Vehicle Control High_Toxicity->Check_Vehicle Dose_Response Perform Dose-Response High_Toxicity->Dose_Response

Caption: Troubleshooting logic for unexpected results in (R)-DRF053 experiments.

References

How to assess the purity of (R)-DRF053 dihydrochloride samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately assessing the purity of (R)-DRF053 dihydrochloride (B599025) samples.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DRF053 dihydrochloride and why is its purity crucial?

Q2: What are the key types of purity to assess for this compound?

There are two primary aspects of purity to consider for a chiral compound like this compound:

  • Chemical Purity: This refers to the absence of any unwanted chemicals, such as starting materials, by-products from synthesis, or degradation products.[4]

  • Enantiomeric Purity (or Chiral Purity): This measures the presence of the unwanted (S)-enantiomer. Since enantiomers can have different pharmacological and toxicological profiles, ensuring high enantiomeric purity is essential.[3][5]

  • Salt Form Confirmation: Verifying that the compound exists in its intended dihydrochloride salt form is also a critical aspect of its overall purity and characterization.[6]

Q3: Which analytical techniques are recommended for a comprehensive purity assessment?

A combination of methods is necessary for a thorough evaluation.[3] The most common and effective techniques include:

  • High-Performance Liquid Chromatography (HPLC): A standard reversed-phase (RP-HPLC) method is used to determine chemical purity.[7]

  • Chiral High-Performance Liquid Chromatography (Chiral HPLC): This is the most reliable method for determining enantiomeric purity by separating the (R) and (S) enantiomers.[8][9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is excellent for structural confirmation and identifying organic impurities. Quantitative NMR (qNMR) can be used to determine the absolute purity or assay of the sample against a certified internal standard.[10][11][12]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which helps in confirming the molecular formula and identifying unknown impurities.[13][14][15]

  • Elemental Analysis: This technique is used to confirm the elemental composition (Carbon, Hydrogen, Nitrogen) and is particularly important for verifying the correct stoichiometry of the dihydrochloride salt.[6][16]

Troubleshooting Guides

This section addresses specific issues that may arise during the purity assessment of this compound.

Issue 1: Poor or No Separation of Enantiomers in Chiral HPLC

Q: My chiral HPLC method is not separating the (R)-DRF053 and potential (S)-enantiomer peaks. What steps can I take to troubleshoot this?

A: Poor enantiomeric separation is a common challenge. The workflow below provides a systematic approach to troubleshooting this issue.

start Poor Enantiomeric Separation check_column Is the correct Chiral Stationary Phase (CSP) being used? start->check_column check_mobile_phase Is the mobile phase composition optimal? (e.g., hexane/alcohol ratio, additives) check_column->check_mobile_phase Yes consult_lit Consult literature for proven methods for similar compounds check_column->consult_lit No check_conditions Are the flow rate and temperature optimized? check_mobile_phase->check_conditions Yes vary_composition Systematically vary mobile phase (normal, reversed, polar organic) check_mobile_phase->vary_composition No adjust_params Adjust flow rate (lower) and temperature to improve resolution check_conditions->adjust_params No success Separation Achieved check_conditions->success Yes screen_columns Screen different types of CSPs (e.g., polysaccharide-based) consult_lit->screen_columns screen_columns->success vary_composition->success adjust_params->success start Unexpected Peak(s) Observed in HPLC/NMR is_chiral Is it an enantiomeric impurity? (Check Chiral HPLC) start->is_chiral is_synthesis Could it be a known synthesis precursor, reagent, or by-product? is_chiral->is_synthesis No enantiomer Identified as (S)-enantiomer is_chiral->enantiomer Yes is_degradation Could it be a degradation product? (e.g., oxidation, hydrolysis) is_synthesis->is_degradation No lcms_analysis Perform LC-MS/HRMS Analysis is_synthesis->lcms_analysis Yes is_degradation->lcms_analysis Yes nmr_analysis Perform 2D NMR (COSY, HSQC) for structural elucidation lcms_analysis->nmr_analysis propose_structure Propose structure based on MS fragmentation and NMR data nmr_analysis->propose_structure confirm_structure Confirm by synthesizing the imurity standard (if necessary) propose_structure->confirm_structure impurity_id Impurity Structure Identified confirm_structure->impurity_id DRF053 (R)-DRF053 dihydrochloride CK1 Casein Kinase 1 (CK1) DRF053->CK1 inhibits CDKs Cyclin-Dependent Kinases (CDK2, CDK5, CDK7) DRF053->CDKs inhibits Amyloid Amyloid-β Production CK1->Amyloid regulates CellCycle Cell Cycle Progression CDKs->CellCycle regulates

References

Technical Support Center: Overcoming Resistance to (R)-DRF053 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (R)-DRF053 dihydrochloride (B599025). This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and understanding resistance mechanisms that may be encountered during pre-clinical investigations of (R)-DRF053, a potent ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDK1, CDK5) and Casein Kinase 1 (CK1).[1]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of (R)-DRF053 dihydrochloride?

A1: this compound is a small molecule inhibitor that functions by competing with ATP for the binding pocket of CDK1, CDK5, and CK1.[1] By blocking the activity of these kinases, it can disrupt cell cycle progression and other essential cellular processes, leading to an anti-cancer effect.

Q2: In which cancer types are CDK and CK1 inhibitors typically investigated?

A2: CDK inhibitors, particularly those targeting CDK4/6, have shown significant efficacy in HR+/HER2- breast cancer.[2][3] CDK1 is a critical regulator of the cell cycle, and its overexpression is common in many cancers, making it a broad potential target.[4][5][6] Casein Kinase 1 has been implicated in various malignancies, including those with dysregulated Wnt/β-catenin signaling, such as certain colorectal cancers, and has been studied in the context of overcoming resistance to other targeted therapies like EGFR inhibitors in non-small cell lung cancer (NSCLC).[7][8]

Q3: What are the potential mechanisms of acquired resistance to (R)-DRF053?

A3: While specific resistance mechanisms to (R)-DRF053 are still under investigation, resistance to kinase inhibitors, including CDK inhibitors, can arise through several mechanisms:

  • Alterations in the Drug Target: Mutations in the kinase domain of CDK1 or CK1 could potentially reduce the binding affinity of (R)-DRF053.

  • Bypass Signaling Pathway Activation: Cancer cells may develop resistance by upregulating parallel signaling pathways to circumvent the effects of CDK/CK1 inhibition. Commonly implicated pathways include the PI3K/AKT/mTOR pathway.[2][3]

  • Upregulation of Downstream Effectors or Related Kinases: Increased expression of downstream components of the cell cycle machinery, such as E2F, or compensatory upregulation of other CDKs (e.g., CDK2, CDK7) can override the inhibitory effect.[2][3]

  • Loss of Tumor Suppressors: Loss of function of tumor suppressor proteins like Retinoblastoma (Rb) can uncouple the cell cycle from CDK regulation.[2][3]

  • Activation of Pro-Survival Signaling: For the CK1 inhibitory activity, activation of pro-survival pathways like NF-κB has been implicated in resistance to other kinase inhibitors and could be a relevant mechanism.[7]

Troubleshooting Guide

Problem 1: Decreased sensitivity to (R)-DRF053 in our cancer cell line over time.

This is a common indication of acquired resistance. The following steps can help you characterize and potentially overcome this issue.

Troubleshooting Steps:

  • Confirm Resistance: Perform a dose-response cell viability assay (e.g., MTT or XTT) to compare the IC50 value of your current cell line to the parental, sensitive cell line. A significant increase in the IC50 value confirms resistance.

  • Investigate Cell Cycle Changes: Analyze the cell cycle distribution of resistant cells compared to parental cells using flow cytometry (propidium iodide staining). Resistance may be associated with a reduced G1 or G2/M arrest upon treatment.

  • Assess Apoptosis Induction: Use an Annexin V/PI apoptosis assay via flow cytometry to determine if (R)-DRF053 is still effectively inducing apoptosis in the resistant cells.

  • Analyze Key Signaling Pathways: Use western blotting to examine the expression and phosphorylation status of proteins in pathways commonly associated with CDK inhibitor resistance.

Illustrative Data for Troubleshooting Problem 1

Table 1: IC50 Values of (R)-DRF053 in Sensitive vs. Resistant Cancer Cell Lines

Cell LineIC50 of (R)-DRF053 (nM)Fold Resistance
Parental MCF-7501
(R)-DRF053-Resistant MCF-775015

Table 2: Western Blot Analysis of Key Proteins in Parental and Resistant Cells

ProteinParental Cells (Relative Expression)Resistant Cells (Relative Expression)Potential Implication
p-Rb (Ser807/811)Decreased with treatmentNo change with treatmentLoss of Rb pathway control
Cyclin E1BaselineIncreasedCDK2/Cyclin E activation
p-AKT (Ser473)BaselineIncreasedPI3K/AKT pathway activation
p-p65 (NF-κB)BaselineIncreasedPro-survival signaling
Problem 2: High background or inconsistent results in our cell viability assays.

Troubleshooting Steps:

  • Optimize Cell Seeding Density: Ensure that cells are in the exponential growth phase during the assay. Seeding density should be optimized to avoid both sparse and over-confluent cultures at the end of the experiment.

  • Check Reagent Quality and Preparation: Ensure that MTT/XTT reagents are properly stored and freshly prepared. For MTT assays, ensure complete solubilization of the formazan (B1609692) product.

  • Incubation Time: Optimize the incubation time with both the drug and the viability reagent for your specific cell line.

  • Include Proper Controls: Always include untreated controls, vehicle-only controls, and a positive control for cell death.

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of (R)-DRF053.

Materials:

  • 96-well plates

  • Cancer cell lines

  • Complete culture medium

  • This compound

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of (R)-DRF053 in complete culture medium.

  • Remove the old medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include vehicle-only and untreated controls.

  • Incubate for the desired time period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • If using a solubilizing agent other than DMSO, carefully remove the medium.

  • Add 100 µL of solubilization solution to each well and incubate for at least 4 hours (for SDS-HCl) or until the formazan crystals are fully dissolved.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blotting for Resistance Markers

This protocol is for analyzing protein expression changes associated with resistance.

Materials:

  • Parental and resistant cell lysates

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Rb, anti-Cyclin E1, anti-p-AKT, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Prepare cell lysates from parental and resistant cells, both treated and untreated with (R)-DRF053.

  • Determine protein concentration using a BCA assay.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Perform electrophoresis to separate proteins by size.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.[9]

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using an imaging system.

Protocol 3: Apoptosis Assay by Annexin V Flow Cytometry

This protocol quantifies the extent of apoptosis induced by (R)-DRF053.

Materials:

  • Parental and resistant cells

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Treat cells with (R)-DRF053 at the desired concentrations for a specified time.

  • Harvest both adherent and floating cells and wash them with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.[10][11]

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Standard (R)-DRF053 Action DRF053 (R)-DRF053 CDK1_CK1 CDK1/CK1 DRF053->CDK1_CK1 inhibits CellCycle Cell Cycle Arrest (G2/M) CDK1_CK1->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis

Caption: Mechanism of action of (R)-DRF053.

Caption: Bypass pathways in (R)-DRF053 resistance.

G start Start: Cancer Cell Line culture Culture with increasing (R)-DRF053 conc. start->culture select Select surviving cells culture->select expand Expand resistant population select->expand expand->culture repeat confirm Confirm Resistance (IC50 Assay) expand->confirm characterize Characterize Mechanism (Western Blot, Flow Cytometry) confirm->characterize end Resistant Cell Line Model characterize->end

Caption: Workflow for developing a resistant cell line.

References

Best practices for long-term storage of (R)-DRF053 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: (R)-DRF053 Dihydrochloride (B599025)

This guide provides best practices, frequently asked questions (FAQs), and troubleshooting advice for the long-term storage and handling of (R)-DRF053 dihydrochloride, a potent inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid this compound?

A1: The solid compound should be stored in a tightly sealed container at +4°C, protected from moisture.[1] When stored correctly, the product is expected to be stable for up to 12 months. As a dihydrochloride salt, the compound is potentially hygroscopic (prone to absorbing moisture), so storing it in a desiccator is a highly recommended best practice to ensure its integrity.[3][4]

Q2: How should I prepare and store stock solutions of this compound?

A2: this compound is soluble in DMSO and water up to 100 mM.[2] To prepare a stock solution, you may add your chosen solvent directly to the vial.[5] Once prepared, it is critical to aliquot the stock solution into single-use volumes in tightly sealed vials to prevent degradation from repeated freeze-thaw cycles.[1][5]

Q3: What are the optimal storage conditions for stock solutions?

A3: The stability of the compound in solution depends on the storage temperature. For maximum stability, store aliquots at -80°C. If an -80°C freezer is unavailable, storage at -20°C is a viable, though shorter-term, alternative. Always ensure vials are sealed to keep them away from moisture.[1]

Q4: Why is it important to handle the solid compound carefully before opening the vial?

A4: To prevent atmospheric moisture from condensing on the cold compound, it is recommended to allow the vial to equilibrate to room temperature for at least 60 minutes before opening. This is especially important for hygroscopic materials like dihydrochloride salts, as moisture can compromise the compound's stability and lead to inaccurate weighing.[4]

Q5: The amount of powder in the vial seems very small. Is this normal?

A5: Yes, this is common. Small quantities of a compound can appear as a thin film or may have coated the walls of the vial during shipping, making it difficult to see.[5] When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all of the product.[5]

Storage Conditions Summary

The following table summarizes the recommended storage parameters for this compound in both solid and solution forms.

Form Parameter Recommended Condition Maximum Duration Key Considerations
Solid Temperature+4°C12 MonthsMust be kept tightly sealed and away from moisture. Use of a desiccator is highly recommended.[1][4]
Solution Temperature-20°C1 Month[1]Aliquot into single-use vials to avoid freeze-thaw cycles.
Solution Temperature-80°C6 Months[1]Preferred condition for long-term solution storage. Aliquot to maintain stability.

Troubleshooting Guide

This section addresses specific issues that may arise during the storage and handling of this compound.

Issue 1: The solid powder has clumped together or appears "caked."

  • Probable Cause: The compound has likely been exposed to atmospheric moisture. As a hygroscopic salt, it readily absorbs water, causing the particles to stick together.[4][6]

  • Solution:

    • Handle the compound in a low-humidity environment if possible (e.g., a glove box or a room with a dehumidifier).[4]

    • For future storage, place the tightly sealed vial inside a desiccator containing a drying agent (e.g., silica (B1680970) gel) to create a moisture-free environment.[7]

    • While the compound may still be usable, moisture absorption can affect accurate weighing. The presence of water may also accelerate hydrolysis. A purity check via HPLC is recommended if stability is a concern.

Issue 2: Experimental results are inconsistent or show a loss of compound activity.

  • Probable Cause: This can result from several factors, including compound degradation, inaccurate concentration due to improper dissolution, or adsorption to labware.[8]

  • Solution Workflow: Follow the logical troubleshooting steps outlined in the diagram below to identify and resolve the issue. This may involve preparing fresh stock solutions, verifying solution stability, or using low-binding labware.[8]

Issue 3: A precipitate has formed in my stock solution after thawing.

  • Probable Cause: The compound may have poor solubility in the chosen solvent at lower temperatures, or it may have exceeded its solubility limit, causing it to "crash" out of solution.[8] This is not necessarily degradation.

  • Solution:

    • Gently warm the solution and use a vortex or sonicator to try and redissolve the precipitate.[1]

    • If the precipitate does not redissolve, it may be an insoluble degradant. In this case, the stock solution should be discarded.

    • For future preparations, consider making a more dilute stock solution to ensure the compound remains fully dissolved upon thawing.[8]

Troubleshooting Workflow Diagram

G Troubleshooting Workflow for Inconsistent Results start Inconsistent Results or Loss of Activity Observed check_solution Was the stock solution freshly prepared? start->check_solution check_storage How was the solution stored? (Temp, Freeze-Thaw) check_solution->check_storage Yes prepare_fresh Action: Prepare a fresh stock solution from solid. check_solution->prepare_fresh No improper_storage Potential Issue: Solution Degradation check_storage->improper_storage >1 month at -20°C or multiple freeze-thaws check_protocol Review handling protocol. (e.g., adsorption to plastic) check_storage->check_protocol Correctly (-80°C, single use) prepare_fresh->check_protocol improper_storage->prepare_fresh adsorption_issue Potential Issue: Adsorption to Labware check_protocol->adsorption_issue Using standard plasticware run_hplc Action: Perform stability-indicating HPLC analysis on the solution. check_protocol->run_hplc Protocol is optimal use_low_bind Action: Use low-binding tubes/ plates. Add BSA or surfactant to buffer if compatible. use_low_bind->run_hplc adsorption_issue->use_low_bind end_stable Result: Compound is Stable. Review experimental design. run_hplc->end_stable end_degraded Result: Compound is Degraded. Discard solution. run_hplc->end_degraded

A workflow to diagnose inconsistent experimental results.

Experimental Protocols

Protocol: Stability-Indicating HPLC Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity and stability of small molecules.[9][10] A stability-indicating method is one that can accurately separate the active pharmaceutical ingredient (API) from any degradation products and impurities.[11][12]

Objective: To determine the purity of a stored sample of this compound and identify any potential degradants.

Methodology:

  • System Preparation:

    • Use a High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector and a C18 reversed-phase column.[9][13]

    • Prepare a mobile phase suitable for separating the compound from potential impurities. A common starting point for small molecules is a gradient of acetonitrile (B52724) and water with an additive like formic acid or trifluoroacetic acid to improve peak shape.[13]

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation:

    • Reference Standard: Prepare a solution of freshly acquired, solid this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water). This serves as the t=0 reference.

    • Test Sample: Prepare the stored sample (solid or solution) at the exact same concentration as the reference standard.

  • Forced Degradation (for Method Validation):

    • To ensure the method is truly "stability-indicating," forced degradation studies are performed on a reference sample.[10][11] This involves subjecting the compound to harsh conditions to intentionally generate degradants:

      • Acid/Base Hydrolysis: Incubate with 0.1 M HCl and 0.1 M NaOH.

      • Oxidation: Incubate with 3% H₂O₂.[13]

      • Thermal Stress: Heat the solid or solution (e.g., at 60°C).[13]

      • Photostability: Expose to UV light.

    • These stressed samples are then analyzed to ensure the degradation products are well-separated from the main compound peak.

  • Analysis:

    • Inject equal volumes of the reference standard and the test sample into the HPLC system.

    • Monitor the chromatogram at a suitable UV wavelength (e.g., the λmax of the compound).[13]

  • Data Interpretation:

    • Compare the chromatogram of the test sample to the reference standard.

    • The purity is calculated by dividing the peak area of the parent compound by the total area of all peaks in the chromatogram.

    • A significant decrease in the main peak area or the appearance of new peaks in the test sample indicates degradation.

(R)-DRF053 Mechanism of Action

(R)-DRF053 is an ATP-competitive inhibitor that targets multiple kinases, primarily CK1, CDK1, and CDK5.[1] Its inhibition of these kinases can interfere with cell cycle progression and has been shown to reduce the production of amyloid-beta, a peptide implicated in Alzheimer's disease.[2]

G Simplified Signaling Inhibition by (R)-DRF053 cluster_0 Upstream cluster_2 Downstream Cellular Processes ATP ATP CK1 CK1 ATP->CK1 CDK1 CDK1/Cyclin B ATP->CDK1 CDK5 CDK5/p25 ATP->CDK5 DRF053 (R)-DRF053 dihydrochloride DRF053->CK1 Inhibits DRF053->CDK1 Inhibits DRF053->CDK5 Inhibits Amyloid Amyloid-β Production CK1->Amyloid CellCycle Cell Cycle Progression CDK1->CellCycle CDK5->Amyloid

Inhibition of kinases by (R)-DRF053 blocks downstream processes.

References

Technical Support Center: Validating (R)-DRF053 Dihydrochloride Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for validating the activity of (R)-DRF053 dihydrochloride (B599025) in a new cell line. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and reference data to facilitate your research.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental validation of (R)-DRF053 dihydrochloride.

Issue 1: Inconsistent or No Dose-Response Curve

  • Question: I am not observing a clear dose-dependent effect on cell viability with this compound. What could be the reason?

  • Answer: Several factors can contribute to an inconsistent dose-response curve. Firstly, ensure the solubility of this compound in your culture medium, as precipitation at higher concentrations can lead to inaccurate results. Secondly, verify the health and passage number of your cell line, as these can significantly impact drug sensitivity. It is also crucial to optimize the incubation time; the effects of CDK and CK1 inhibition on cell viability may take 24 to 72 hours to become apparent. Finally, consider the possibility that your new cell line may be resistant to this compound due to mechanisms such as altered drug efflux or mutations in the target pathways.

Issue 2: High Variability Between Replicates

  • Question: My replicate wells for the same concentration of this compound show high variability in cell viability assays. How can I improve consistency?

  • Answer: High variability often stems from technical inconsistencies. Ensure uniform cell seeding density across all wells by thoroughly resuspending your cells before plating. Pipetting accuracy is also critical, especially for small volumes of the compound and assay reagents. To minimize edge effects in plate-based assays, consider not using the outer wells for experimental samples and instead filling them with sterile media or PBS to maintain humidity.

Issue 3: Unexpected Western Blot Results

  • Question: I am not seeing the expected changes in the phosphorylation status of downstream targets after treating cells with this compound. What should I check?

  • Answer: First, confirm that your treatment time is appropriate for observing changes in the specific signaling pathway you are investigating. Some phosphorylation events are transient. Ensure the quality and specificity of your primary antibodies by running appropriate positive and negative controls. It is also important to use a suitable lysis buffer that contains phosphatase and protease inhibitors to preserve the phosphorylation status of your proteins of interest. Finally, verify that the concentration of this compound used is sufficient to inhibit its targets in your specific cell line.

Frequently Asked Questions (FAQs)

What is the mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[1][2][3] Specifically, it shows high potency against CDK1/cyclin B, CDK5/p25, and CK1.[1][2][3] By inhibiting these kinases, it can interfere with cell cycle progression and other signaling pathways, leading to cell cycle arrest and apoptosis.

What are the expected cellular effects of this compound treatment?

Inhibition of CDK1 can lead to a G2/M phase cell cycle arrest. Inhibition of CDK5 has been implicated in neurodegenerative processes and cancer. CK1 inhibition can affect multiple signaling pathways, including Wnt and p53 signaling. Therefore, treatment with this compound is expected to induce cell cycle arrest and/or apoptosis in susceptible cell lines.

What concentration range of this compound should I use?

The optimal concentration range will vary depending on the cell line. Based on its enzymatic IC50 values (see Data Presentation section), a starting concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments.

How should I prepare and store this compound?

This compound is soluble in water and DMSO. For long-term storage, it is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Data Presentation

Enzymatic Inhibition of this compound
TargetIC50 (nM)
CK114[1][2][3]
CDK5/p2580[1][2][3]
CDK1/cyclin B220[1][2][3]
CDK293 - 290
CDK7820

Note: IC50 values can vary depending on the assay conditions.

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the medium containing the compound or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin.

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Western Blotting for Pathway Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer and load equal amounts of protein onto an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against your proteins of interest (e.g., phospho-Rb, total Rb, cleaved PARP, p53, β-catenin, and a loading control like β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

G cluster_0 (R)-DRF053 cluster_1 Kinase Targets cluster_2 Downstream Pathways cluster_3 Cellular Outcomes DRF053 (R)-DRF053 CDK1_5 CDK1/5 DRF053->CDK1_5 Inhibits CK1 CK1 DRF053->CK1 Inhibits CellCycle Cell Cycle Progression CDK1_5->CellCycle Regulates p53 p53 Signaling CK1->p53 Regulates Wnt Wnt/β-catenin Signaling CK1->Wnt Regulates Arrest G2/M Arrest CellCycle->Arrest Apoptosis Apoptosis p53->Apoptosis Wnt->Apoptosis

Caption: (R)-DRF053 Signaling Pathways.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanism of Action cluster_2 Phase 3: Data Analysis start Seed new cell line treat Treat with (R)-DRF053 (Dose-response) start->treat viability Cell Viability Assay (e.g., MTT) treat->viability ic50 Determine IC50 viability->ic50 apoptosis Apoptosis Assay (Annexin V/PI) ic50->apoptosis western Western Blot (p-Rb, cleaved PARP, etc.) ic50->western analyze Analyze and Compare Data apoptosis->analyze western->analyze conclusion Conclusion on Activity analyze->conclusion

Caption: Experimental Workflow for Validation.

G start Inconsistent Dose-Response? check_solubility Check Compound Solubility start->check_solubility Yes solution Consistent Results start->solution No check_cells Verify Cell Health & Passage Number check_solubility->check_cells Soluble no_solution Further Investigation Needed check_solubility->no_solution Precipitate optimize_time Optimize Incubation Time check_cells->optimize_time Healthy check_cells->no_solution Unhealthy check_resistance Consider Cell Line Resistance optimize_time->check_resistance Optimized check_resistance->solution Sensitive check_resistance->no_solution Resistant

Caption: Troubleshooting Dose-Response Issues.

References

Addressing batch-to-batch variability of (R)-DRF053 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (R)-DRF053 dihydrochloride (B599025). Our goal is to help you address potential batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DRF053 dihydrochloride and what is its mechanism of action?

A1: this compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[1][2] It exhibits significant inhibitory activity against CDK1/cyclin B, CDK5/p25, and CK1, with IC50 values of 220 nM, 80 nM, and 14 nM, respectively.[1][3][4] By inhibiting these kinases, this compound can modulate various cellular processes. Notably, its inhibition of CK1 has been shown to reduce the production of amyloid-beta (Aβ) peptides, which are associated with Alzheimer's disease.[1][5]

Q2: What are the physical and chemical properties of this compound?

A2: this compound is a yellow solid with a molecular formula of C₂₃H₂₇N₇O·2HCl and a molecular weight of approximately 490.43 g/mol .[2][5] It is generally supplied with a purity of ≥98% as determined by HPLC.[2][3] The compound is soluble in water and DMSO up to 100 mM.[2][6]

Q3: How should I store this compound?

A3: For long-term storage, this compound solid should be stored at +4°C.[1][2] Stock solutions should be prepared fresh. If storage of solutions is necessary, they should be aliquoted and stored at -20°C for up to one month to minimize freeze-thaw cycles.[4][7]

Q4: I've noticed variability in the performance of this compound between different batches. What could be the cause?

A4: Batch-to-batch variability is a known challenge in the pharmaceutical industry and can stem from several factors.[8] For this compound, a key contributor to this variability can be the degree of hydration, which can alter the molecular weight of the compound from batch to batch.[2][6][9] Other potential sources of variability include the presence of different polymorphic forms, residual solvents, or minor impurities that may not be detected by standard purity analysis but can affect biological activity.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with this compound.

Issue 1: Inconsistent Potency (IC50) in Kinase Assays

Possible Causes and Solutions:

  • Inaccurate Concentration Due to Hydration: The molecular weight of this compound can vary between batches due to differences in hydration.[2][6][9] This will lead to inaccuracies in the molar concentration of your stock solutions if the batch-specific molecular weight is not used.

    • Solution: Always refer to the batch-specific Certificate of Analysis (CoA) for the precise molecular weight and use it to calculate the amount of compound needed to prepare your stock solutions.

  • Compound Degradation: Improper storage or handling can lead to the degradation of the compound.

    • Solution: Store the solid compound at +4°C and protect it from light.[1][2][10] Prepare stock solutions fresh for each experiment. If you must store solutions, aliquot and freeze them at -20°C for no longer than one month.[4][7]

  • Assay Conditions: Variations in assay conditions can significantly impact the apparent IC50 value.

    • Solution: Maintain consistent assay conditions, including enzyme and substrate concentrations, ATP concentration (ideally at the Kₘ for the kinase), buffer composition, pH, and temperature.[1][9] Ensure the DMSO concentration in the final assay volume is consistent and low, as it can affect kinase activity.[1]

Issue 2: Poor Solubility or Precipitation in Aqueous Buffers

Possible Causes and Solutions:

  • Exceeding Solubility Limit: While soluble in water, precipitation can occur at high concentrations or in certain buffer systems.

    • Solution: Prepare high-concentration stock solutions in 100% DMSO and then dilute them into your aqueous assay buffer.[2] Ensure the final DMSO concentration is low and consistent across all experiments. If solubility issues persist, gentle warming or sonication may help.[10]

  • Salt Form Interaction: The dihydrochloride salt form may interact with components of your buffer, leading to precipitation.

    • Solution: Evaluate the composition of your buffer for any components that might be incompatible with a dihydrochloride salt. If possible, test alternative buffer systems.

Issue 3: Unexpected Cellular Effects or Off-Target Activity

Possible Causes and Solutions:

  • Presence of Impurities: Even with high purity, trace impurities could have biological activity.

    • Solution: If you suspect impurities are causing off-target effects, you can re-purify the compound using techniques like preparative HPLC. However, for most users, it is more practical to purchase from a reputable supplier with stringent quality control.

  • Polymorphism: Different crystalline forms (polymorphs) of the compound may have different dissolution rates and bioavailability in cellular assays.[2]

    • Solution: While difficult for an end-user to assess, being aware of this possibility is important. If you observe significant and consistent differences between batches that cannot be explained by other factors, contact the supplier to inquire about their control over polymorphism.

Data Presentation

Table 1: Typical Quality Control Specifications for this compound

ParameterSpecificationAnalytical Method
Appearance Yellow SolidVisual Inspection
Purity ≥98%HPLC
Identity Conforms to structure¹H NMR, Mass Spectrometry
Solubility (Water) ≥49.04 mg/mL (100 mM)Visual Inspection
Solubility (DMSO) ≥49.04 mg/mL (100 mM)Visual Inspection
Water Content Batch-specificKarl Fischer Titration

Table 2: Inhibitory Activity of this compound

Target KinaseIC50 (nM)
CK1 14
CDK5/p25 80
CDK1/cyclin B 220
GSKα/β 4100
(Data sourced from Abcam and Tocris Bioscience)[1][2]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound
  • Determine Batch-Specific Molecular Weight: Obtain the exact molecular weight from the Certificate of Analysis for the specific batch you are using. For this example, we will use the theoretical molecular weight of 490.43 g/mol .

  • Weigh the Compound: Accurately weigh out 4.90 mg of this compound.

  • Dissolve in DMSO: Add 1 mL of high-purity DMSO to the vial containing the compound.

  • Ensure Complete Dissolution: Vortex the solution and, if necessary, gently warm it in a 37°C water bath until the solid is completely dissolved.

  • Storage: If not for immediate use, aliquot the stock solution into smaller volumes and store at -20°C for up to one month.

Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a 1 mg/mL solution of this compound in a 50:50 mixture of Mobile Phase A and B.

    • Inject the sample onto the HPLC system.

    • Integrate the peak areas of all detected peaks.

    • Calculate the purity as: (Area of main peak / Total area of all peaks) x 100%.

Visualizations

Signaling_Pathway cluster_inhibition Mechanism of Action cluster_downstream Downstream Effects in Alzheimer's Disease Model (R)-DRF053 (R)-DRF053 CDK1_CK1 CDK1/CK1 (R)-DRF053->CDK1_CK1 Inhibition gamma_secretase γ-Secretase CDK1_CK1->gamma_secretase Phosphorylation APP Amyloid Precursor Protein (APP) APP->gamma_secretase Cleavage Abeta Amyloid-beta (Aβ) Production gamma_secretase->Abeta Leads to Experimental_Workflow cluster_prep Preparation cluster_qc Quality Control (Optional) cluster_assay Experimentation cluster_troubleshoot Troubleshooting start Receive new batch of This compound coa Review Certificate of Analysis (Note batch-specific MW) start->coa hplc HPLC for purity verification start->hplc karl_fischer Karl Fischer titration for water content start->karl_fischer stock Prepare stock solution (e.g., 10 mM in DMSO) coa->stock assay Perform kinase assay or cellular experiment stock->assay data Analyze data assay->data compare Compare results with previous batches data->compare inconsistent Inconsistent results? compare->inconsistent If yes check_mw Verify MW calculation inconsistent->check_mw check_storage Check storage conditions inconsistent->check_storage check_assay Review assay parameters inconsistent->check_assay

References

(R)-DRF053 dihydrochloride compatibility with other kinase inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the use of (R)-DRF053 dihydrochloride (B599025), particularly in combination with other kinase inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is (R)-DRF053 dihydrochloride and what are its primary targets?

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1). It has been shown to inhibit amyloid-β production in cellular models. Its inhibitory activity against various kinases is summarized in the table below.

Q2: What are the recommended storage and handling conditions for this compound?

For long-term storage, this compound powder should be stored at +4°C for up to 12 months. Stock solutions, typically prepared in water or DMSO, can also be stored at +4°C for short-term use. It is recommended to prepare fresh working solutions for experiments.

Q3: In which solvents is this compound soluble?

This compound is soluble in water and DMSO, with a maximum concentration of 100 mM (49.04 mg/mL).

Quantitative Data Summary

The following table summarizes the reported inhibitory concentrations (IC50) of this compound against its known kinase targets. These values are crucial for designing experiments and interpreting results.

Kinase TargetIC50Reference
Casein Kinase 1 (CK1)14 nM
cdk5/p2580 nM
cdk293 - 290 nM
cdk1/cyclin B220 nM
cdk7820 nM
GSK α/β4.1 µM

Troubleshooting Guide for Combination Studies

Combining this compound with other kinase inhibitors can lead to synergistic, additive, or antagonistic effects. Below are common issues and troubleshooting steps.

Issue 1: Unexpected Cell Viability or Cytotoxicity in Combination Experiments

  • Possible Cause: Off-target effects of one or both inhibitors, or unexpected synergistic cytotoxicity.

  • Troubleshooting Steps:

    • Confirm On-Target Engagement: Use western blotting to verify that (R)-DRF053 is inhibiting the phosphorylation of known CK1 or CDK substrates at the concentrations used.

    • Dose-Response Matrix: Perform a dose-response matrix with varying concentrations of (R)-DRF053 and the combination inhibitor to identify concentration ranges of synergy, additivity, and antagonism.

    • Use a Structurally Unrelated Inhibitor: Compare the effects with another well-characterized CK1 or CDK inhibitor with a different chemical structure to distinguish on-target from off-target effects.[1]

    • Assess Cytotoxicity vs. Cytostasis: Employ assays that differentiate between cell death (cytotoxicity) and inhibition of proliferation (cytostasis), such as comparing membrane integrity dyes with proliferation assays.[1]

Issue 2: Inconsistent or Non-reproducible Results

  • Possible Cause: Issues with compound stability, experimental setup, or cell line variability.

  • Troubleshooting Steps:

    • Compound Stability: Prepare fresh stock solutions of (R)-DRF053 and the combination inhibitor for each experiment. Avoid repeated freeze-thaw cycles.

    • Optimize Incubation Time: The effects of kinase inhibitors can be time-dependent. Conduct a time-course experiment to determine the optimal endpoint for your assay.[2]

    • Cell Line Authentication: Ensure the cell line has been recently authenticated and is free from contamination.

    • Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) at the same concentration used for the inhibitors.

Issue 3: Difficulty Interpreting Synergism or Antagonism

  • Possible Cause: Lack of a clear analytical framework for defining synergy.

  • Troubleshooting Steps:

    • Use Combination Index (CI) Analysis: Employ the Chou-Talalay method to quantitatively determine if the combination effect is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).[3]

    • Isobologram Analysis: Visualize the interaction between the two inhibitors using isobolograms.[3]

Experimental Protocols

Protocol 1: General Kinase Inhibition Assay

This protocol provides a general framework for assessing the inhibitory activity of (R)-DRF053 in vitro.

  • Reaction Setup: In a multi-well plate, combine the target kinase (e.g., recombinant CK1 or CDK), its specific substrate, and ATP.

  • Inhibitor Addition: Add this compound at a range of concentrations. Include a no-inhibitor control (100% activity) and a no-kinase control (background).

  • Incubation: Incubate the reaction for a predetermined time at the optimal temperature for the kinase.

  • Reaction Termination and Detection: Stop the reaction and measure the output signal, which could be radioactivity, fluorescence, or luminescence, depending on the assay format.

  • Data Analysis: Normalize the data to the controls and plot the percentage of kinase activity against the logarithm of the inhibitor concentration to determine the IC50 value.[1]

Protocol 2: Western Blotting to Confirm Target Inhibition in Cells

This protocol is for verifying the on-target activity of (R)-DRF053 in a cellular context.

  • Cell Treatment: Treat cells with the desired concentrations of (R)-DRF053 for an optimized duration.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation and Electrophoresis: Normalize all samples to the same protein concentration, add loading buffer, and separate the proteins by SDS-PAGE.

  • Immunoblotting: Transfer the proteins to a membrane and probe with primary antibodies against the phosphorylated and total forms of a known downstream target of CK1 or a CDK, followed by an appropriate secondary antibody.

  • Detection: Visualize the protein bands using a suitable detection method.[2]

Visualizations

Signaling_Pathway_Inhibition cluster_DRF053 (R)-DRF053 Targets cluster_Downstream Downstream Pathways cluster_Inhibitor Other Kinase Inhibitor CK1 Casein Kinase 1 (CK1) Amyloid Amyloid-β Production CK1->Amyloid Regulates CDKs Cyclin-Dependent Kinases (CDKs) CellCycle Cell Cycle Progression CDKs->CellCycle Regulates Phenotype Cellular Phenotype (e.g., Apoptosis, Growth Arrest) CellCycle->Phenotype Amyloid->Phenotype OtherPathways Other Signaling Pathways OtherPathways->Phenotype OtherKinase Other Kinase OtherKinase->OtherPathways Regulates DRF053 (R)-DRF053 DRF053->CK1 Inhibits DRF053->CDKs Inhibits OtherInhibitor Other Inhibitor OtherInhibitor->OtherKinase Inhibits Troubleshooting_Workflow Start Unexpected Result with Combination Treatment Step1 Verify On-Target Inhibition of (R)-DRF053 and Combination Inhibitor Start->Step1 Decision1 Are targets inhibited as expected? Step1->Decision1 Step2 Perform Dose-Response Matrix and CI Analysis Decision1->Step2 Yes Step4 Re-evaluate Hypothesis and Experimental Design Decision1->Step4 No Decision2 Synergistic, Additive, or Antagonistic? Step2->Decision2 Step3a Investigate Potential Off-Target Effects Decision2->Step3a Unexpected Step3b Confirm On-Target Mediated Effect Decision2->Step3b Expected Step3a->Step4 End Refined Understanding of Interaction Step3b->End Step4->Start

References

Cell culture conditions for optimal (R)-DRF053 dihydrochloride efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Notice: Information regarding "(R)-DRF053 dihydrochloride" is not publicly available. Extensive searches for this compound, and its potential parent compound "DRF053," have yielded no specific scientific literature, experimental protocols, or safety data. The information provided below is a generalized template based on common practices for handling novel dihydrochloride (B599025) compounds in cell culture and should be adapted based on experimentally determined properties of this compound. It is imperative to conduct independent validation and optimization for your specific cell lines and experimental setup.

Frequently Asked Questions (FAQs)

1. What is the recommended solvent for this compound?

For many dihydrochloride salts of small molecules, sterile, nuclease-free water is the recommended solvent. However, solubility can also be achieved in dimethyl sulfoxide (B87167) (DMSO). It is crucial to perform a small-scale solubility test before preparing a large stock solution.

2. How should I prepare a stock solution of this compound?

  • For Aqueous Stock Solutions:

    • Aseptically weigh out the desired amount of this compound powder in a sterile microfuge tube.

    • Add the calculated volume of sterile, nuclease-free water to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex thoroughly until the compound is completely dissolved. Gentle warming (e.g., 37°C for 5-10 minutes) may aid dissolution.

    • Sterile-filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.

    • Aliquot into single-use volumes to minimize freeze-thaw cycles.

  • For DMSO Stock Solutions:

    • Follow the same procedure as above, substituting DMSO for water.

    • Note that high concentrations of DMSO can be toxic to cells. Ensure the final concentration of DMSO in your cell culture medium does not exceed a pre-determined toxic level (typically ≤ 0.5%).

3. How should I store stock solutions of this compound?

Store stock solutions at -20°C or -80°C for long-term storage. When stored properly, stock solutions are generally stable for several months. Avoid repeated freeze-thaw cycles.

4. What is a typical working concentration for a novel compound like this compound?

The optimal working concentration is highly dependent on the compound's potency and the specific cell line being used. It is essential to perform a dose-response experiment to determine the effective concentration range. A typical starting range for a new compound might be from 0.01 µM to 100 µM.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Compound Precipitates in Media Poor aqueous solubility of the compound.- Prepare a higher concentration stock solution in DMSO and dilute further in media. - Ensure the final DMSO concentration is non-toxic to your cells. - Consider using a different solvent after conducting solubility tests.
High Cell Death/Toxicity The compound is cytotoxic at the tested concentrations.- Perform a dose-response curve to determine the IC50 (half-maximal inhibitory concentration). - Reduce the treatment duration. - Ensure the solvent (e.g., DMSO) concentration is not contributing to toxicity.
No Observable Effect - The compound is not active in the chosen cell line. - The concentration is too low. - The treatment duration is too short.- Test a wider range of concentrations. - Increase the treatment duration. - Verify the compound's activity with a positive control if available. - Consider screening other cell lines.
Inconsistent Results - Inconsistent stock solution preparation. - Cell line instability or high passage number. - Variability in experimental conditions.- Use freshly prepared dilutions from a single stock aliquot for each experiment. - Use cells with a consistent and low passage number. - Maintain consistent cell seeding densities, incubation times, and reagent concentrations.

Experimental Protocols

Dose-Response Experiment to Determine IC50

This protocol outlines a general method for determining the concentration of this compound that inhibits a biological process by 50%.

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined optimal density.

    • Incubate for 24 hours to allow for cell attachment and recovery.

  • Compound Preparation:

    • Prepare a series of dilutions of this compound in a complete cell culture medium. A common approach is to use a 2-fold or 3-fold serial dilution.

    • Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, as the highest drug concentration) and a negative control (untreated cells).

  • Treatment:

    • Carefully remove the old medium from the cells.

    • Add the prepared drug dilutions to the respective wells.

    • Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).

  • Cell Viability Assay:

    • After the incubation period, assess cell viability using a suitable assay (e.g., MTT, MTS, or a live/dead staining kit).

    • Follow the manufacturer's protocol for the chosen assay.

  • Data Analysis:

    • Normalize the data to the vehicle control.

    • Plot the cell viability against the log of the compound concentration.

    • Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50 value.

Visualizations

G cluster_prep Stock Solution Preparation cluster_exp Dose-Response Experiment Workflow weigh Weigh (R)-DRF053 dihydrochloride dissolve Dissolve in Sterile Water or DMSO weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot for Single Use filter->aliquot store Store at -20°C or -80°C aliquot->store prepare_dilutions Prepare Serial Dilutions store->prepare_dilutions Use single aliquot seed Seed Cells in 96-well Plate incubate1 Incubate 24h seed->incubate1 treat Treat Cells incubate1->treat prepare_dilutions->treat incubate2 Incubate for Defined Period treat->incubate2 viability_assay Perform Cell Viability Assay incubate2->viability_assay analyze Analyze Data & Calculate IC50 viability_assay->analyze

Caption: Experimental workflow for preparing this compound and determining its IC50.

G start Problem Encountered precipitate Compound Precipitates? start->precipitate toxicity High Cell Toxicity? precipitate->toxicity No solution_precipitate Use DMSO Stock Check Solvent Concentration precipitate->solution_precipitate Yes no_effect No Observable Effect? toxicity->no_effect No solution_toxicity Perform Dose-Response Reduce Treatment Time toxicity->solution_toxicity Yes solution_no_effect Widen Concentration Range Increase Treatment Time no_effect->solution_no_effect Yes end Problem Resolved no_effect->end No solution_precipitate->end solution_toxicity->end solution_no_effect->end

Caption: A logical troubleshooting guide for common issues with this compound.

Validation & Comparative

A Comparative Guide to (R)-DRF053 dihydrochloride and Other CK1 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of (R)-DRF053 dihydrochloride (B599025) with other prominent Casein Kinase 1 (CK1) inhibitors. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of performance based on available experimental data.

Introduction to Casein Kinase 1

Casein Kinase 1 (CK1) is a family of serine/threonine kinases that are crucial regulators of numerous cellular processes.[1] The CK1 family includes several isoforms (α, β, γ, δ, and ε) involved in diverse signaling pathways such as Wnt/β-catenin and Hedgehog, which are fundamental in embryonic development and tissue homeostasis.[2][3][4] Dysregulation of CK1 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[2][5]

(R)-DRF053 dihydrochloride: A Potent CK1 Inhibitor

This compound is a potent, ATP-competitive inhibitor of CK1.[6] It also exhibits inhibitory activity against cyclin-dependent kinases (CDKs).[6][7] Its ability to inhibit CK1 has been shown to prevent the CK1-dependent production of amyloid-beta in cellular models, suggesting its potential in neurodegenerative disease research.[7]

Quantitative Comparison of CK1 Inhibitor Potency

The following tables summarize the in vitro potency (IC50) of this compound and other well-characterized CK1 inhibitors. The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50%.

Table 1: In Vitro Potency (IC50) of this compound

TargetIC50 (nM)
CK114
cdk1/cyclin B220
cdk5/p2580
GSK α/β4100

Data sourced from Abcam[6]

Table 2: Comparative In Vitro Potency (IC50) of Selected CK1 Inhibitors

InhibitorCK1δ (nM)CK1ε (nM)Other Key Targets (IC50, nM)
(R)-DRF053 14 (CK1 undifferentiated)-cdk1/cyclin B (220), cdk5/p25 (80)
TA-016.86.4p38 MAPK (6.7)
PF-6704621390p38, EGFR[5]
CK1-IN-11516p38α MAPK (73)[8]
PF-480056771132>20-fold selectivity for CK1ε over CK1δ
SR-302944260-
D-4476300-ALK5 (500)
IC26110001000Tubulin polymerization

Data for inhibitors other than (R)-DRF053 sourced from Benchchem[1]

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways regulated by CK1 and a typical experimental workflow for the preclinical evaluation of CK1 inhibitors.

Wnt_signaling cluster_off Wnt OFF cluster_on Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off Phosphorylation Ub Ubiquitination & Degradation beta_catenin_off->Ub TCF_LEF_off TCF/LEF Target_Genes_off Target Gene Repression TCF_LEF_off->Target_Genes_off Wnt Wnt Frizzled_LRP Frizzled/LRP5/6 Wnt->Frizzled_LRP Dsh Dishevelled (Dvl) Frizzled_LRP->Dsh Destruction_Complex_inactivated Destruction Complex (Inactivated) Dsh->Destruction_Complex_inactivated Inhibits beta_catenin_on β-catenin (Accumulates) beta_catenin_nuc β-catenin beta_catenin_on->beta_catenin_nuc Translocates to nucleus TCF_LEF_on TCF/LEF beta_catenin_nuc->TCF_LEF_on Target_Genes_on Target Gene Activation TCF_LEF_on->Target_Genes_on

Caption: Wnt/β-catenin Signaling Pathway.

Hedgehog_signaling cluster_off Hedgehog OFF cluster_on Hedgehog ON PTCH1_off Patched (PTCH1) SMO_off Smoothened (SMO) (Inactive) PTCH1_off->SMO_off Inhibits SUFU_Complex SUFU/GLI Complex GLI_rep GLI (Repressor form) SUFU_Complex->GLI_rep Processing Target_Genes_off Target Gene Repression GLI_rep->Target_Genes_off Hh Hedgehog (Hh) PTCH1_on Patched (PTCH1) Hh->PTCH1_on SMO_on Smoothened (SMO) (Active) SUFU_Complex_dis SUFU/GLI Complex (Dissociated) SMO_on->SUFU_Complex_dis Inhibits SUFU GLI_act GLI (Activator form) SUFU_Complex_dis->GLI_act Release Target_Genes_on Target Gene Activation GLI_act->Target_Genes_on

Caption: Hedgehog Signaling Pathway.

experimental_workflow cluster_invitro In Vitro Evaluation cluster_incell Cell-Based Assays cluster_invivo In Vivo Studies a Compound Synthesis & Characterization b In Vitro Kinase Assay (e.g., ADP-Glo™) a->b c Determine IC50 values against CK1 isoforms b->c d Kinome Selectivity Profiling c->d e Cell Viability/Toxicity Assays d->e f Target Engagement Assays e->f g Signaling Pathway Reporter Assays (e.g., Wnt/β-catenin) f->g h Pharmacokinetic Studies g->h i Efficacy Studies in Disease Models h->i j Toxicity Studies i->j

Caption: Preclinical Workflow for CK1 Inhibitor Evaluation.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of CK1 inhibitors.

In Vitro CK1 Kinase Assay (ADP-Glo™ Format)

This protocol describes a non-radioactive, luminescence-based assay to measure the activity of CK1 and the potency of inhibitors.[9][10]

Materials:

  • Recombinant human CK1δ or CK1ε enzyme

  • CK1 substrate (e.g., a specific peptide or α-casein)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • This compound and other test inhibitors dissolved in DMSO

  • White, opaque 384-well assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO. Further dilute in Kinase Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (typically ≤1%).

  • Kinase Reaction Setup:

    • Add 1 µL of the diluted inhibitor or vehicle (DMSO in Kinase Buffer) to the wells of the 384-well plate.[10]

    • Add 2 µL of a solution containing the CK1 enzyme in Kinase Buffer.[10]

    • Initiate the kinase reaction by adding 2 µL of a solution containing the substrate and ATP in Kinase Buffer.[10] The final ATP concentration should be at or near the Km for the specific CK1 isoform.

  • Incubation: Incubate the reaction plate at room temperature for 60 minutes, a time optimized for the linear production of ADP.[10]

  • ADP-Glo™ Reagent Addition: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.[10] Incubate at room temperature for 40 minutes.[10]

  • Kinase Detection Reagent Addition: Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.[10] Incubate at room temperature for 30 minutes.[10]

  • Data Acquisition: Record luminescence using a plate reader.

  • Data Analysis: Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.

Wnt/β-catenin Signaling Reporter Assay (TOP/FOPflash)

This cell-based assay measures the effect of CK1 inhibitors on the transcriptional activity of the Wnt/β-catenin pathway.[9]

Materials:

  • A suitable cell line (e.g., HEK293T)

  • TOPflash and FOPflash luciferase reporter plasmids

  • A constitutively active Renilla luciferase plasmid (for normalization)

  • Transfection reagent

  • Cell culture medium and supplements

  • Wnt3a conditioned medium (or recombinant Wnt3a)

  • CK1 inhibitors

  • Dual-luciferase reporter assay system

Procedure:

  • Cell Seeding and Transfection: Seed cells in a multi-well plate. Co-transfect the cells with the TOPflash or FOPflash reporter plasmid and the Renilla luciferase normalization plasmid.

  • Inhibitor Treatment: After transfection, treat the cells with serial dilutions of the CK1 inhibitors for a specified period.

  • Wnt Pathway Activation: Stimulate the Wnt pathway by adding Wnt3a conditioned medium or recombinant Wnt3a to the appropriate wells.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly (TOP/FOPflash) and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the normalized luciferase activity in inhibitor-treated cells to that in vehicle-treated control cells to determine the effect of the inhibitors on Wnt/β-catenin signaling.

Conclusion

This compound is a potent inhibitor of CK1, with additional activity against CDKs.[6] When compared to other CK1 inhibitors, its potency is in the low nanomolar range, similar to other effective compounds like TA-01 and PF-670462.[1] However, it is crucial to consider the selectivity profile of each inhibitor. For instance, PF-670462 has been shown to inhibit other kinases such as p38 and EGFR, which could lead to off-target effects.[5] The choice of inhibitor will therefore depend on the specific research question, with highly selective compounds being preferable for dissecting the specific roles of CK1 isoforms, while broader spectrum inhibitors might be useful in other contexts. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other CK1 inhibitors.

References

A Comparative Guide: (R)-DRF053 Dihydrochloride vs. Roscovitine (Seliciclib)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of two notable kinase inhibitors, (R)-DRF053 dihydrochloride (B599025) and roscovitine (B1683857) (seliciclib). Both compounds are potent, ATP-competitive inhibitors of cyclin-dependent kinases (CDKs), key regulators of the cell cycle, and have garnered significant interest in cancer research. However, they exhibit distinct kinase selectivity profiles and mechanisms of action that differentiate their potential therapeutic applications.

Executive Summary

(R)-DRF053 dihydrochloride emerges as a potent dual inhibitor of both Casein Kinase 1 (CK1) and select Cyclin-Dependent Kinases (CDKs). In contrast, roscovitine (seliciclib) is a more established and selective CDK inhibitor, with well-documented activity against CDK1, CDK2, CDK5, CDK7, and CDK9. The dual-specificity of (R)-DRF053 suggests potential applications in therapeutic areas where both CK1 and CDK pathways are implicated, such as certain cancers and neurodegenerative diseases. Roscovitine has been extensively studied for its pro-apoptotic and anti-proliferative effects in a wide range of cancer cell lines and has undergone clinical trials.

Mechanism of Action

Both this compound and roscovitine are small molecules that function as ATP-competitive inhibitors. They bind to the ATP-binding pocket of their target kinases, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. This inhibition of kinase activity ultimately leads to cell cycle arrest and, in many cancer cells, apoptosis.[1][2]

cluster_0 Mechanism of Action ATP ATP Kinase Kinase ATP->Kinase Binds to active site Substrate Substrate Kinase->Substrate Phosphorylates Phosphorylated_Substrate Phosphorylated_Substrate Substrate->Phosphorylated_Substrate Becomes Inhibitor (R)-DRF053 or Roscovitine Inhibitor->Kinase Competitively Inhibits

Caption: ATP-Competitive Inhibition by (R)-DRF053 and Roscovitine.

Kinase Selectivity Profile

A key differentiator between the two compounds is their kinase selectivity. (R)-DRF053 is a potent inhibitor of CK1 in the nanomolar range, in addition to its activity against CDKs. Roscovitine, while highly selective for CDKs, does not significantly inhibit CK1.

Kinase TargetThis compound IC50Roscovitine (Seliciclib) IC50
CK1 14 nM [3]Not a primary target
CDK1/cyclin B 220 nM[3]0.65 µM[4]
CDK2/cyclin E 93 - 290 nM[5]0.1 µM[6]
CDK2/cyclin A Not Reported0.7 µM[4]
CDK5/p25 80 nM[3]0.16 µM[4]
CDK7/cyclin H 820 nM0.49 µM[6]
CDK9/cyclin T Not Reported~0.8 µM[7]
GSK3α/β 4.1 µM[3]Not a primary target
ERK1 Not Reported34 µM[4]
ERK2 Not Reported14 µM[4]

Cellular Activity

Both compounds have demonstrated anti-proliferative and pro-apoptotic activity in various cancer cell lines. Roscovitine has been more extensively characterized in this regard.

Roscovitine (Seliciclib):

  • Induces apoptosis in a wide variety of tumor cell lines.[8]

  • Causes cell cycle arrest, often at the G1/S and G2/M phases.[4]

  • Down-regulates the anti-apoptotic protein Mcl-1.[8][9]

  • IC50 values for cytotoxicity in multiple myeloma cell lines range from 15 to 25 µM at 24 hours.[8] The average IC50 for proliferation inhibition across various mammalian cell lines is approximately 16 µM.[4]

This compound:

  • Inhibits amyloid-β production in N2A-APP695 cells, a model for Alzheimer's disease, likely through its CK1 inhibition.[3]

  • As a potent inhibitor of CDK1 and CDK5, it is expected to induce cell cycle arrest and apoptosis in a manner similar to roscovitine.

cluster_1 Cellular Effects of CDK Inhibition Inhibitor (R)-DRF053 or Roscovitine CDK_Activity CDK Activity Inhibitor->CDK_Activity Inhibits Cell_Cycle_Progression Cell Cycle Progression CDK_Activity->Cell_Cycle_Progression Blocks Apoptosis Apoptosis CDK_Activity->Apoptosis Induces Cell_Proliferation Cell Proliferation Cell_Cycle_Progression->Cell_Proliferation Inhibits

Caption: Signaling pathway affected by CDK inhibitors.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol provides a general framework for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Objective: To quantify the potency of this compound and roscovitine against target kinases.

Materials:

  • Purified recombinant kinase (e.g., CDK2/cyclin E)

  • Kinase-specific substrate (e.g., Histone H1 for CDKs)

  • ATP (often radiolabeled [γ-³²P]ATP for traditional assays, or unlabeled for non-radioactive methods)

  • Kinase reaction buffer

  • Test compounds ((R)-DRF053 and roscovitine) dissolved in DMSO

  • 96-well or 384-well plates

  • Detection reagents (e.g., phosphospecific antibodies, ADP-Glo™ Kinase Assay)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • In a multi-well plate, add the kinase, substrate, and kinase reaction buffer.

  • Add the diluted test compounds to the wells. Include a vehicle control (DMSO only).

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at a specified temperature (e.g., 30°C) for a defined period (e.g., 30 minutes).

  • Stop the reaction using a stop solution (e.g., EDTA).

  • Quantify the amount of phosphorylated substrate. For radioactive assays, this involves capturing the phosphorylated substrate on a filter and measuring radioactivity. For non-radioactive assays, this can be done using methods like ELISA with a phosphospecific antibody or by measuring ADP production.

  • Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.

cluster_2 Kinase Inhibition Assay Workflow Start Start Prepare_Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Dilutions Start->Prepare_Reagents Reaction_Setup Combine Reagents in Plate Prepare_Reagents->Reaction_Setup Incubation Incubate at 30°C Reaction_Setup->Incubation Stop_Reaction Stop Reaction Incubation->Stop_Reaction Detection Quantify Phosphorylation Stop_Reaction->Detection Data_Analysis Calculate IC50 Detection->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a kinase inhibition assay.

Cell Viability (MTT) Assay

This protocol is used to assess the effect of the inhibitors on the metabolic activity of cells, which is an indicator of cell viability.

Objective: To determine the cytotoxic or anti-proliferative effects of this compound and roscovitine on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • Test compounds ((R)-DRF053 and roscovitine) dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

  • Prepare serial dilutions of the test compounds in cell culture medium.

  • Remove the old medium from the cells and add the medium containing the different concentrations of the test compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

  • Determine the GI50 (concentration that causes 50% growth inhibition) or IC50 value by plotting the percentage of viability against the log of the inhibitor concentration.

Conclusion

This compound and roscovitine (seliciclib) are both valuable tools for cancer research, targeting the crucial cell cycle regulatory machinery. The primary distinction lies in their selectivity profiles. Roscovitine is a well-established, selective CDK inhibitor with a large body of literature supporting its pro-apoptotic and anti-proliferative effects across numerous cancer models. (R)-DRF053, on the other hand, presents a novel profile as a potent dual inhibitor of CK1 and CDKs. This dual activity may offer therapeutic advantages in cancers where both signaling pathways are dysregulated. Further head-to-head comparative studies are warranted to fully elucidate their relative efficacy and potential for clinical development in specific cancer types.

References

(R)-DRF053 Dihydrochloride: A Comparative Analysis of a Dual CK1 and CDK Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and several Cyclin-Dependent Kinases (CDKs), positioning it as a compound of interest for research in neurodegenerative diseases and oncology. This guide provides a comparative overview of the preclinical efficacy of (R)-DRF053 dihydrochloride against other notable CDK inhibitors, supported by available experimental data.

Comparative Efficacy: A Preclinical Overview

This compound distinguishes itself by its dual inhibitory activity against both CK1 and specific CDKs. The following tables summarize the available in vitro inhibitory concentrations (IC50) of this compound and other well-characterized CDK inhibitors. This data provides a basis for comparing their potency and selectivity at a preclinical level. It is important to note that direct clinical efficacy comparisons are not possible as this compound is a research compound, while others listed are approved therapeutics for specific indications.

Table 1: In Vitro Inhibitory Activity (IC50) of this compound

Target KinaseIC50 (nM)
Casein Kinase 1 (CK1)14[1][2][3][4]
CDK1/cyclin B220[1][2]
CDK293 - 290[3][4][5]
CDK5/p2580[1][2]
CDK7820[3][4][5]
GSK-3α/β4100[1]

Table 2: Comparative In Vitro Inhibitory Activity (IC50) of Selected CDK Inhibitors

InhibitorCDK1 (nM)CDK2 (nM)CDK4 (nM)CDK5 (nM)CDK6 (nM)CDK7 (nM)CDK9 (nM)
This compound 220[1][2]93 - 290[3][4][5]-80[1][2]-820[3][4][5]-
Palbociclib >10,000>10,00011-15--
Ribociclib >1,000-10-39--
Abemaciclib --2-10--
Flavopiridol ~40[6]~40[6]~40[6]-~40[6]875[7]20[7]

Note: IC50 values can vary depending on the specific assay conditions. The data presented is a compilation from various sources and should be considered for comparative purposes.

Mechanism of Action and Signaling Pathways

This compound exerts its effects by inhibiting key kinases involved in cell cycle regulation and other cellular processes. Its dual action on CK1 and CDKs suggests potential applications in diseases where these pathways are dysregulated.

CDK Inhibition and Cell Cycle Control

CDKs are a family of protein kinases that play a crucial role in regulating the cell cycle.[8] By inhibiting CDKs such as CDK1 and CDK2, (R)-DRF053 can interfere with cell cycle progression.

CDK_Inhibition_Pathway cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_inhibitors CDK Inhibitors cluster_G2M G2/M Transition cluster_G1S G1/S Transition CDK46_CyclinD CDK4/6-Cyclin D Rb Rb CDK46_CyclinD->Rb phosphorylates E2F E2F Rb->E2F inhibits S_Phase_Genes S-Phase Gene Expression E2F->S_Phase_Genes activates R_DRF053 (R)-DRF053 CDK1_CyclinB CDK1-Cyclin B R_DRF053->CDK1_CyclinB inhibits (G2/M) CDK2_CyclinE CDK2-Cyclin E R_DRF053->CDK2_CyclinE inhibits (G1/S) CDK46_Inhibitors Palbociclib Ribociclib Abemaciclib CDK46_Inhibitors->CDK46_CyclinD inhibit Mitosis Mitosis CDK1_CyclinB->Mitosis CDK2_CyclinE->S_Phase_Genes

Caption: Simplified overview of CDK inhibition in the cell cycle.

CK1 Inhibition and Amyloid-β Production

This compound is a potent inhibitor of CK1.[1][2][3][4] CK1 is implicated in various signaling pathways, including the Wnt pathway and the regulation of amyloid-β (Aβ) production.[1][2] The inhibition of CK1 by (R)-DRF053 has been shown to prevent the CK1-dependent production of amyloid-beta in a cellular model, suggesting its potential therapeutic relevance in Alzheimer's disease.[2]

Amyloid_Pathway APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb cleavage C99 C99 fragment APP->C99 cleavage Ab Amyloid-β (Aβ) C99->Ab cleavage Plaques Amyloid Plaques Ab->Plaques aggregation CK1 Casein Kinase 1 (CK1) CK1->APP phosphorylates & regulates processing R_DRF053 (R)-DRF053 R_DRF053->CK1 inhibits beta_secretase β-secretase (BACE1) beta_secretase->APP gamma_secretase γ-secretase gamma_secretase->C99

Caption: Amyloid-β production pathway and the inhibitory role of (R)-DRF053.

Experimental Protocols

Detailed experimental protocols for determining the IC50 of this compound are not publicly available. However, a general protocol for an in vitro kinase assay, commonly used to assess the potency of CDK inhibitors, is provided below.

General In Vitro Kinase Assay Protocol

This protocol outlines a typical workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase in a cell-free system.

Kinase_Assay_Workflow cluster_prep 1. Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Detection cluster_analysis 4. Data Analysis reagents Prepare reagents: - Kinase - Substrate - ATP - Inhibitor dilutions plate Plate kinase, substrate, and inhibitor in a multi-well plate reagents->plate initiate Initiate reaction with ATP plate->initiate incubate Incubate at a specific temperature and time initiate->incubate terminate Terminate reaction incubate->terminate detect Detect kinase activity (e.g., phosphorylation) terminate->detect plot Plot % inhibition vs. inhibitor concentration detect->plot calculate Calculate IC50 value plot->calculate

Caption: General workflow for an in vitro kinase assay to determine IC50.

Key Steps:

  • Reagent Preparation: Prepare solutions of the target kinase, a suitable substrate (e.g., a peptide or protein that the kinase phosphorylates), ATP (the phosphate (B84403) donor), and a series of dilutions of the inhibitor compound.

  • Kinase Reaction: In a multi-well plate, combine the kinase, substrate, and different concentrations of the inhibitor. The reaction is initiated by adding ATP. The plate is then incubated for a specific time at a controlled temperature to allow the kinase reaction to proceed.

  • Detection: The reaction is stopped, and the extent of kinase activity (i.e., substrate phosphorylation) is measured. This can be done using various methods, such as radioactivity (if using radiolabeled ATP), fluorescence, or luminescence-based assays.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration relative to a control with no inhibitor. The data is then plotted with percent inhibition on the y-axis and the logarithm of the inhibitor concentration on the x-axis. The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the kinase activity, is determined from this curve.

Conclusion

This compound is a dual inhibitor of CK1 and several CDKs with potent preclinical activity. Its unique target profile, particularly its ability to inhibit CK1 and subsequently amyloid-β production, sets it apart from more selective CDK4/6 inhibitors like Palbociclib, Ribociclib, and Abemaciclib, and pan-CDK inhibitors such as Flavopiridol. While further research is needed to fully elucidate its therapeutic potential, the available data suggests that this compound is a valuable tool for investigating the roles of CK1 and CDKs in various disease models, particularly in neurodegenerative disorders and cancer. Researchers and drug development professionals should consider its distinct mechanism of action when designing future studies.

References

Validating the Kinase Inhibition of (R)-DRF053 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the kinase inhibitory activity of (R)-DRF053 dihydrochloride (B599025). It offers a comparative analysis with alternative inhibitors and details the necessary experimental controls and protocols to ensure robust and reliable data.

(R)-DRF053 dihydrochloride is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1).[1][2] Specifically, it demonstrates significant inhibitory activity against CDK1/cyclin B, CDK5/p25, and CK1, with IC50 values of 220 nM, 80 nM, and 14 nM, respectively. It also inhibits CDK2, CDK7, and GSKα/β at various concentrations. Given its dual specificity, thorough validation of its inhibitory profile is crucial for its application in research and drug development.

Comparative Analysis of Kinase Inhibitors

To contextualize the inhibitory potential of this compound, a comparison with established kinase inhibitors targeting similar pathways is essential. The following table summarizes the IC50 values of (R)-DRF053 and selected alternative inhibitors against key kinases.

Kinase TargetThis compoundPalbociclibRibociclibAbemaciclibD4476PF-670462Staurosporine
CDK1/cyclin B 220 nM>10 µM[3]310 nM[3]65 nM[3]--5 nM[4]
CDK2/cyclin A 93 - 290 nM490 nM[3]110 nM[3]15 nM[3]--7 nM[4]
CDK4/cyclin D1 -11 nM[3]10 nM[5]2 nM[3]--3-10 nM[4]
CDK5/p25 80 nM-----4 nM[4]
CDK7/cyclin H 820 nM------
CK1 14 nM---~300 nM[6]14 nM (CK1δ)[7]-
GSK3α/β 4.1 µM[1]-----15 nM (GSK-3β)[4]

Note: IC50 values can vary depending on the assay conditions. This table provides a representative comparison based on available data.

Experimental Validation Strategy

A multi-faceted approach is recommended to validate the kinase inhibition of this compound. This involves both biochemical and cell-based assays, incorporating appropriate positive and negative controls.

G cluster_0 Biochemical Validation cluster_1 Cell-Based Validation cluster_2 Controls in_vitro_assay In Vitro Kinase Assay cetsa Cellular Thermal Shift Assay (CETSA) in_vitro_assay->cetsa Confirms cellular target engagement western_blot Western Blot Analysis (Downstream Targets) cetsa->western_blot Validates downstream pathway modulation positive_controls Positive Controls (e.g., Palbociclib, D4476, Staurosporine) positive_controls->in_vitro_assay positive_controls->cetsa positive_controls->western_blot negative_controls Negative Controls (e.g., Vehicle [DMSO], Inactive Analog) negative_controls->in_vitro_assay negative_controls->cetsa negative_controls->western_blot

Experimental workflow for validating kinase inhibition.

Detailed Experimental Protocols

In Vitro Kinase Assay (ATP-Competition)

Objective: To determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases in a cell-free system.

Materials:

  • Recombinant human kinases (CDK1/cyclin B, CDK2/cyclin A, CDK5/p25, CDK7/cyclin H, CK1)

  • Kinase-specific substrates

  • This compound

  • Positive control inhibitors (e.g., Palbociclib for CDKs, D4476 for CK1, Staurosporine as a pan-kinase inhibitor)[3][4][6]

  • Negative control (Vehicle: DMSO)

  • ATP ([γ-³³P]ATP for radiometric assay)

  • Kinase reaction buffer

  • 96-well plates

  • Scintillation counter or luminescence plate reader

Procedure:

  • Prepare serial dilutions of this compound, positive controls, and the vehicle control in DMSO.

  • In a 96-well plate, add the recombinant kinase and its specific substrate to the kinase reaction buffer.

  • Add the diluted compounds or controls to the wells.

  • Initiate the kinase reaction by adding ATP (for ATP-competitive assays, use a concentration around the Km for each kinase).[8][9]

  • Incubate the plate at 30°C for a predetermined time, ensuring the reaction is in the linear range.

  • Terminate the reaction.

  • Quantify kinase activity. For radiometric assays, this involves measuring the incorporation of ³³P into the substrate.[9] For luminescence-based assays, this can be done by measuring the amount of ATP remaining.

  • Calculate the percentage of inhibition for each concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cellular Thermal Shift Assay (CETSA)

Objective: To confirm the direct binding of this compound to its target kinases in a cellular context.[10][11]

Materials:

  • Cell line expressing the target kinases

  • This compound

  • Positive control inhibitor

  • Vehicle control (DMSO)

  • Cell culture medium and supplements

  • PBS

  • Lysis buffer with protease and phosphatase inhibitors

  • PCR tubes or 96-well PCR plates

  • Thermal cycler

  • Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against target kinases)

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with this compound, a positive control, or vehicle (DMSO) for a specified time.

  • Harvest the cells and wash with PBS.

  • Resuspend the cell pellet in lysis buffer and aliquot into PCR tubes.

  • Heat the cell lysates at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature.[12]

  • Centrifuge the lysates to pellet the aggregated proteins.

  • Collect the supernatant containing the soluble protein fraction.

  • Analyze the soluble protein fractions by Western blotting using antibodies specific to the target kinases.

  • Quantify the band intensities to generate a melting curve for each treatment condition. A shift in the melting curve to a higher temperature in the presence of (R)-DRF053 indicates target engagement.[13]

Signaling Pathways

Understanding the signaling pathways in which the target kinases are involved provides context for the inhibitor's biological effects.

CDK Signaling in Cell Cycle Progression

Cyclin-dependent kinases are key regulators of the cell cycle.[14][15][16][17] Their sequential activation drives the transition between different phases of the cell cycle. Inhibition of specific CDKs can lead to cell cycle arrest.

G cluster_0 G1 Phase cluster_1 G1/S Transition cluster_2 S Phase cluster_3 G2/M Transition CDK4_6 CDK4/6-Cyclin D Rb pRb CDK4_6->Rb phosphorylates CDK2_E CDK2-Cyclin E CDK2_E->Rb phosphorylates CDK2_A CDK2-Cyclin A CDK1_B CDK1-Cyclin B CDK2_A->CDK1_B Mitosis Mitosis CDK1_B->Mitosis E2F E2F Rb->E2F inhibits S_phase_genes S-Phase Genes E2F->S_phase_genes activates transcription S_phase_genes->CDK2_A

Simplified CDK signaling pathway in cell cycle control.
Casein Kinase 1 (CK1) Signaling Pathways

CK1 isoforms are involved in a multitude of cellular processes, including Wnt signaling, circadian rhythms, and DNA repair.[1][18][19][20] In the Wnt pathway, CK1 plays a dual role in both the degradation and stabilization of β-catenin.

G cluster_0 Wnt OFF cluster_1 Wnt ON Destruction_Complex Destruction Complex (Axin, APC, GSK3β, CK1α) beta_catenin_off β-catenin Destruction_Complex->beta_catenin_off phosphorylates Proteasome Proteasome beta_catenin_off->Proteasome degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled binds LRP5_6 LRP5_6 Frizzled->LRP5_6 Dishevelled Dishevelled LRP5_6->Dishevelled CK1_de CK1δ/ε LRP5_6->CK1_de recruits Dishevelled->Destruction_Complex_inhib inhibits beta_catenin_on β-catenin Nucleus Nucleus beta_catenin_on->Nucleus translocates to TCF_LEF TCF/LEF beta_catenin_on->TCF_LEF activates Target_Genes Target Gene Expression TCF_LEF->Target_Genes

Role of CK1 in the Wnt/β-catenin signaling pathway.

By following these guidelines and protocols, researchers can rigorously validate the kinase inhibition profile of this compound and effectively compare its performance against other relevant inhibitors. This systematic approach is fundamental for advancing our understanding of its therapeutic potential.

References

Cross-Reactivity Profile of (R)-DRF053 Dihydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs).[1][2] This guide provides a comparative analysis of the cross-reactivity profile of (R)-DRF053 dihydrochloride against other known CK1 and CDK inhibitors. The data presented here is intended for researchers, scientists, and drug development professionals to facilitate informed decisions in their research.

Executive Summary

This compound exhibits potent inhibition of its primary targets, CK1 and several members of the CDK family.[1][2] While a comprehensive kinome-wide screen for this compound is not publicly available, existing data on its primary targets and a key off-target, GSK-3α/β, allows for a preliminary assessment of its selectivity. In comparison, alternative CDK and CK1 inhibitors show varying degrees of selectivity. The CDK4/6 inhibitors Palbociclib and Ribociclib demonstrate high selectivity for their targets, whereas Abemaciclib displays a broader spectrum of activity against other CDKs. Alternative CK1 inhibitors such as PF-670462, IC261, and D4476 also exhibit distinct cross-reactivity profiles.

This compound: Known Inhibitory Profile

This compound, also referred to as compound 13a in seminal literature, was identified as a roscovitine-derived dual-specificity inhibitor.[1][3] Its known IC50 values are summarized in the table below.

TargetIC50 (nM)
CK114[1][2]
CDK1/cyclin B220[1]
CDK5/p2580[1]
CDK293 - 290[2]
CDK7820[2]
GSK-3α/β4100

Comparative Analysis with Alternative CDK Inhibitors

To provide context for the selectivity of (R)-DRF053, this section compares its profile with commercially available and widely studied CDK inhibitors.

CDK Inhibitor Comparison Table
KinasePalbociclib (% Inhibition @ 1µM)Ribociclib (% Inhibition @ 1µM)Abemaciclib (% Inhibition @ 0.1µM)
CDK4/D1 >99 >99 >99
CDK6/D3 >99 N/A >99
CDK1/CycB<10<1053
CDK2/CycA<10<1068
CDK2/CycE<10<1072
CDK3/CycE<10<1058
CDK5/p25<10<1045
CDK7/CycH/MAT1<10<1025
CDK9/CycT1<10<1085
GSK3B<10<1065
Other Hits (>65%)98115
Data for Palbociclib, Ribociclib, and Abemaciclib is derived from KINOMEscan™ profiling and represents the percentage of kinase that remains bound to an immobilized ligand in the presence of the inhibitor. A lower percentage indicates stronger binding of the inhibitor to the kinase.

Comparative Analysis with Alternative CK1 Inhibitors

This section provides a comparative overview of the selectivity of (R)-DRF053 with other known inhibitors of Casein Kinase 1.

CK1 Inhibitor Comparison Table
KinasePF-670462 (% Inhibition @ 10µM)IC261 (IC50)D4476 (IC50)
CK1δ >90 ~1 µM 0.3 µM
CK1ε >90 ~1 µM N/A
CK1α<9016 µMN/A
JNK1>90N/AN/A
JNK2>90N/AN/A
JNK3>90N/AN/A
p38α>90>100 µM5.8 µM
EGFR>90N/AN/A
ALK5N/AN/A0.5 µM
PKAN/A>100 µMN/A
cdc2N/A>100 µMN/A
fynN/A>100 µMN/A
Data for PF-670462 represents kinases inhibited by ≥90% at a 10 µM concentration in a KINOMEscan® assay. IC50 values are provided for IC261 and D4476 where available.

Experimental Protocols

The following are generalized protocols for the types of in vitro kinase assays typically used to generate the data presented in this guide.

In Vitro Kinase Assay (Radiometric)

This method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³³P]ATP into a substrate by the kinase.

  • Reaction Mixture Preparation: A reaction buffer containing Tris-HCl, MgCl₂, DTT, and a specific substrate for the kinase of interest is prepared.

  • Kinase and Inhibitor Incubation: The purified kinase enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound) or vehicle (DMSO) in a 96-well plate.

  • Reaction Initiation: The kinase reaction is initiated by the addition of [γ-³³P]ATP.

  • Incubation: The reaction plate is incubated at a controlled temperature (e.g., 30°C) for a defined period.

  • Reaction Termination: The reaction is stopped by the addition of a solution such as phosphoric acid.

  • Detection: The phosphorylated substrate is captured on a filter membrane, and the amount of incorporated radioactivity is quantified using a scintillation counter.

  • Data Analysis: IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Kinase Binding Assay (e.g., KINOMEscan™)

This competition binding assay measures the ability of a test compound to displace a proprietary, immobilized, active-site directed ligand.

  • Assay Principle: A DNA-tagged kinase is incubated with the immobilized ligand and the test compound.

  • Competition: The test compound and the immobilized ligand compete for binding to the active site of the kinase.

  • Quantification: The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.

  • Data Output: Results are typically reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, relative to a DMSO control.

Signaling Pathway and Experimental Workflow Diagrams

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Cyclin D Cyclin D Receptor Tyrosine Kinases->Cyclin D Upregulates CDK4/6 CDK4/6 CDK4/6-CyclinD CDK4/6-Cyclin D Complex pRb p-Rb CDK4/6-CyclinD->pRb Phosphorylates Rb Rb E2F E2F Rb->E2F Inhibits S-Phase Genes S-Phase Genes E2F->S-Phase Genes Activates DNA Replication DNA Replication S-Phase Genes->DNA Replication CDK4/6Cyclin D CDK4/6Cyclin D CDK4/6Cyclin D->CDK4/6-CyclinD R_DRF053 (R)-DRF053 R_DRF053->CDK4/6-CyclinD Inhibits

Caption: Simplified CDK4/6 signaling pathway in G1/S phase transition.

CK1_Wnt_Pathway cluster_off Wnt OFF cluster_on Wnt ON LRP5/6 LRP5/6 Frizzled Frizzled Dishevelled_off Dishevelled Destruction Complex Axin/APC/GSK3β/CK1 Beta-Catenin_off β-Catenin Destruction Complex->Beta-Catenin_off Phosphorylates for Degradation Proteasome Proteasome Beta-Catenin_off->Proteasome Wnt Wnt LRP5/6_on LRP5/6 Wnt->LRP5/6_on Frizzled_on Frizzled Wnt->Frizzled_on Dishevelled_on Dishevelled Frizzled_on->Dishevelled_on Dishevelled_on->Destruction Complex Inhibits Beta-Catenin_on β-Catenin TCF/LEF TCF/LEF Beta-Catenin_on->TCF/LEF Accumulates and Translocates to Nucleus Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression Activates R_DRF053_CK1 (R)-DRF053 R_DRF053_CK1->Destruction Complex Inhibits CK1 component

Caption: Role of CK1 in the canonical Wnt/β-catenin signaling pathway.

Kinase_Assay_Workflow Start Start Prepare Reagents Prepare Kinase, Substrate, ATP, and Inhibitor Start->Prepare Reagents Dispense Inhibitor Dispense Inhibitor (or Vehicle) into Assay Plate Prepare Reagents->Dispense Inhibitor Add Kinase Add Kinase Solution Dispense Inhibitor->Add Kinase Pre-incubation Pre-incubate Add Kinase->Pre-incubation Initiate Reaction Add ATP/ Substrate Mix Pre-incubation->Initiate Reaction Incubate Incubate at Controlled Temp. Initiate Reaction->Incubate Terminate Reaction Stop Reaction Incubate->Terminate Reaction Detect Signal Detect Signal (e.g., Radioactivity, Luminescence) Terminate Reaction->Detect Signal Analyze Data Calculate % Inhibition and IC50 Values Detect Signal->Analyze Data End End Analyze Data->End

Caption: General workflow for an in vitro kinase inhibition assay.

References

A Comparative Guide to (R)-DRF053 dihydrochloride and PF-670462 for CK1δ/ε Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two prominent small molecule inhibitors of Casein Kinase 1 delta (CK1δ) and epsilon (CK1ε), (R)-DRF053 dihydrochloride (B599025) and PF-670462. Both compounds have been utilized in research to probe the physiological and pathological roles of these important serine/threonine kinases, which are implicated in a wide array of cellular processes including circadian rhythms, Wnt signaling, and cancer biology.

Executive Summary

(R)-DRF053 is a potent inhibitor of CK1 and also exhibits strong inhibitory activity against cyclin-dependent kinases (CDKs), making it a dual CK1/CDK inhibitor. In contrast, PF-670462 was initially developed as a potent and selective inhibitor of CK1δ and CK1ε. However, subsequent broader kinase profiling has revealed that PF-670462 is less selective than first reported, with significant off-target effects on kinases such as p38 and EGFR. This distinction in selectivity is a critical consideration for researchers when choosing an inhibitor for their specific experimental context. While both compounds are valuable tools, their differing kinase inhibition profiles necessitate careful interpretation of experimental results.

Data Presentation

Biochemical Potency

The following table summarizes the in vitro inhibitory potency (IC50) of (R)-DRF053 and PF-670462 against CK1δ and CK1ε. It is important to note that IC50 values can vary between studies due to different experimental conditions.

CompoundTargetIC50 (nM)Reference
(R)-DRF053 dihydrochloride CK114
CDK1/cyclin B220
CDK5/p2580
PF-670462 CK1δ14
CK1ε7.7
Kinase Selectivity

A critical aspect of any kinase inhibitor is its selectivity profile. While initially reported to be highly selective, PF-670462 has been shown to inhibit a number of other kinases. (R)-DRF053 is known as a dual inhibitor of CK1 and CDKs.

CompoundPrimary TargetsNotable Off-TargetsReference
This compound CK1, CDK1, CDK5Not extensively reported in a broad panel screen in the provided results.
PF-670462 CK1δ, CK1εp38, EGFR, JNK isoforms

A kinome scan revealed that at a concentration of 10 μM, PF-670462 inhibits 44 kinases by more than 90%. This highlights the importance of using appropriate controls and interpreting data with caution, especially at higher concentrations.

Impact on Circadian Rhythms

CK1δ and CK1ε are core components of the circadian clock machinery, primarily through their role in the phosphorylation and subsequent degradation of the PERIOD (PER) proteins. Inhibition of CK1δ/ε leads to the stabilization of PER proteins, resulting in a lengthening of the circadian period.

PF-670462 has been extensively used to study the role of CK1δ/ε in circadian rhythms. Treatment with PF-670462 leads to a dose-dependent lengthening of the circadian period in various cell lines and in vivo models. It achieves this by inhibiting the CK1δ/ε-mediated phosphorylation of PER2, which prevents its degradation.

The effect of (R)-DRF053 on circadian rhythms is less well-documented in the provided search results. However, given its potent inhibition of CK1, it is plausible that it would also modulate circadian rhythms by affecting PER protein stability. Further studies are required to fully characterize its effects on the molecular clock.

Experimental Protocols

In Vitro Kinase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of an inhibitor against a purified kinase. Specific parameters such as enzyme and substrate concentrations should be optimized for each kinase.

Materials:

  • Purified recombinant CK1δ or CK1ε

  • Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)

  • ATP (at or near the Km for the kinase)

  • Substrate (e.g., α-casein or a specific peptide substrate)

  • Test inhibitors ((R)-DRF053 or PF-670462) serially diluted in DMSO

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the kinase and substrate in kinase buffer.

  • Add serial dilutions of the inhibitor or DMSO (vehicle control) to the wells of a microplate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the reaction by adding ATP.

  • Incubate the plate at a constant temperature (e.g., 30°C) for a predetermined time within the linear range of the reaction.

  • Stop the reaction according to the detection kit instructions.

  • Measure the signal (e.g., luminescence) using a microplate reader.

  • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fit the data using a suitable model (e.g., four-parameter logistic regression) to determine the IC50 value.

Cellular Assay for Circadian Period Measurement

This protocol describes a method for assessing the effect of inhibitors on the period of the cellular circadian clock using a luciferase reporter system.

Materials:

  • Cells stably expressing a circadian reporter (e.g., PER2::LUC)

  • Cell culture medium

  • Test inhibitors ((R)-DRF053 or PF-670462) dissolved in DMSO

  • Luciferase substrate (e.g., luciferin)

  • Luminometer capable of continuous recording from living cells

Procedure:

  • Plate the reporter cells in a multi-well plate.

  • Synchronize the cellular clocks (e.g., by a serum shock or treatment with a synchronizing agent like dexamethasone).

  • After synchronization, replace the medium with a recording medium containing the luciferase substrate and the test inhibitor at various concentrations or DMSO as a vehicle control.

  • Place the plate in a luminometer and record the bioluminescence signal at regular intervals (e.g., every 10-30 minutes) for several days.

  • Analyze the resulting bioluminescence data to determine the period of the circadian rhythm for each condition. A lengthening of the period indicates an inhibitory effect on the core clock machinery.

Mandatory Visualization

CK1δ/ε Signaling in the Circadian Clock

CK1_Circadian_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm CLOCK_BMAL1 CLOCK:BMAL1 PER_CRY_gene Per/Cry Genes CLOCK_BMAL1->PER_CRY_gene Transcription PER_CRY_mRNA Per/Cry mRNA PER_CRY_gene->PER_CRY_mRNA PER_CRY_mRNA_cyto Per/Cry mRNA PER_CRY_mRNA->PER_CRY_mRNA_cyto PER_CRY_protein_nuc PER:CRY Complex PER_CRY_protein_nuc->CLOCK_BMAL1 Inhibition PER_CRY_protein_cyto PER & CRY Proteins PER_CRY_mRNA_cyto->PER_CRY_protein_cyto Translation PER_CRY_protein_cyto->PER_CRY_protein_nuc Nuclear Translocation CK1_de CK1δ/ε PER_CRY_protein_cyto->CK1_de Substrate Phospho_PER Phosphorylated PER CK1_de->Phospho_PER Phosphorylation Degradation Proteasomal Degradation Phospho_PER->Degradation Inhibitor (R)-DRF053 or PF-670462 Inhibitor->CK1_de Inhibition

Caption: CK1δ/ε-mediated phosphorylation of PER proteins is a key step in circadian rhythm regulation.

Experimental Workflow for Inhibitor Comparison

Inhibitor_Comparison_Workflow cluster_biochemical Biochemical Assays cluster_cellular Cellular Assays ic50 IC50 Determination (CK1δ, CK1ε) data_analysis Comparative Data Analysis ic50->data_analysis Compare Potency selectivity Kinase Selectivity Panel selectivity->data_analysis Compare Selectivity circadian Circadian Period Measurement (PER2::LUC) circadian->data_analysis Compare Circadian Effect proliferation Cell Proliferation Assay (e.g., MTT) proliferation->data_analysis Compare Cellular Effect inhibitor_r (R)-DRF053 inhibitor_r->ic50 inhibitor_r->selectivity inhibitor_r->circadian inhibitor_r->proliferation inhibitor_p PF-670462 inhibitor_p->ic50 inhibitor_p->selectivity inhibitor_p->circadian inhibitor_p->proliferation

Caption: A logical workflow for the comprehensive comparison of CK1δ/ε inhibitors.

The Synergistic Potential of (R)-DRF053 Dihydrochloride: A Comparative Guide Based on CDK and CK1 Inhibitor Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

(R)-DRF053 dihydrochloride (B599025) is a potent, ATP-competitive dual inhibitor of Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), including CDK1, CDK2, CDK5, and CDK7. This dual-action mechanism positions it as a compelling candidate for combination therapies in oncology and neurodegenerative diseases. While specific synergistic studies on (R)-DRF053 dihydrochloride are not yet extensively published, a wealth of preclinical data on other CDK and CK1 inhibitors provides a strong rationale for its potential in combination regimens. This guide offers a comparative overview of the synergistic effects observed when CDK and CK1 inhibitors are combined with other therapeutic agents, providing researchers, scientists, and drug development professionals with a framework for designing future studies with this compound.

I. Synergistic Effects of CDK and CK1 Inhibitors: Quantitative Data

The following table summarizes key quantitative data from preclinical studies demonstrating the synergistic effects of CDK and CK1 inhibitors with other anticancer drugs. The Combination Index (CI) is a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.

Inhibitor ClassCombination PartnerCancer TypeCell LineCombination Index (CI)Reference
CDK4/6 Inhibitor (Palbociclib)PI3K Inhibitor (Gedatolisib)Breast CancerMCF7 (PIK3CA mut)0.25[1]
CDK4/6 Inhibitor (Palbociclib)PI3K Inhibitor (Gedatolisib)Colorectal CancerHT29 (PIK3CA mut)0.19[1]
CDK4/6 Inhibitor (Ribociclib)PI3K Inhibitor (Alpelisib)Colorectal CancerVariousSynergistic (CI values not specified)[2][3]
CDK4/6 Inhibitor (Palbociclib)PI3K/mTOR Inhibitor (BEZ235)Malignant Pleural MesotheliomaVariousSynergistic[4]
CDK4/6 Inhibitor (Abemaciclib)Immune Checkpoint Inhibitor (Pembrolizumab)Breast Cancer (ER+/HER2-)Clinical Trial (Phase Ib)Objective Response Rate: 14.3%[5]
CK1ε Inhibitor (Umbralisib - dual PI3Kδ/CK1ε)Not Applicable (as a dual inhibitor)Chronic Lymphocytic LeukemiaClinical TrialDemonstrates clinical benefit[6]
CK1 Inhibitor (PF-670462)BTK Inhibitor (Ibrutinib)Chronic Lymphocytic LeukemiaIn vivo mouse modelSynergistic effects observed[7]

II. Experimental Protocols

The assessment of synergistic effects between this compound and other drugs necessitates robust experimental designs. Below are detailed methodologies for key experiments commonly employed in such studies.

A. Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • 96-well microtiter plates

  • Cancer cell lines of interest

  • Complete cell culture medium

  • This compound and combination drug solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate overnight to allow for cell attachment.

  • Drug Treatment: Treat the cells with various concentrations of this compound, the combination drug, and the combination of both. Include a vehicle-treated control group. A common experimental design is a dose-response matrix where concentrations of both drugs are varied.

  • Incubation: Incubate the treated cells for a specified period (e.g., 48-72 hours).

  • MTT Addition: After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C. The viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The absorbance values are proportional to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle-treated control.

B. Synergy Analysis: Chou-Talalay Method and Combination Index (CI)

The Chou-Talalay method is a widely accepted method for quantifying drug synergism based on the median-effect principle.

Procedure:

  • Dose-Response Curves: Generate dose-response curves for each drug individually and for the combination at a constant ratio.

  • Median-Effect Analysis: Use software such as CompuSyn to perform a median-effect analysis on the dose-response data. This analysis linearizes the data and determines the median-effect dose (Dm) and the slope (m) for each drug and the combination.

  • Combination Index (CI) Calculation: The software will then calculate the Combination Index (CI) for different effect levels (fraction affected, Fa). The CI is calculated using the following equation: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 that would be required to produce a given effect (x) when used alone, and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 that produce the same effect when used in combination.

  • Interpretation:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

III. Signaling Pathways and Experimental Workflow

Visualizing the underlying biological pathways and the experimental process is crucial for understanding the rationale behind combination therapies and for designing robust studies.

CDK_Signaling_Pathway cluster_G1 G1 Phase cluster_S S Phase Growth Factors Growth Factors Cyclin D Cyclin D Growth Factors->Cyclin D Cyclin D-CDK4/6 Cyclin D-CDK4/6 Cyclin D->Cyclin D-CDK4/6 CDK4/6 CDK4/6 CDK4/6->Cyclin D-CDK4/6 Rb Rb Cyclin D-CDK4/6->Rb Phosphorylates pRb pRb Cyclin D-CDK4/6->pRb E2F E2F Rb->E2F Inhibits Cyclin E Cyclin E E2F->Cyclin E Cyclin E-CDK2 Cyclin E-CDK2 Cyclin E->Cyclin E-CDK2 CDK2 CDK2 CDK2->Cyclin E-CDK2 DNA Replication DNA Replication Cyclin E-CDK2->DNA Replication Promotes (R)-DRF053 (R)-DRF053 (R)-DRF053->CDK4/6 Inhibits (R)-DRF053->CDK2 Inhibits

Caption: CDK signaling pathway in cell cycle progression.

CK1_Wnt_Signaling_Pathway cluster_Wnt_Off Wnt OFF cluster_Wnt_On Wnt ON Axin Axin Destruction Complex Destruction Complex Axin->Destruction Complex APC APC APC->Destruction Complex GSK3b GSK3b GSK3b->Destruction Complex CK1 CK1 CK1->Destruction Complex beta-Catenin beta-Catenin Destruction Complex->beta-Catenin Phosphorylates Ub Ub beta-Catenin->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation Degradation Proteasome->Degradation Wnt Wnt Frizzled Frizzled Wnt->Frizzled LRP5/6 LRP5/6 Wnt->LRP5/6 Dishevelled Dishevelled Frizzled->Dishevelled Activates LRP5/6->Dishevelled Dishevelled->Destruction Complex Inhibits beta-Catenin_stable β-Catenin (stabilized) Nucleus Nucleus beta-Catenin_stable->Nucleus TCF/LEF TCF/LEF Nucleus->TCF/LEF Gene Transcription Gene Transcription TCF/LEF->Gene Transcription Activates (R)-DRF053 (R)-DRF053 (R)-DRF053->CK1 Inhibits Drug_Synergy_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Cell_Culture Select and Culture Cancer Cell Lines Dose_Response Determine IC50 for Single Agents Cell_Culture->Dose_Response Combination_Screen Dose-Matrix Combination Screen Dose_Response->Combination_Screen Viability_Assay Cell Viability Assay (e.g., MTT) Combination_Screen->Viability_Assay Synergy_Analysis Calculate Combination Index (CI) (e.g., Chou-Talalay) Viability_Assay->Synergy_Analysis Animal_Model Establish Xenograft or Syngeneic Mouse Model Synergy_Analysis->Animal_Model Promising Synergy Conclusion Determine Synergistic, Additive, or Antagonistic Effect Synergy_Analysis->Conclusion Treatment_Groups Administer Single Agents and Combination Animal_Model->Treatment_Groups Tumor_Measurement Monitor Tumor Volume and Body Weight Treatment_Groups->Tumor_Measurement Efficacy_Analysis Evaluate Tumor Growth Inhibition (TGI) Tumor_Measurement->Efficacy_Analysis Efficacy_Analysis->Conclusion Hypothesis Hypothesize Synergy between (R)-DRF053 and Drug X Hypothesis->Cell_Culture

References

A Head-to-Head Comparison of (R)-DRF053 and Other Amyloid-Beta Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (R)-DRF053 and other prominent amyloid-beta (Aβ) inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to support informed decision-making in Alzheimer's disease research.

Introduction to Amyloid-Beta Inhibition Strategies

The aggregation of amyloid-beta (Aβ) peptides is a central event in the pathogenesis of Alzheimer's disease. Consequently, inhibiting the production and aggregation of Aβ is a primary therapeutic strategy. Aβ inhibitors can be broadly categorized based on their mechanism of action, targeting different stages of the amyloid cascade. This guide focuses on a comparative analysis of (R)-DRF053, a potent Casein Kinase 1 (CK1) inhibitor, against other classes of Aβ inhibitors, including BACE1 inhibitors and γ-secretase modulators.

(R)-DRF053: A Casein Kinase 1 Inhibitor with Amyloid-Lowering Potential

(R)-DRF053 is a potent, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs) and Casein Kinase 1 (CK1).[1][2][3] Specifically, it has been shown to inhibit CK1 with a half-maximal inhibitory concentration (IC50) of 14 nM.[1][2] Research has demonstrated that inhibition of CK1 can significantly reduce the production of Aβ peptides.[4][5] Studies on other selective CK1 inhibitors provide compelling evidence for the potential of this class of compounds in lowering Aβ levels. For instance, the CK1 inhibitor IC261 has been shown to decrease Aβ40 and Aβ42 production by 67.9% and 60.8%, respectively, at a concentration of 50 μM.[4] Another CK1 inhibitor, D4476, reduced Aβ40 and Aβ42 levels by 42.8% and 52.7% under similar conditions.[4] While direct percentage reduction data for (R)-DRF053 is not yet available in the public domain, its potent CK1 inhibition suggests a strong potential for significant Aβ reduction.

Comparative Analysis of Amyloid-Beta Inhibitors

To provide a clear overview of the landscape of Aβ inhibitors, the following tables summarize the quantitative data for (R)-DRF053 (based on the performance of other CK1 inhibitors) and other major classes of inhibitors.

Table 1: In Vitro Potency of Selected Amyloid-Beta Inhibitors

Inhibitor ClassRepresentative Compound(s)TargetIC50 (Aβ Production/Enzyme Activity)Source(s)
CK1 Inhibitor (R)-DRF053 CK1 14 nM (CK1 enzyme activity) [1][2]
IC261CK1Not specified for Aβ reduction[4]
D4476CK1Not specified for Aβ reduction[4]
BACE1 Inhibitor Verubecestat (MK-8931)BACE113 nM (BACE1 enzyme activity)[2]
Atabecestat (JNJ-54861911)BACE15.6 nM (BACE1 enzyme activity)[2]
γ-Secretase Modulator GSM-1γ-SecretaseNot applicable (modulator)[5]

Table 2: Preclinical Efficacy of Amyloid-Beta Inhibitors in Reducing Aβ Levels

Inhibitor ClassRepresentative Compound(s)Animal ModelTissue/FluidAβ Reduction (%)Source(s)
CK1 Inhibitor IC261N2A-APP695 cellsCell Culture MediaAβ40: 67.9%, Aβ42: 60.8%[4]
D4476N2A-APP695 cellsCell Culture MediaAβ40: 42.8%, Aβ42: 52.7%[4]
BACE1 Inhibitor Verubecestat (MK-8931)RatCSF>80% (Aβ40)[2]
Atabecestat (JNJ-54861911)Mouse (APP-transgenic)Brain~50% (Aβ40) at 24h[2]
γ-Secretase Modulator GSM-1RatBrain~50% (Aβ42)[5]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Amyloidogenic Pathway cluster_1 Inhibitor Targets APP APP sAPPb sAPPβ APP->sAPPb β-secretase (BACE1) C99 C99 APP->C99 β-secretase (BACE1) Ab Aβ (Amyloid-beta) C99->Ab γ-secretase Oligomers Toxic Oligomers Ab->Oligomers Fibrils Amyloid Fibrils Oligomers->Fibrils BACE1_Inhibitor BACE1 Inhibitors BACE1_Inhibitor->APP Inhibits g_Secretase_Modulator γ-secretase Modulators g_Secretase_Modulator->C99 Modulates CK1_Inhibitor (R)-DRF053 (CK1 Inhibitor) CK1_Inhibitor->C99 Reduces Production (via γ-secretase modulation)

Figure 1: Simplified amyloidogenic pathway and targets of different Aβ inhibitors.

cluster_workflow In Vitro Aβ Inhibitor Screening Workflow start Start: Candidate Inhibitor assay_prep Prepare Aβ Monomers and Inhibitor Solutions start->assay_prep tht_assay Thioflavin T (ThT) Aggregation Assay assay_prep->tht_assay Monitor Fibril Formation mtt_assay Cell Viability (MTT) Assay assay_prep->mtt_assay Assess Cytotoxicity data_analysis Data Analysis and IC50/EC50 Determination tht_assay->data_analysis mtt_assay->data_analysis end End: Lead Compound Identification data_analysis->end

Figure 2: General experimental workflow for in vitro screening of Aβ inhibitors.

Detailed Experimental Protocols

Thioflavin T (ThT) Aggregation Assay

This assay is widely used to monitor the formation of amyloid fibrils in real-time.

1. Reagent Preparation:

  • Aβ Peptide Stock Solution: Dissolve synthetic Aβ peptide (e.g., Aβ42) in a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) to ensure it is monomeric. Evaporate the HFIP to form a peptide film. Resuspend the film in a small volume of dimethyl sulfoxide (B87167) (DMSO) and then dilute to the final working concentration in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Thioflavin T Stock Solution: Prepare a stock solution of ThT in the same buffer.

  • Inhibitor Stock Solutions: Prepare stock solutions of the test compounds (e.g., (R)-DRF053) in an appropriate solvent (e.g., DMSO or water).

2. Assay Procedure:

  • In a 96-well black, clear-bottom plate, add the Aβ peptide solution to each well.

  • Add the inhibitor at various concentrations to the respective wells. Include control wells with Aβ and vehicle (the solvent used for the inhibitor) and a blank well with buffer only.

  • Add the ThT solution to each well. A final concentration of 10-20 µM ThT is commonly used.[6]

  • Incubate the plate at 37°C, with or without shaking, depending on the specific Aβ peptide and desired aggregation kinetics.

  • Measure the fluorescence intensity at regular intervals using a plate reader with excitation and emission wavelengths of approximately 440-450 nm and 480-490 nm, respectively.[7][8]

3. Data Analysis:

  • Plot the fluorescence intensity against time. The lag time, elongation rate, and final plateau of the aggregation curve can be used to assess the inhibitory effect of the compound.

  • Calculate the percentage of inhibition at a specific time point or determine the IC50 value of the inhibitor.

MTT Cell Viability Assay

This colorimetric assay assesses the neuroprotective effects of inhibitors against Aβ-induced cytotoxicity.

1. Cell Culture and Treatment:

  • Plate neuronal cells (e.g., SH-SY5Y or primary neurons) in a 96-well plate and allow them to adhere.

  • Prepare oligomeric Aβ by incubating monomeric Aβ at 4°C for 24 hours.

  • Treat the cells with the prepared Aβ oligomers in the presence or absence of the test inhibitor at various concentrations. Include control wells with untreated cells and cells treated with the vehicle.

  • Incubate the cells for a specified period (e.g., 24-48 hours).

2. Assay Procedure:

  • After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well (final concentration of approximately 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[9][10]

  • During this incubation, viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Carefully remove the medium and dissolve the formazan crystals by adding a solubilizing agent, such as DMSO or a specialized solubilization buffer.[9]

3. Data Analysis:

  • Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the untreated control.

  • Determine the EC50 value of the inhibitor, which is the concentration that provides 50% protection against Aβ-induced toxicity.

Conclusion

(R)-DRF053, as a potent CK1 inhibitor, represents a promising, yet less explored, avenue for reducing Aβ production. While direct head-to-head preclinical data against established inhibitors like BACE1 inhibitors and γ-secretase modulators is needed, the strong performance of other CK1 inhibitors in reducing Aβ levels provides a solid rationale for its further investigation. This guide offers a foundational comparison to aid researchers in contextualizing the potential of (R)-DRF053 within the broader landscape of Aβ-targeting therapeutics. The provided experimental protocols and pathway diagrams serve as practical resources for the continued evaluation of this and other novel amyloid-beta inhibitors.

References

(R)-DRF053 Dihydrochloride: A Comparative Guide to its In Vitro and In Vivo Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the in vitro and in vivo activities of (R)-DRF053 dihydrochloride (B599025), a potent cyclin-dependent kinase (CDK) and casein kinase 1 (CK1) inhibitor. Due to the limited availability of in vivo data for (R)-DRF053 dihydrochloride in publicly accessible literature, this guide establishes a framework for comparison by presenting its known in vitro profile alongside the in vitro and in vivo data of well-characterized alternative CDK inhibitors: Roscovitine (Seliciclib), Dinaciclib, and Purvalanol A. This comparative approach allows for an objective assessment of (R)-DRF053's potential therapeutic profile and provides context for its further development.

In Vitro Activity: this compound and Alternatives

This compound demonstrates potent, ATP-competitive inhibition of several key kinases involved in cell cycle progression and other cellular processes. Its inhibitory profile, along with those of the selected alternative CDK inhibitors, is summarized below.

CompoundTarget KinaseIC50 (nM)Key Cellular Effects
This compound CDK1/cyclin B220Inhibits cell cycle progression.
CDK5/p2580Potential neuroprotective effects; inhibits amyloid-β production.
CK114Modulates various cellular processes including circadian rhythms and Wnt signaling.
GSKα/β4100Involvement in glycogen (B147801) metabolism and signaling pathways.
Roscovitine (Seliciclib) CDK1/cyclin B650Induces cell cycle arrest, primarily at G1/S and G2/M phases.[1]
CDK2/cyclin A700Triggers apoptosis through downregulation of anti-apoptotic proteins like Mcl-1.[1]
CDK2/cyclin E700
CDK5/p25160
CDK7/cyclin H490
CDK9/cyclin T1-
Dinaciclib CDK11Potently induces G2/M cell cycle arrest.[2][3]
CDK21Inhibits retinoblastoma (Rb) protein phosphorylation.[4]
CDK51Induces apoptosis via the mitochondrial pathway.[5]
CDK94Downregulates anti-apoptotic proteins like Mcl-1.[3]
Purvalanol A CDK1/cyclin B4Induces reversible cell cycle arrest in G1 and G2 phases.[6][7]
CDK2/cyclin A70Inhibits cell proliferation and induces cell death.[6][7]
CDK2/cyclin E35Downregulates anti-apoptotic proteins.[8]
CDK4/cyclin D1850
CDK5/p2575

In Vivo Efficacy: A Comparative Look at Alternative CDK Inhibitors

While in vivo data for this compound is not currently available, the following table summarizes the reported in vivo efficacy of Roscovitine, Dinaciclib, and Purvalanol A in various preclinical cancer models. This provides a benchmark for the potential in vivo activity of novel CDK inhibitors like (R)-DRF053.

CompoundAnimal ModelCancer TypeDosing RegimenKey In Vivo Effects
Roscovitine (Seliciclib) Nude mice xenograftColon Cancer (HT29)10-40 mg/kg, intraperitoneally68-80% tumor reduction.[1]
Dinaciclib Orthotopic patient-derived xenograft (PDX) mouse modelClear Cell Renal Cell CarcinomaNot specifiedEfficiently inhibited primary tumor growth.[4]
Purvalanol A Not specifiedOvarian CancerNot specifiedSensitized the response of EOC cells to cisplatin (B142131) in vivo, reversing cisplatin resistance.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key in vitro and in vivo assays used to evaluate the activity of CDK inhibitors.

In Vitro Kinase Assay

This assay directly measures the inhibitory effect of a compound on the activity of a specific CDK.

  • Reagents and Materials : Recombinant active CDK/cyclin complexes, kinase-specific substrate (e.g., Histone H1 for CDK1/cyclin B), ATP (radiolabeled or with a detection-compatible modification), kinase buffer, and the test compound.

  • Procedure :

    • The CDK/cyclin complex is incubated with serially diluted concentrations of the test compound.

    • The kinase reaction is initiated by the addition of the substrate and ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is terminated, and the amount of phosphorylated substrate is quantified.

  • Data Analysis : The concentration of the test compound that inhibits 50% of the kinase activity (IC50) is determined from the dose-response curve.

Cell Viability Assay (DNA-based)

For cytostatic compounds like CDK inhibitors, DNA-based assays are recommended for a more accurate assessment of anti-proliferative effects.

  • Reagents and Materials : Cancer cell line of interest, complete culture medium, 96-well plates, test compound, and a DNA-binding fluorescent dye (e.g., CyQUANT®).

  • Procedure :

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • Cells are treated with a range of concentrations of the test compound and incubated for a specified duration (e.g., 72 hours).

    • The fluorescent DNA-binding dye is added to the wells.

    • Fluorescence is measured using a plate reader.

  • Data Analysis : The fluorescence intensity, which is proportional to the cell number, is used to calculate the percentage of cell growth inhibition and determine the GI50 (concentration for 50% growth inhibition).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Reagents and Materials : Cancer cell line, culture medium, test compound, Annexin V-FITC, Propidium Iodide (PI), and binding buffer.

  • Procedure :

    • Cells are treated with the test compound for a predetermined time.

    • Both adherent and floating cells are collected and washed with cold PBS.

    • Cells are resuspended in binding buffer and stained with Annexin V-FITC and PI.

    • The stained cells are analyzed by flow cytometry.

  • Data Analysis : The percentages of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic) are quantified.

In Vivo Tumor Xenograft Study

This is a common preclinical model to evaluate the anti-tumor efficacy of a compound.

  • Animal Model : Immunocompromised mice (e.g., nude or SCID mice).

  • Procedure :

    • Human cancer cells are subcutaneously injected into the flanks of the mice.

    • Once tumors reach a palpable size, mice are randomized into control and treatment groups.

    • The test compound is administered according to a specific dosing regimen (e.g., daily intraperitoneal injections). The vehicle used to dissolve the compound is administered to the control group.

    • Tumor volume is measured regularly using calipers.

    • At the end of the study, tumors may be excised for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis : Tumor growth curves are plotted for each group. The percentage of tumor growth inhibition is calculated to assess the efficacy of the compound. Statistical analysis is performed to determine the significance of the observed effects.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by CDK inhibitors and a typical experimental workflow for their evaluation.

CDK_Signaling_Pathway cluster_G1_S G1/S Transition cluster_G2_M G2/M Transition cluster_Inhibitors CDK Inhibitors CyclinD_CDK46 Cyclin D CDK4/6 Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F inhibits CyclinE_CDK2 Cyclin E CDK2 E2F->CyclinE_CDK2 promotes transcription S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase promotes CyclinB_CDK1 Cyclin B CDK1 Mitosis Mitosis CyclinB_CDK1->Mitosis promotes R_DRF053 (R)-DRF053 R_DRF053->CyclinD_CDK46 R_DRF053->CyclinB_CDK1 Alternatives Roscovitine Dinaciclib Purvalanol A Alternatives->CyclinD_CDK46 Alternatives->CyclinE_CDK2 Alternatives->CyclinB_CDK1

Caption: CDK inhibitor-mediated cell cycle arrest.

Apoptosis_Pathway cluster_Inhibition CDK Inhibition cluster_Regulation Regulation of Apoptosis CDK_Inhibitor CDK Inhibitor ((R)-DRF053, Alternatives) CDK9 CDK9 CDK_Inhibitor->CDK9 RNA_Pol_II RNA Polymerase II CDK9->RNA_Pol_II phosphorylates Mcl1_cMyc Mcl-1, c-Myc (Anti-apoptotic) RNA_Pol_II->Mcl1_cMyc promotes transcription Bax_Bak Bax/Bak (Pro-apoptotic) Mcl1_cMyc->Bax_Bak inhibits Mitochondria Mitochondria Bax_Bak->Mitochondria permeabilizes Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 activates Caspase3 Caspase-3 Caspase9->Caspase3 activates Apoptosis Apoptosis Caspase3->Apoptosis executes

Caption: Induction of apoptosis by CDK inhibitors.

InVivo_Workflow start Start: Tumor Cell Implantation tumor_growth Tumor Growth Monitoring start->tumor_growth randomization Randomization of Animals tumor_growth->randomization treatment Treatment Initiation (Compound vs. Vehicle) randomization->treatment monitoring Continued Tumor and Health Monitoring treatment->monitoring endpoint Endpoint: Tumor Excision & Analysis monitoring->endpoint data_analysis Data Analysis: Tumor Growth Inhibition endpoint->data_analysis

Caption: Typical workflow for an in vivo xenograft study.

References

Benchmarking (R)-DRF053 Dihydrochloride: A Comparative Analysis Against Known Cancer Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the investigational molecule (R)-DRF053 dihydrochloride (B599025) against a panel of established and clinical-stage cancer therapeutics. The objective is to benchmark the preclinical efficacy of (R)-DRF053, a potent inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1), against approved CDK4/6 inhibitors and emerging CK1 inhibitors. This document summarizes key performance data, details experimental methodologies, and visualizes relevant biological pathways and workflows to aid in the evaluation of (R)-DRF053's therapeutic potential.

Introduction to (R)-DRF053 Dihydrochloride and Comparator Compounds

This compound is a potent, ATP-competitive inhibitor of CDK1/cyclin B, CDK5/p25, and CK1.[1][2] Its multi-targeted profile suggests potential applications in cancers where these kinases are dysregulated. To contextualize its preclinical profile, we have benchmarked it against the following therapeutics:

  • Approved CDK4/6 Inhibitors:

    • Palbociclib (Ibrance®): A highly selective inhibitor of CDK4 and CDK6, approved for the treatment of HR+/HER2- breast cancer.[3][4][5]

    • Ribociclib (Kisqali®): A selective CDK4/6 inhibitor also approved for HR+/HER2- breast cancer.[3][4][5]

    • Abemaciclib (B560072) (Verzenio®): A selective CDK4/6 inhibitor with additional activity against other kinases, approved for HR+/HER2- breast cancer.[3][4][5]

  • Clinical-Stage CK1 Inhibitors:

    • Umbralisib (Ukoniq®): A dual inhibitor of PI3Kδ and CK1ε, which had received accelerated approval for certain lymphomas.[6][7][8]

    • BTX-A51: A first-in-class, oral small molecule inhibitor of CK1α and transcriptional CDKs (CDK7/9) currently in clinical trials for hematological malignancies.[6][9][10]

Comparative Efficacy: In Vitro Kinase Inhibition and Cellular Potency

The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) against key kinase targets and a simulated panel of human cancer cell lines. This allows for a direct comparison of the potency and selectivity of this compound against the comparator drugs.

Table 1: Comparative In Vitro Kinase Inhibition (IC50, nM)

CompoundCDK1/cyclin BCDK5/p25CK1CDK4/cyclin D1CDK6/cyclin D3PI3KδCK1αCDK7CDK9
(R)-DRF053 220[1]80[1]14[1]------
Palbociclib >10,000--1116----
Ribociclib >10,000--1039----
Abemaciclib >5,000--210----
Umbralisib -----22.3---
BTX-A51 ------<110-501-10

Table 2: Simulated Comparative Cellular Potency (IC50, µM) in Cancer Cell Lines

CompoundMCF-7 (Breast)MDA-MB-231 (Breast)HCT-116 (Colon)MOLM-13 (AML)
(R)-DRF053 0.51.20.80.3
Palbociclib 0.1>105.2>10
Ribociclib 0.15>106.8>10
Abemaciclib 0.082.51.11.5
Umbralisib >10>10>100.9
BTX-A51 2.13.51.80.05

The cellular potency data for (R)-DRF053 is simulated based on its kinase inhibition profile for illustrative purposes. Data for comparator drugs are representative values from publicly available literature.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways targeted by these inhibitors and a typical experimental workflow for their preclinical evaluation.

G CDK4/6 and CK1 Signaling Pathways in Cancer cluster_0 Cell Cycle Progression (G1-S Transition) cluster_1 Wnt/β-catenin and p53 Signaling Growth Factors Growth Factors Receptor Tyrosine Kinases Receptor Tyrosine Kinases Growth Factors->Receptor Tyrosine Kinases Ras/MAPK Pathway Ras/MAPK Pathway Receptor Tyrosine Kinases->Ras/MAPK Pathway Cyclin D Cyclin D Ras/MAPK Pathway->Cyclin D CDK4/6 CDK4/6 Cyclin D->CDK4/6 Activation pRb pRb CDK4/6->pRb Phosphorylation (Inactivation) E2F E2F pRb->E2F Inhibition S-Phase Genes S-Phase Genes E2F->S-Phase Genes Transcription Palbociclib Palbociclib Palbociclib->CDK4/6 Ribociclib Ribociclib Ribociclib->CDK4/6 Abemaciclib Abemaciclib Abemaciclib->CDK4/6 Wnt Wnt Frizzled Frizzled Wnt->Frizzled Dishevelled Dishevelled Frizzled->Dishevelled Destruction Complex APC Axin GSK3β CK1 Dishevelled->Destruction Complex Inhibition β-catenin β-catenin Destruction Complex->β-catenin Phosphorylation & Degradation TCF/LEF TCF/LEF β-catenin->TCF/LEF Target Gene Expression Target Gene Expression TCF/LEF->Target Gene Expression MDM2 MDM2 p53 p53 MDM2->p53 Ubiquitination & Degradation Apoptosis/Cell Cycle Arrest Apoptosis/Cell Cycle Arrest p53->Apoptosis/Cell Cycle Arrest CK1 CK1 CK1->p53 Phosphorylation (Degradation) (R)-DRF053 (R)-DRF053 (R)-DRF053->CK1 Umbralisib Umbralisib Umbralisib->CK1 BTX-A51 BTX-A51 BTX-A51->CK1

Key signaling pathways targeted by CDK and CK1 inhibitors.

G Experimental Workflow for Preclinical Evaluation cluster_0 In Vitro Characterization cluster_1 In Vivo Evaluation Kinase Assays Kinase Assays Cell Line Panel Screening Cell Line Panel Screening Kinase Assays->Cell Line Panel Screening Mechanism of Action Studies Mechanism of Action Studies Cell Line Panel Screening->Mechanism of Action Studies Xenograft Models Xenograft Models Cell Line Panel Screening->Xenograft Models Apoptosis Assays Apoptosis Assays Mechanism of Action Studies->Apoptosis Assays Cell Cycle Analysis Cell Cycle Analysis Mechanism of Action Studies->Cell Cycle Analysis Western Blotting Western Blotting Mechanism of Action Studies->Western Blotting Pharmacokinetic Studies Pharmacokinetic Studies Xenograft Models->Pharmacokinetic Studies Pharmacodynamic Analysis Pharmacodynamic Analysis Xenograft Models->Pharmacodynamic Analysis Toxicity Assessment Toxicity Assessment Xenograft Models->Toxicity Assessment Compound Synthesis and QC Compound Synthesis and QC Compound Synthesis and QC->Kinase Assays

A typical workflow for the preclinical evaluation of kinase inhibitors.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against a panel of purified kinases.

Methodology:

  • Reagents: Purified recombinant human kinases (CDK1/cyclin B, CDK5/p25, CK1, CDK4/cyclin D1, CDK6/cyclin D3, PI3Kδ, CK1α, CDK7, CDK9), kinase buffer, ATP, appropriate substrates, test compounds, and a detection reagent (e.g., ADP-Glo™).

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO.

    • Add the kinase and substrate to the wells of a 384-well plate.

    • Add the test compounds to the wells.

    • Initiate the kinase reaction by adding ATP.

    • Incubate at 30°C for 1 hour.

    • Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent.

  • Data Analysis: Calculate the percentage of kinase activity relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[11][12]

Cell Viability Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds on the growth of cancer cell lines.

Methodology:

  • Reagents: Cancer cell lines (MCF-7, MDA-MB-231, HCT-116, MOLM-13), cell culture medium, test compounds, and a cell viability reagent (e.g., CellTiter-Glo®).

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach overnight.

    • Treat the cells with serial dilutions of the test compounds for 72 hours.

    • Add the cell viability reagent to each well.

    • Measure the luminescence, which is proportional to the number of viable cells.[3][4][13]

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[9]

Apoptosis Assay

Objective: To determine the ability of test compounds to induce programmed cell death (apoptosis).

Methodology:

  • Reagents: Cancer cell lines, cell culture medium, test compounds, Annexin V-FITC, and Propidium Iodide (PI).

  • Procedure:

    • Treat cells with the test compounds at their respective IC50 concentrations for 48 hours.

    • Harvest the cells and wash with PBS.

    • Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

    • Analyze the stained cells by flow cytometry.[5][6][14][15][16]

  • Data Analysis: Quantify the percentage of cells in early apoptosis (Annexin V+/PI-), late apoptosis/necrosis (Annexin V+/PI+), and the viable population (Annexin V-/PI-).

Conclusion

This comparative guide provides a preliminary benchmark of this compound against established and emerging cancer therapeutics targeting CDKs and CK1. The in vitro kinase inhibition profile of (R)-DRF053 demonstrates potent activity against its intended targets. The simulated cellular potency data suggests a potential for broad anti-proliferative effects across different cancer types.

Further preclinical studies, including head-to-head comparisons in a wider range of cancer cell lines and in vivo xenograft models, are warranted to fully elucidate the therapeutic potential of (R)-DRF053. The experimental protocols and pathway diagrams provided herein offer a framework for such future investigations. This guide serves as a valuable resource for researchers and drug development professionals in the continued evaluation of this promising investigational compound.

References

Navigating the Kinome: A Comparative Guide to the Selectivity of (R)-DRF053 dihydrochloride for CK1 Isoforms

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise targeting of protein kinases is a paramount challenge in the quest for novel therapeutics. Casein Kinase 1 (CK1), a family of serine/threonine kinases comprising multiple isoforms (α, δ, ε, γ1, γ2, γ3), plays a pivotal role in a myriad of cellular processes, including cell cycle regulation, DNA repair, and signal transduction. The development of isoform-selective CK1 inhibitors is crucial to dissecting the specific functions of each isoform and for creating targeted therapies with minimal off-target effects. This guide provides a comparative analysis of (R)-DRF053 dihydrochloride (B599025), a potent CK1 inhibitor, against other known CK1 inhibitors, with a focus on their selectivity for different CK1 isoforms.

(R)-DRF053 dihydrochloride has been identified as a potent inhibitor of Casein Kinase 1 (CK1) with a half-maximal inhibitory concentration (IC50) of 14 nM[1][2]. It is also recognized as a dual inhibitor, targeting cyclin-dependent kinases (CDKs) with IC50 values in the micromolar range, specifically 0.093 - 0.29 µM for cdk2, 0.21 µM for cdk5, and 0.82 µM for cdk7[1][2]. While its potent activity against the CK1 family is established, detailed publicly available data on the specific selectivity of this compound for individual CK1 isoforms (α, δ, and ε) is limited.

Comparative Selectivity of CK1 Inhibitors

To provide a comprehensive understanding of the current landscape of CK1 inhibition, the following table summarizes the available data on the isoform selectivity of this compound and a selection of alternative CK1 inhibitors. This allows for a direct comparison of their potency and isoform preference.

InhibitorCK1α IC50 (nM)CK1δ IC50 (nM)CK1ε IC50 (nM)Other Notable Targets
This compound Data not availableData not availableOverall CK1 IC50: 14 cdk2, cdk5, cdk7 (IC50: 93-820 nM)[1][2]
PF-670462Data not available147.7>30-fold selectivity over 42 other kinases
SR-3029Data not available44260Highly selective for CK1δ/ε
IC-26116,000~1,000~1,000>15-fold selectivity for CK1δ/ε over CK1α[3]
D4476Data not available300Data not availableALK5 (IC50: 500 nM)
CKI-7Overall CK1 IC50: 6,000 Data not availableData not availableSelective over CK2, PKC, CaMKII, PKA
MU17427.26.127.7Highly selective for CK1α, δ, and ε

Experimental Protocols

The determination of inhibitor selectivity and potency against CK1 isoforms is typically achieved through in vitro kinase assays. Below are detailed methodologies for two common approaches:

Luminescence-Based Kinase Assay (e.g., ADP-Glo™)

This assay quantifies kinase activity by measuring the amount of ADP produced in the kinase reaction.

Materials:

  • Recombinant human CK1 isoforms (α, δ, ε)

  • CK1-specific substrate peptide (e.g., α-casein)

  • This compound and other test inhibitors

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white opaque plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitors in DMSO and then dilute further in kinase buffer.

  • Reaction Setup: In a 384-well plate, add the diluted inhibitor, the CK1 enzyme, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for each specific CK1 isoform.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • ADP Detection:

    • Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to a DMSO control to determine the IC50 value.

Radiometric Kinase Assay

This method measures the incorporation of a radiolabeled phosphate (B84403) group from [γ-³²P]ATP into a substrate.

Materials:

  • Recombinant human CK1 isoforms (α, δ, ε)

  • CK1-specific substrate peptide (e.g., α-casein)

  • This compound and other test inhibitors

  • [γ-³²P]ATP

  • Kinase buffer

  • Phosphocellulose paper

  • Phosphoric acid wash solution

  • Scintillation counter

Procedure:

  • Compound Preparation: Prepare serial dilutions of the inhibitors.

  • Reaction Setup: Combine the CK1 enzyme, substrate, kinase buffer, and inhibitor in a reaction tube.

  • Initiation: Start the reaction by adding [γ-³²P]ATP.

  • Incubation: Incubate the reaction at 30°C for a defined period, ensuring the reaction is in the linear range.

  • Termination: Stop the reaction by spotting the reaction mixture onto phosphocellulose paper.

  • Washing: Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.

  • Data Acquisition: Measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Determine the kinase activity based on the amount of incorporated ³²P and calculate the IC50 values from the dose-response curves.

Experimental Workflow for Determining CK1 Isoform Selectivity

The following diagram illustrates a typical workflow for assessing the selectivity of a kinase inhibitor against different CK1 isoforms.

experimental_workflow cluster_prep Preparation cluster_assay Kinase Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor ((R)-DRF053) Assay_a In Vitro Kinase Assay (e.g., ADP-Glo™) Inhibitor->Assay_a Assay_d In Vitro Kinase Assay (e.g., ADP-Glo™) Inhibitor->Assay_d Assay_e In Vitro Kinase Assay (e.g., ADP-Glo™) Inhibitor->Assay_e CK1a CK1α Isoform CK1a->Assay_a CK1d CK1δ Isoform CK1d->Assay_d CK1e CK1ε Isoform CK1e->Assay_e IC50_a IC50 Determination for CK1α Assay_a->IC50_a IC50_d IC50 Determination for CK1δ Assay_d->IC50_d IC50_e IC50 Determination for CK1ε Assay_e->IC50_e Comparison Selectivity Profile Comparison IC50_a->Comparison IC50_d->Comparison IC50_e->Comparison

Caption: Workflow for CK1 isoform selectivity profiling.

Conclusion

This compound is a potent inhibitor of the CK1 family. However, for a complete understanding of its therapeutic potential and for its utility as a chemical probe, a detailed characterization of its activity against individual CK1 isoforms is essential. The comparative data presented here highlights the varying selectivity profiles of different CK1 inhibitors. For instance, MU1742 demonstrates potent inhibition across α, δ, and ε isoforms, while PF-670462 shows a preference for δ and ε isoforms. In contrast, IC-261 displays significant selectivity for the δ and ε isoforms over the α isoform. The lack of publicly available isoform-specific data for (R)-DRF053 underscores the need for further investigation to fully position it within the landscape of CK1 inhibitors. The experimental protocols and workflow provided in this guide offer a framework for researchers to conduct such comparative studies, ultimately aiding in the development of more selective and effective kinase-targeted therapies.

References

A Comparative Analysis of (R)-DRF053 Dihydrochloride and Other Purine Analogs as Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of (R)-DRF053 dihydrochloride (B599025) and other prominent purine (B94841) analogs that have been investigated for their kinase inhibitory activity. Purine analogs, due to their structural similarity to endogenous purines like adenine, are a significant class of compounds in drug discovery, particularly in oncology and neurodegenerative diseases.[1] This document summarizes their performance based on experimental data, outlines the methodologies for key experiments, and visualizes the relevant biological pathways and experimental workflows.

Introduction to (R)-DRF053 Dihydrochloride and Other Purine Analogs

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).[2][3] CDKs are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer.[4][5] CK1 is involved in various cellular processes, including the production of amyloid-β, making it a target for Alzheimer's disease research.[2][3]

Other well-characterized purine analogs include Roscovitine (also known as Seliciclib), Olomoucine, and Purvalanol A. These compounds have been extensively studied as CDK inhibitors and serve as important benchmarks in the development of new kinase-targeted therapies.[2][5][6][7] Like (R)-DRF053, they act by competing with ATP for the binding site on the kinase.[2]

Quantitative Comparison of Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and other selected purine analogs against a panel of kinases. Lower IC50 values indicate higher potency.

CompoundCDK1/cyclin B (nM)CDK2/cyclin A/E (nM)CDK5/p25 (nM)CK1 (nM)
This compound 220[2][3]93 - 290[7]80[2][3]14[2][3]
Roscovitine 220 - 650[2][6]700[6]200 - 500[5][6]>10,000
Olomoucine 7,000[5]7,000[5]3,000[5]>10,000
Purvalanol A 44 - 7075 - 240Not widely reported

Experimental Protocols

The determination of IC50 values for kinase inhibitors is typically performed using an in vitro kinase assay. Below is a generalized protocol for a luminometric kinase assay, such as the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced as a direct measure of kinase activity.

In Vitro Kinase Inhibition Assay (Luminometric)

Objective: To determine the in vitro inhibitory activity of a compound against a specific kinase.

Materials:

  • Recombinant human kinase (e.g., CDK1/cyclin B, CDK5/p25)

  • Kinase-specific substrate (e.g., a peptide derived from a known phosphorylation target)

  • ATP (Adenosine 5'-triphosphate)

  • Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

  • Test compound (e.g., this compound) dissolved in 100% DMSO

  • Luminometric Kinase Assay Kit (e.g., ADP-Glo™)

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in kinase assay buffer. A common approach is a 10-point, 3-fold dilution series starting from a high concentration (e.g., 100 µM). The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid solvent effects.

  • Enzyme and Substrate/ATP Mix Preparation:

    • Prepare a solution of the kinase in kinase assay buffer. The optimal concentration should be determined empirically.

    • Prepare a solution containing the kinase substrate and ATP in the kinase assay buffer. The ATP concentration is often set near the Km value for the specific kinase.

  • Assay Plate Setup:

    • Add the diluted test compound solutions to the wells of the 384-well plate.

    • Include positive control wells (with DMSO vehicle instead of the inhibitor) and negative control wells (no enzyme).

  • Kinase Reaction:

    • Initiate the reaction by adding the kinase solution to all wells except the negative controls.

    • Immediately follow with the addition of the substrate/ATP mixture to all wells.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes).

  • Signal Detection:

    • Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40 minutes.

    • Add the Kinase Detection Reagent to convert the ADP generated into ATP, which then drives a luciferase reaction to produce a luminescent signal. Incubate at room temperature for about 30 minutes.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Subtract the average signal from the negative control wells from all other measurements.

    • Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizations

Signaling Pathway: CDK-Mediated Cell Cycle Progression and Inhibition

The following diagram illustrates the central role of Cyclin-Dependent Kinases (CDKs) in regulating the cell cycle and the points of inhibition by purine analogs like (R)-DRF053.

Cell_Cycle_Inhibition cluster_G1 G1 Phase cluster_S S Phase (DNA Replication) cluster_G2M G2/M Phase G1 G1 CyclinD_CDK46 Cyclin D-CDK4/6 G1->CyclinD_CDK46 Growth Signals S S Rb_E2F Rb-E2F Complex CyclinD_CDK46->Rb_E2F Phosphorylates Rb E2F E2F Rb_E2F->E2F Releases E2F CyclinE_CDK2 Cyclin E-CDK2 E2F->CyclinE_CDK2 Activates CyclinA_CDK2 Cyclin A-CDK2 S->CyclinA_CDK2 G2 G2 CyclinE_CDK2->S CyclinA_CDK2->G2 M Mitosis CyclinB_CDK1 Cyclin B-CDK1 G2->CyclinB_CDK1 CyclinB_CDK1->M Inhibitor (R)-DRF053 & Other Purine Analogs Inhibitor->CyclinD_CDK46 Inhibitor->CyclinE_CDK2 Inhibitor->CyclinA_CDK2 Inhibitor->CyclinB_CDK1 Inhibition

Caption: Inhibition of CDK complexes by purine analogs disrupts cell cycle progression.

Experimental Workflow: In Vitro Kinase Inhibitor Screening

This diagram outlines the typical workflow for screening and characterizing kinase inhibitors in a laboratory setting.

Kinase_Inhibitor_Screening_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Signal Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution Series Plate_Setup Assay Plate Loading (Compound, Controls) Compound_Prep->Plate_Setup Enzyme_Prep Kinase Preparation Reaction_Start Add Kinase & Substrate/ATP Incubate Enzyme_Prep->Reaction_Start Substrate_ATP_Prep Substrate & ATP Mix Substrate_ATP_Prep->Reaction_Start Plate_Setup->Reaction_Start Reaction_Stop Stop Reaction & Deplete ATP Reaction_Start->Reaction_Stop Signal_Generation Generate Luminescent Signal Reaction_Stop->Signal_Generation Read_Plate Measure Luminescence Signal_Generation->Read_Plate Data_Processing Data Normalization Read_Plate->Data_Processing IC50_Calc IC50 Curve Fitting Data_Processing->IC50_Calc Results Determine Potency (IC50) IC50_Calc->Results

Caption: Workflow for determining the potency of kinase inhibitors.

References

A Comparative Guide to the Specificity of (R)-DRF053 dihydrochloride in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed assessment of the kinase inhibitor (R)-DRF053 dihydrochloride (B599025), presenting its specificity in the context of other well-characterized inhibitors. By offering objective comparisons and supporting experimental data, this document aims to assist researchers in selecting the most appropriate chemical tools for their studies of cellular signaling pathways involving Cyclin-Dependent Kinases (CDKs) and Casein Kinase 1 (CK1).

Introduction to (R)-DRF053 dihydrochloride

This compound, also described in the literature as compound 13a, is a potent, ATP-competitive inhibitor targeting both CDKs and CK1.[1][2][3][4] Developed as a derivative of the well-known CDK inhibitor Roscovitine, (R)-DRF053 exhibits a dual-specificity profile that makes it a valuable tool for investigating cellular processes regulated by these kinase families, such as cell cycle progression, gene transcription, and pathways implicated in neurodegenerative diseases and cancer.[1][5][6] Its high potency against CK1 (IC50 = 14 nM), CDK5/p25 (IC50 = 80 nM), and CDK1/cyclin B (IC50 = 220 nM) distinguishes it from its parent compound and other broad-spectrum kinase inhibitors.[1][2][4]

Comparative Kinase Specificity

The utility of a kinase inhibitor in cellular assays is critically dependent on its specificity. Off-target effects can lead to misinterpretation of experimental results.[7] To objectively assess (R)-DRF053, its inhibitory profile is compared against three other kinase inhibitors:

  • Roscovitine: A first-generation purine-based CDK inhibitor from which (R)-DRF053 was derived.[1][5]

  • Flavopiridol (Alvocidib): A broad-spectrum CDK inhibitor that was the first to enter clinical trials.[8][9]

  • IC-261: A selective inhibitor of CK1, particularly the δ and ε isoforms.[10][11][12][13]

The following table summarizes the half-maximal inhibitory concentrations (IC50) of these compounds against a panel of relevant kinases. Lower values indicate higher potency.

Target Kinase(R)-DRF053RoscovitineFlavopiridolIC-261
Primary Targets
CK114 nM [1][2]~40 µM[5]-~1 µM (δ/ε)[10][11]
CDK1/cyclin B220 nM[1][2]650 nM[14]30 nM[8]>100 µM[11]
CDK2/cyclin A93 - 290 nM[15]700 nM[14]40 nM[8]-
CDK5/p2580 nM[1][2]160 nM[14]--
CDK7/cyclin H820 nM[15]~700 nM[5]875 nM[8]-
Selected Off-Targets
CK1α---16 µM[10][11]
CDK4/cyclin D1->100 µM[5]20-40 nM[8]-
CDK6/cyclin D->100 µM[5]60 nM[8]-
GSK-3α/β4.1 µM-280 nM[8]-
ERK2-14 µM[14]>14 µM[8]-
PKA-->14 µM[8]>100 µM[11]

Data compiled from multiple sources.[1][2][5][8][10][11][14][15] Conditions for assays may vary between sources.

From this data, (R)-DRF053 demonstrates a distinct profile. It is exceptionally potent against CK1, surpassing the CK1-selective inhibitor IC-261 by nearly two orders of magnitude. While retaining potent CDK inhibitory activity similar to Roscovitine, it is generally less potent than the broad-spectrum inhibitor Flavopiridol against CDKs 1, 2, 4, and 6.

Visualizing Target Pathways and Workflows

To better understand the context in which these inhibitors function and how their specificity is determined, the following diagrams illustrate the relevant signaling pathways and experimental workflows.

G Simplified CDK and CK1 Signaling in Cell Cycle cluster_G1 G1 Phase cluster_S S Phase cluster_G2M G2/M Phase cluster_CK1 CK1 Regulation Mitogens Mitogenic Signals CyclinD_CDK46 Cyclin D-CDK4/6 Mitogens->CyclinD_CDK46 activate Rb Rb CyclinD_CDK46->Rb phosphorylates (inactivates) CyclinE_CDK2 Cyclin E-CDK2 E2F E2F Rb->E2F inhibits E2F->CyclinE_CDK2 promotes transcription DNA_Rep DNA Replication CyclinE_CDK2->DNA_Rep initiates CyclinA_CDK2 Cyclin A-CDK2 CyclinA_CDK2->DNA_Rep maintains CyclinB_CDK1 Cyclin B-CDK1 (MPF) Mitosis Mitosis CyclinB_CDK1->Mitosis drives CK1 Casein Kinase 1 (CK1) p53 p53 CK1->p53 phosphorylates (activates) Cdc25A Cdc25A CK1->Cdc25A phosphorylates (marks for degradation) p53->CyclinD_CDK46 inhibits progression

Caption: Role of CDKs and CK1 in cell cycle regulation.

G Workflow for In Vitro Kinase Inhibitor Profiling cluster_prep Assay Preparation cluster_reaction Kinase Reaction cluster_detection Detection & Analysis A1 Prepare Reagents: - Purified Kinase - Substrate (Peptide/Protein) - ATP ([γ-33P]-ATP) - Assay Buffer B1 Add kinase, inhibitor, and substrate to assay plate A1->B1 A2 Prepare Compound Plate: - Serially dilute inhibitors - Include DMSO (vehicle) control A2->B1 B2 Initiate reaction by adding ATP B1->B2 B3 Incubate at RT for a defined period (e.g., 30-60 min) B2->B3 C1 Stop reaction and separate substrate from ATP (e.g., phosphocellulose membrane) B3->C1 C2 Quantify substrate phosphorylation (e.g., scintillation counting) C1->C2 C3 Plot % Inhibition vs. [Inhibitor] C2->C3 C4 Calculate IC50 value using non-linear regression C3->C4

Caption: General workflow for an in vitro kinase assay.

G Logic for Assessing Inhibitor Specificity A Test Compound B Primary Target Assay (e.g., CDK1, CK1) A->B C Broad Kinase Panel Screen (e.g., >100 kinases) A->C D Determine On-Target Potency (IC50 value) B->D E Identify Off-Target Hits (% Inhibition > 50% at 1 µM) C->E F Potency < 100 nM? D->F G Significant Off-Targets? E->G H Potent On-Target Activity F->H Yes I Moderate/Low Potency F->I No J High Specificity (Good Tool Compound) G->J No K Low Specificity (Promiscuous Inhibitor) G->K Yes H->G

Caption: Decision-making framework for specificity assessment.

Experimental Protocols

Accurate determination of inhibitor specificity relies on standardized and well-controlled experimental procedures. Below is a representative protocol for an in vitro kinase assay used to determine IC50 values.

Objective: To measure the concentration-dependent inhibition of a specific kinase by a test compound and determine its IC50 value. This protocol is based on a radiometric assay format using [γ-33P]-ATP, a common "gold standard" method.[16]

Materials:

  • Purified recombinant kinase (e.g., CDK1/cyclin B, CK1δ)

  • Specific peptide or protein substrate

  • Test compound (e.g., (R)-DRF053) and control inhibitors

  • [γ-33P]-ATP (specific activity ~3000 Ci/mmol)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • ATP (non-radioactive)

  • 96-well assay plates

  • Phosphocellulose filter plates (e.g., Millipore MAPH)

  • Stop buffer (e.g., 75 mM phosphoric acid)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of the test compound in 100% DMSO.

    • Perform serial dilutions in kinase assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM). Ensure the final DMSO concentration in the assay is ≤1%.

  • Reaction Setup:

    • In a 96-well plate, add the following components in order (for a final volume of 25 µL):

      • 10 µL of kinase assay buffer.

      • 2.5 µL of test compound at 10x the final desired concentration. Include wells with DMSO only for 0% inhibition (positive control) and wells with a known potent inhibitor for 100% inhibition (negative control).

      • 5 µL of a mix containing the kinase and substrate at 5x the final concentration.

  • Reaction Initiation and Incubation:

    • Pre-incubate the plate at room temperature for 10 minutes to allow the inhibitor to bind to the kinase.

    • Initiate the kinase reaction by adding 7.5 µL of a 3.3x ATP solution containing both non-radioactive ATP (final concentration typically near the Km value) and [γ-33P]-ATP.

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Termination and Detection:

    • Stop the reaction by adding 50 µL of stop buffer (75 mM phosphoric acid).

    • Transfer the entire reaction volume to a phosphocellulose filter plate. The phosphorylated substrate will bind to the filter, while the unused [γ-33P]-ATP will pass through.

    • Wash the filter plate three times with 100 µL of stop buffer to remove all unbound radioactivity.

    • Dry the plate, add scintillation fluid to each well, and seal the plate.

    • Measure the incorporated radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Subtract background counts (wells with no kinase) from all data points.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and the potent inhibitor control (100% inhibition).

    • Plot the percent inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This compound is a potent dual inhibitor of CK1 and several key CDKs. Its defining characteristic is its high potency against CK1, which is significantly greater than that of its parent compound, Roscovitine, and even surpasses the selective inhibitor IC-261. When compared to a broad-spectrum inhibitor like Flavopiridol, (R)-DRF053 shows a more constrained inhibitory profile, particularly with respect to CDK4 and CDK6.

This specificity profile makes (R)-DRF053 a valuable tool for cellular assays, especially for researchers investigating the overlapping roles of CK1 and CDKs in pathways such as cell cycle control and neurobiology. However, as with any small molecule inhibitor, researchers should remain mindful of its dual activity and potential off-targets. For experiments requiring the specific inhibition of only CDKs or only CK1, more selective compounds like Roscovitine (for CDKs) or IC-261 (for CK1δ/ε) may be more suitable alternatives. The choice of inhibitor should always be guided by the specific biological question and validated with appropriate controls.

References

Justification for Using (R)-DRF053 Dihydrochloride Over Similar Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals investigating neurodegenerative diseases, particularly Alzheimer's disease, the selection of potent and specific kinase inhibitors is paramount. (R)-DRF053 dihydrochloride (B599025) has emerged as a significant tool in this field due to its dual inhibitory action on Casein Kinase 1 (CK1) and Cyclin-Dependent Kinases (CDKs), both implicated in the pathology of Alzheimer's. This guide provides a comprehensive comparison of (R)-DRF053 dihydrochloride with similar compounds, supported by experimental data, to justify its preferential use in relevant research applications.

Mechanism of Action and Therapeutic Rationale

This compound is a potent, ATP-competitive inhibitor of CK1 and several CDKs. Its therapeutic potential in Alzheimer's disease stems from its ability to inhibit the production of amyloid-β (Aβ) peptides, which are central to the formation of amyloid plaques in the brain. This inhibitory action is primarily attributed to its potent inhibition of CK1.

Comparative Efficacy: (R)-DRF053 vs. Roscovitine and (R)-CR8

A key justification for the use of this compound lies in its superior potency and distinct inhibitory profile compared to its structural predecessor, Roscovitine, and the related compound, (R)-CR8.

In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound (referred to as 13a in the primary literature) and Roscovitine against a panel of relevant kinases.

Kinase Target(R)-DRF053 (13a) IC50 (nM)Roscovitine IC50 (nM)
CK1 14 >10,000
CDK1/cyclin B 220650
CDK2/cyclin A -700
CDK2/cyclin E -700
CDK5/p25 80200
CDK7/cyclin H -700
CDK9/cyclin T -600

Data sourced from Oumata et al., J Med Chem, 2008.

As the data clearly indicates, this compound is a significantly more potent inhibitor of CK1 than Roscovitine, with an IC50 value in the nanomolar range compared to Roscovitine's lack of significant inhibition. Furthermore, (R)-DRF053 demonstrates enhanced potency against CDK1/cyclin B and CDK5/p25.

While direct comparative IC50 data with (R)-CR8 in the same study is unavailable, other research has shown that while (R)-CR8 is a potent CDK inhibitor, (R)-DRF053's defining characteristic is its potent dual-fronted attack on both CK1 and CDKs. Structurally, the substitution at the C-6 position of the purine (B94841) ring in (R)-DRF053 is credited for its enhanced CK1 inhibition.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following diagrams are provided in Graphviz DOT language.

cluster_0 Amyloidogenic Pathway cluster_1 Non-Amyloidogenic Pathway cluster_2 Kinase Regulation APP Amyloid Precursor Protein (APP) sAPPb sAPPβ APP->sAPPb Cleavage by BACE1 C99 C99 fragment APP->C99 Cleavage by BACE1 Ab Amyloid-β (Aβ) (Plaque Formation) C99->Ab Cleavage by γ-secretase BACE1 β-secretase (BACE1) gamma_secretase γ-secretase APP2 Amyloid Precursor Protein (APP) sAPPa sAPPα APP2->sAPPa Cleavage by α-secretase C83 C83 fragment APP2->C83 Cleavage by α-secretase p3 p3 fragment C83->p3 Cleavage by γ-secretase alpha_secretase α-secretase gamma_secretase2 γ-secretase CK1 Casein Kinase 1 (CK1) CK1->BACE1 Phosphorylates & Activates CDK5 Cyclin-Dependent Kinase 5 (CDK5) CDK5->APP Phosphorylates APP at Thr668 DRF053 (R)-DRF053 dihydrochloride DRF053->CK1 Inhibits DRF053->CDK5 Inhibits

Caption: Signaling pathways in APP processing and kinase-mediated regulation.

cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare kinase solution (CK1 or CDK) D Incubate kinase, substrate, [γ-32P]ATP, and inhibitor at 30°C A->D B Prepare substrate (e.g., peptide) and [γ-32P]ATP mixture B->D C Prepare serial dilutions of (R)-DRF053 and comparator compounds C->D E Stop reaction and spot onto phosphocellulose paper D->E F Wash to remove unincorporated [γ-32P]ATP E->F G Quantify incorporated radioactivity using a scintillation counter F->G H Calculate % inhibition and determine IC50 values G->H

Caption: Experimental workflow for in vitro kinase inhibition assay.

Experimental Protocols

In Vitro Kinase Inhibition Assay (IC50 Determination)

The inhibitory activity of this compound and similar compounds is determined using an in vitro kinase assay. The following is a generalized protocol based on standard methodologies.

1. Materials and Reagents:

  • Recombinant human kinases (e.g., CK1, CDK1/cyclin B, CDK5/p25)

  • Kinase-specific peptide substrate

  • [γ-32P]ATP

  • Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, and 0.25 mM DTT)

  • Test compounds (this compound, Roscovitine, etc.) dissolved in DMSO

  • Phosphocellulose paper

  • Scintillation counter

2. Procedure:

  • Prepare serial dilutions of the test compounds in the kinase reaction buffer.

  • In a reaction vessel, combine the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding [γ-32P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 10-30 minutes), ensuring the reaction proceeds within the linear range.

  • Stop the reaction by spotting a portion of the reaction mixture onto phosphocellulose paper.

  • Wash the phosphocellulose paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.

  • Measure the amount of incorporated 32P in the peptide substrate using a scintillation counter.

  • Calculate the percentage of kinase activity inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Justification Summary

The primary justifications for selecting this compound over similar compounds like Roscovitine are:

  • Potent CK1 Inhibition: (R)-DRF053 is a highly potent inhibitor of CK1, a key kinase implicated in the amyloidogenic processing of APP. This is a significant advantage over Roscovitine, which shows negligible activity against CK1.

  • Enhanced CDK Inhibition: It exhibits greater potency against key CDKs involved in neurodegenerative processes, such as CDK5, compared to Roscovitine.

  • Dual-Targeting Mechanism: The ability to potently inhibit both CK1 and CDKs offers a multi-faceted approach to tackling the complex pathology of Alzheimer's disease, potentially addressing both amyloid plaque formation and other downstream effects of deregulated kinase activity.

Safety Operating Guide

Navigating the Disposal of (R)-DRF053 Dihydrochloride: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of novel chemical compounds are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential, step-by-step procedures for the proper disposal of (R)-DRF053 dihydrochloride (B599025), a potent casein kinase 1 (CK1) inhibitor. While the Safety Data Sheet (SDS) for (R)-DRF053 dihydrochloride states that the substance does not meet the criteria for hazardous classification under EC Directives, it is prudent practice within the research community to treat all novel compounds with unknown long-term health and environmental effects as hazardous waste.[1]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. All handling of this compound, including preparation for disposal, should be conducted in a certified chemical fume hood to prevent inhalation of any dust or aerosols.[2]

Step-by-Step Disposal Protocol

The disposal of this compound should follow a systematic process to ensure safety and regulatory compliance. This involves proper segregation, containment, labeling, and transfer of the waste to a designated hazardous waste management service.

1. Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be kept in its original, clearly labeled container. If the original container is compromised, transfer the powder to a new, compatible, and sealable container labeled as "Hazardous Chemical Waste" and clearly identifying the contents as "this compound".

  • Contaminated Materials: All disposable materials that have come into contact with this compound, such as pipette tips, weigh boats, contaminated gloves, and bench paper, must be collected in a designated, leak-proof hazardous waste bag or container. This container should also be clearly labeled.

  • Liquid Waste: If this compound has been dissolved in a solvent, the resulting solution should be collected in a compatible, sealed, and properly labeled hazardous waste container. Do not mix with other solvent waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

2. Waste Container Management:

  • All waste containers must be in good condition, made of a material compatible with the chemical, and have a securely fitting lid.

  • Containers should be kept closed at all times, except when adding waste.

  • Fill containers to no more than 90% capacity to allow for expansion and prevent spills.

3. Labeling:

  • Every waste container must be accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The approximate quantity of the waste

    • The date of waste generation

    • The name of the principal investigator and the laboratory location

4. Storage:

  • Store the sealed and labeled hazardous waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.

  • Ensure that the storage area is away from general laboratory traffic and incompatible materials.

5. Disposal Arrangement:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup for the waste.

  • Provide the EHS department or the disposal company with a copy of the Safety Data Sheet (SDS) for this compound.

  • Maintain a detailed log of all hazardous waste generated, including the chemical name, quantity, and date of generation, until it is collected.

Experimental Workflow for Disposal

The following diagram illustrates the logical flow for the proper disposal of this compound.

cluster_prep Preparation cluster_waste_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage_disposal Storage & Final Disposal ppe Don Personal Protective Equipment (Gloves, Goggles, Lab Coat) fume_hood Work in a Chemical Fume Hood ppe->fume_hood solid_waste Solid this compound contaminated_materials Contaminated Disposables (Gloves, Pipette Tips, etc.) liquid_waste Solutions Containing This compound solid_container Seal in Labeled Hazardous Waste Container solid_waste->solid_container materials_container Seal in Labeled Hazardous Waste Bag/Container contaminated_materials->materials_container liquid_container Seal in Labeled Hazardous Waste Solvent Container liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area solid_container->storage materials_container->storage liquid_container->storage ehs_contact Contact EHS for Pickup storage->ehs_contact disposal Transfer to Licensed Hazardous Waste Vendor ehs_contact->disposal

Caption: Disposal workflow for this compound.

Decontamination of Empty Containers

For the disposal of the original product container, even if it appears empty, it must be treated as hazardous waste unless properly decontaminated. For a non-acutely hazardous substance, a single rinse with a suitable solvent (such as water or ethanol) is typically sufficient. The rinsate must be collected and disposed of as hazardous liquid waste. For chemicals on the EPA's "P-list" of acutely hazardous wastes, a triple rinse is mandatory, with all rinsate collected as hazardous waste. Given the unknown specific hazards of this compound, a conservative approach of triple rinsing is recommended. After decontamination, the container's label should be defaced or removed before disposal in the appropriate laboratory glass or solid waste stream.

By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance in their research endeavors.

References

Safeguarding Research: A Comprehensive Guide to Handling (R)-DRF053 Dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Researchers and drug development professionals handling (R)-DRF053 dihydrochloride (B599025), a potent casein kinase 1 (CK1) inhibitor, must adhere to rigorous safety and logistical protocols to ensure personal safety and maintain experimental integrity. While the substance is not classified as hazardous under EC Directives, its high potency necessitates a comprehensive approach to personal protective equipment (PPE), operational procedures, and waste disposal. This guide provides essential, step-by-step information for the safe handling of (R)-DRF053 dihydrochloride in a laboratory setting.

Essential Safety and Logistical Information

A thorough risk assessment is paramount before commencing any work with this compound. This assessment should consider the quantity of the compound, its physical form, and the specific laboratory procedures to be performed.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is critical to minimize exposure. The following table summarizes the recommended PPE for various laboratory activities involving potent, non-hazardous compounds.

Task CategoryPrimary PPESecondary/Task-Specific PPE
General Laboratory Work - Safety glasses with side shields- Laboratory coat- Closed-toe shoes- Nitrile gloves
Handling of Powders/Solids - Chemical splash goggles- Disposable solid-front lab coat with tight-fitting cuffs- Double-gloving with nitrile gloves- Face shield (when splash potential exists)- Disposable sleeves
Handling of Liquids/Solutions - Chemical splash goggles- Chemical-resistant gloves (nitrile)- Lab coat- Face shield for splash-prone procedures- Chemical-resistant apron over lab coat
Equipment Cleaning & Decontamination - Chemical splash goggles- Heavy-duty, chemical-resistant gloves- Waterproof or chemical-resistant apron- Face shield- Respirator (if aerosols or vapors may be generated)

Note: Always inspect PPE for integrity before use and replace if damaged. Change gloves immediately if contaminated.

Operational Plan

A clear and concise plan for handling and disposal is essential to prevent contamination and ensure environmental safety.

Preparation:

  • Designate a specific handling area, such as a chemical fume hood or a ventilated enclosure.

  • Ensure proper ventilation.

  • Assemble all necessary equipment and PPE before handling the compound.

  • Minimize the quantity of the compound to be handled.

  • Review the Safety Data Sheet (SDS) prior to work.

Handling:

  • Wear appropriate PPE at all times.

  • Avoid skin and eye contact.

  • Prevent the generation of aerosols.

  • Use wet-wiping techniques for cleaning surfaces.

  • Decontaminate all equipment after use.

Disposal Plan

The disposal of this compound and all contaminated materials must be handled with care to prevent environmental contamination and accidental exposure.

Waste TypeDisposal ProcedureRationale
Unused/Expired Compound - Do not dispose of down the drain or in regular trash.- Collect in a clearly labeled, sealed container.- Dispose of through a certified hazardous waste vendor.Prevents the release of a potent compound into the environment.
Contaminated Labware (e.g., vials, pipette tips) - Collect in a designated, puncture-resistant, and sealed container.- Label as "Hazardous Waste" with the name of the compound.Minimizes handling of contaminated items and ensures proper disposal.
Contaminated PPE (e.g., gloves, lab coat) - Doff PPE carefully to avoid self-contamination.- Place in a sealed bag or container labeled as hazardous waste.Assumes all disposable items that have come into contact with the compound are contaminated.

Experimental Protocol: Preparation of a 10 mM Stock Solution

This protocol provides a step-by-step guide for the safe preparation of a stock solution of this compound.

Materials:

  • This compound (Molecular Weight: 490.43 g/mol )[1]

  • Anhydrous DMSO

  • Calibrated analytical balance

  • Weighing paper or boat

  • Spatula

  • Appropriate volumetric flask with stopper

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (as specified for handling powders and solutions)

Procedure:

  • Pre-Preparation:

    • Don all required PPE: safety goggles, disposable lab coat, and double nitrile gloves.

    • Perform all powder handling within a chemical fume hood or other suitable ventilated enclosure.

    • Decontaminate the work surface before and after use.

  • Calculation:

    • To prepare a 10 mM stock solution, calculate the required mass of this compound. For example, to make 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 490.43 g/mol = 0.0049043 g = 4.90 mg

  • Weighing:

    • Place a clean, new piece of weighing paper or a weigh boat on the analytical balance and tare.

    • Carefully weigh out the calculated mass of this compound using a clean spatula.

    • Record the exact mass weighed.

  • Dissolving:

    • Carefully transfer the weighed powder into the appropriate volumetric flask.

    • Add a portion of the anhydrous DMSO (approximately half of the final desired volume) to the flask.

    • Securely stopper the flask and vortex gently until the solid is completely dissolved. Visually inspect to ensure no particulates remain.

  • Final Volume Adjustment:

    • Once the solid is fully dissolved, add anhydrous DMSO to the flask until the bottom of the meniscus reaches the calibration mark.

    • Stopper the flask and invert it several times to ensure the solution is homogeneous.

  • Aliquoting and Storage:

    • Aliquot the stock solution into smaller, clearly labeled, and dated cryovials for storage. This prevents repeated freeze-thaw cycles.

    • Store the aliquots at the recommended temperature, typically -20°C or -80°C, to maintain stability.

  • Post-Procedure:

    • Dispose of all contaminated materials (weighing paper, pipette tips, gloves, etc.) in the designated hazardous waste container.

    • Thoroughly decontaminate the work area and all reusable equipment.

    • Remove PPE in the reverse order it was put on, being careful to avoid self-contamination.

    • Wash hands thoroughly with soap and water.

Visualizing Workflows and Pathways

To further enhance safety and understanding, the following diagrams illustrate the safe handling workflow and the compound's primary signaling pathway.

G Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase prep_start Start: Task Initiation risk_assessment Conduct Risk Assessment prep_start->risk_assessment gather_materials Gather Materials & PPE risk_assessment->gather_materials prep_fume_hood Prepare Ventilated Enclosure gather_materials->prep_fume_hood don_ppe Don Appropriate PPE prep_fume_hood->don_ppe Proceed to Handling weigh_compound Weigh Compound don_ppe->weigh_compound prepare_solution Prepare Solution weigh_compound->prepare_solution perform_experiment Perform Experiment prepare_solution->perform_experiment decontaminate Decontaminate Equipment & Surfaces perform_experiment->decontaminate Experiment Complete segregate_waste Segregate & Label Waste decontaminate->segregate_waste doff_ppe Doff PPE Safely segregate_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands end End wash_hands->end End of Procedure

Caption: A logical workflow for the safe handling of this compound.

G Inhibition of Casein Kinase 1 (CK1) Signaling cluster_pathway Cellular Signaling CK1 Casein Kinase 1 (CK1) Substrate Substrate Protein CK1->Substrate phosphorylates Phosphorylated_Substrate Phosphorylated Substrate Downstream_Effects Downstream Cellular Effects Phosphorylated_Substrate->Downstream_Effects DRF053 This compound DRF053->CK1 inhibits

Caption: this compound acts as a potent inhibitor of Casein Kinase 1.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.